molecular formula C11H11BrO3 B1321108 Ethyl 4-bromo-2-methylbenzoylformate CAS No. 383363-34-6

Ethyl 4-bromo-2-methylbenzoylformate

Cat. No.: B1321108
CAS No.: 383363-34-6
M. Wt: 271.11 g/mol
InChI Key: HXDWVCRJPUIBAY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methylbenzoylformate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-2-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWVCRJPUIBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609933
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383363-34-6
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-bromo-2-methylbenzoylformate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-bromo-2-methylbenzoylformate: Properties, Synthesis, and Applications

Disclaimer: Publicly available scientific data on Ethyl 4-bromo-2-methylbenzoylformate is limited. This guide has been compiled by leveraging existing information and drawing upon established principles of organic chemistry and drug development for analogous compounds. The experimental protocols provided are illustrative and should be adapted and validated in a laboratory setting.

Introduction

Ethyl 4-bromo-2-methylbenzoylformate, with the IUPAC name Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate, is a halogenated aromatic alpha-keto ester.[1] Its chemical structure, featuring a reactive alpha-ketoester moiety and a synthetically versatile brominated benzene ring, positions it as a potentially valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of the bromo and methyl groups on the phenyl ring allows for directed chemical modifications, making it an attractive scaffold for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 4-bromo-2-methylbenzoylformate, outlines a plausible synthetic route and characterization methodologies, and explores its potential applications in research and drug development.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's identity is the foundation of all scientific inquiry. The key identifiers and predicted physicochemical properties for Ethyl 4-bromo-2-methylbenzoylformate are summarized below.

PropertyValueSource
IUPAC Name Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate[1]
CAS Number 383363-34-6[1]
Molecular Formula C12H11BrO3Calculated
Molecular Weight 283.12 g/mol Calculated
Appearance Predicted: White to off-white solid or a viscous oilN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.N/A

Proposed Synthesis and Reaction Mechanism

Reaction Scheme:

Synthesis of Ethyl 4-bromo-2-methylbenzoylformate reactant1 1-bromo-3-methylbenzene catalyst AlCl₃ reactant1->catalyst reactant1->→ reactant2 Ethyl oxalyl chloride reactant2->catalyst reactant2->→ product Ethyl 4-bromo-2-methylbenzoylformate catalyst->product + + +->catalyst +->→ →->product

Caption: Proposed synthesis of Ethyl 4-bromo-2-methylbenzoylformate.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition is complete, add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 4-bromo-2-methylbenzoylformate.

Spectroscopic Characterization

The structural elucidation of Ethyl 4-bromo-2-methylbenzoylformate would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring. A singlet for the methyl group protons is also anticipated.

  • ¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, the methyl carbon, and the six distinct carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the ester functionalities, typically in the range of 1680-1750 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.[2] Fragmentation patterns would likely involve the loss of the ethoxy group and the carbonyl group.

Potential Applications in Drug Development

While specific applications of Ethyl 4-bromo-2-methylbenzoylformate are not documented, its structural motifs suggest several potential uses in medicinal chemistry.

  • Scaffold for Heterocyclic Synthesis: The α-ketoester functionality is a versatile precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.

  • Intermediate for API Synthesis: The bromo-substituent provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a fragment in fragment-based drug discovery campaigns to identify new lead compounds.

Safety and Handling

Based on the Globally Harmonized System (GHS) of classification, Ethyl 4-bromo-2-methylbenzoylformate is expected to cause skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[3][5] If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Conclusion

Ethyl 4-bromo-2-methylbenzoylformate is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a solid foundation for researchers and drug development professionals by outlining its fundamental properties, a proposed synthetic route, and potential applications. Further research into this compound is warranted to fully explore its synthetic utility and contribution to the development of novel therapeutics.

References

  • Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: Ethyl 4-(bromomethyl)
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An In-depth Technical Guide to Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromo-2-methylbenzoylformate (CAS 383363-34-6), also known as Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate, is a bespoke chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive α-ketoester moiety and a versatile aryl bromide handle, positions it as a valuable building block for the synthesis of complex heterocyclic systems and other highly functionalized molecules. This guide provides a comprehensive technical overview, including its physicochemical properties, robust synthesis protocols, reactivity profile, and its potential as a scaffold in contemporary drug discovery programs. We will delve into the causality behind synthetic choices and explore the molecule's utility in creating novel chemical entities through modern catalytic methods.

Introduction and Physicochemical Profile

Ethyl 4-bromo-2-methylbenzoylformate is a substituted aromatic α-ketoester. The presence of the bromine atom at the para-position and a methyl group at the ortho-position relative to the ketoester chain imparts specific steric and electronic properties that influence its reactivity. The α-ketoester functional group is a highly electrophilic synthon, pivotal for constructing various molecular frameworks.[1]

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on structurally analogous compounds and computational models.

PropertyValueSource
CAS Number 383363-34-6N/A
IUPAC Name Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetateN/A
Molecular Formula C₁₁H₁₁BrO₃N/A
Molecular Weight 271.11 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low melting solidInferred
Boiling Point >250 °C (estimated)Inferred
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterInferred
Spectroscopic Signature (Predicted)

Predicting the spectroscopic data is crucial for reaction monitoring and characterization. Based on analogs like ethyl 2-(4-bromophenyl)-2-oxoacetate, the following characteristics are anticipated.[2][3]

  • ¹H NMR: Protons of the ethyl group would appear as a quartet (~4.4 ppm) and a triplet (~1.4 ppm). The aromatic protons would appear as distinct signals in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the bromine and methyl substituents. The methyl group protons would present as a singlet around 2.4-2.6 ppm.

  • ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (ester and ketone) between 160-195 ppm. Aromatic carbons would resonate between 120-140 ppm, and the ethyl and methyl carbons would appear in the upfield region.

  • IR Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone and ester groups (typically in the 1680-1750 cm⁻¹ range). C-Br stretching would be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at [M]+ and [M+2]+ of nearly equal intensity.

Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

The synthesis of aryl α-keto esters can be achieved through several established methodologies.[1] For the title compound, two primary retrosynthetic pathways are considered the most viable: Friedel-Crafts acylation and a route starting from the corresponding benzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two key starting materials: 1-bromo-3-methylbenzene for a direct acylation approach, or 4-bromo-2-methylbenzoic acid for a functional group interconversion strategy.

G cluster_0 Pathway A: Friedel-Crafts Acylation cluster_1 Pathway B: From Benzoic Acid target Ethyl 4-bromo-2-methylbenzoylformate start1 1-Bromo-3-methylbenzene target->start1 reagent1 Ethoxalyl chloride (ClCOCOOEt) target->reagent1 acyl_chloride 4-Bromo-2-methylbenzoyl chloride target->acyl_chloride start2 4-Bromo-2-methylbenzoic acid start2->acyl_chloride

Caption: Retrosynthetic pathways for Ethyl 4-bromo-2-methylbenzoylformate.

Protocol 1: Friedel-Crafts Acylation

This method involves the direct acylation of 1-bromo-3-methylbenzene with ethoxalyl chloride using a strong Lewis acid catalyst. The ortho-methyl group directs the incoming electrophile to the para-position, which is already occupied by bromine, and the other ortho-position, leading to the desired product.

Rationale: Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in aromatic chemistry.[4][5] The use of ethoxalyl chloride provides the α-ketoester functionality in a single step. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for activating the acyl chloride.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add ethoxalyl chloride (1.1 eq.) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add a solution of 1-bromo-3-methylbenzene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 4-bromo-2-methylbenzoylformate.

Protocol 2: Synthesis from 4-Bromo-2-methylbenzoic Acid

This two-step approach involves the conversion of the readily available 4-bromo-2-methylbenzoic acid into its corresponding acyl chloride, followed by a reaction to form the α-ketoester.

Rationale: 4-Bromo-2-methylbenzoic acid is a commercially available and stable starting material.[7][8] Its conversion to an acyl chloride is a standard and high-yielding transformation, typically using thionyl chloride or oxalyl chloride.[9] The resulting highly reactive acyl chloride can then be converted to the target α-ketoester.

Step-by-Step Methodology:

Step A: Synthesis of 4-Bromo-2-methylbenzoyl chloride

  • Reaction Setup: In a fume hood, combine 4-bromo-2-methylbenzoic acid (1.0 eq.) and thionyl chloride (2.0 eq.) in a round-bottom flask with a reflux condenser. Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-methylbenzoyl chloride is often used directly in the next step without further purification.

Step B: Formation of the α-Ketoester

  • Reaction: The conversion of the acyl chloride to the ethyl α-ketoester can be achieved through various methods, including reaction with the appropriate organometallic reagent or via a cyanide displacement followed by hydrolysis and esterification. A more direct route is often preferred in a drug development setting for efficiency.

Reactivity and Synthetic Utility

The synthetic value of Ethyl 4-bromo-2-methylbenzoylformate lies in the distinct reactivity of its two primary functional groups: the α-ketoester and the aryl bromide.

G cluster_keto α-Ketoester Reactivity cluster_bromide Aryl Bromide Reactivity main_compound Ethyl 4-bromo-2-methylbenzoylformate condensation Condensation Reactions (e.g., with amines, hydrazines) main_compound->condensation reduction Reduction to α-Hydroxy Ester main_compound->reduction suzuki Suzuki Coupling (C-C bond formation) main_compound->suzuki sonogashira Sonogashira Coupling (C-C bond formation) main_compound->sonogashira buchwald Buchwald-Hartwig Amination (C-N bond formation) main_compound->buchwald heterocycles Heterocycle Synthesis (e.g., Quinoxalines, Benzodiazepines) condensation->heterocycles drug_analogs Diverse Drug Analogs suzuki->drug_analogs sonogashira->drug_analogs buchwald->drug_analogs

Caption: Reactivity map for Ethyl 4-bromo-2-methylbenzoylformate.

Reactions at the α-Ketoester Moiety

The vicinal dicarbonyl system is highly electrophilic and serves as a linchpin for constructing heterocyclic scaffolds.

  • Condensation Reactions: It readily undergoes condensation with binucleophiles. For instance, reaction with o-phenylenediamines can yield quinoxaline derivatives, which are prevalent in many biologically active compounds.[10]

  • Nucleophilic Addition: The ketone can be targeted by various nucleophiles, such as Grignard reagents or organolithiums, to generate tertiary α-hydroxy esters.

  • Asymmetric Reduction: The ketone can be stereoselectively reduced to afford chiral α-hydroxy esters, which are valuable chiral building blocks in synthesis.

Reactions at the Aryl Bromide Position

The aryl bromide is a key functional handle for late-stage diversification using palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a wide range of aryl or heteroaryl boronic acids or esters to form new C-C bonds.[11][12][13] This allows for the introduction of diverse aromatic systems, profoundly altering the pharmacological profile of the resulting molecules.

  • Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis provides access to aryl alkynes.[11] These can be further elaborated or may themselves be part of a pharmacophore.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines. This is a crucial transformation for synthesizing analogs of many known drugs.

  • Heck Coupling: The aryl bromide can be coupled with alkenes to introduce vinyl groups.

Applications in Drug Development

The true potential of Ethyl 4-bromo-2-methylbenzoylformate is realized when its dual reactivity is leveraged in a synthetic campaign. It can be envisioned as a scaffold where the α-ketoester is first used to construct a core heterocyclic system, and the aryl bromide is then used for late-stage diversification to optimize biological activity.

For example, the precursor 4-bromo-2-methylbenzoic acid is known to be an intermediate in the synthesis of compounds with antibacterial activity.[7] By extension, derivatives of the title compound could be explored for similar applications. The ability to perform Suzuki or Buchwald-Hartwig couplings on this scaffold opens up a vast chemical space for exploration by medicinal chemists.[14]

Conclusion

Ethyl 4-bromo-2-methylbenzoylformate is more than just a chemical intermediate; it is a versatile platform for innovation in organic synthesis and drug discovery. Its synthesis is achievable through established and scalable chemical transformations. The strategic placement of the α-ketoester and the aryl bromide functionalities provides a powerful toolkit for researchers to rapidly generate libraries of complex and diverse molecules. As the demand for novel therapeutic agents continues to grow, the utility of such well-designed building blocks will undoubtedly increase, making this compound a valuable asset for any research and development program.

References

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Introduction: The Strategic Importance of α-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate: Synthesis, Characterization, and Application

In the landscape of modern drug discovery and fine chemical synthesis, α-keto esters stand out as exceptionally versatile intermediates.[1][2] Their dual functionality, comprising a ketone and an ester at adjacent positions, allows for a rich variety of chemical transformations, serving as linchpins in the construction of complex molecular architectures such as α-hydroxy acids and α-amino acids.[3] This guide focuses on a specific, highly functionalized member of this class: Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate.

With its strategically placed bromine atom (a versatile handle for cross-coupling reactions), a methyl group that influences steric and electronic properties, and the reactive α-keto ester core, this compound is a valuable building block for researchers and drug development professionals.[4] This document serves as a technical deep-dive into its synthesis, analytical validation, and potential applications, providing both the theoretical underpinnings and practical, field-proven methodologies required for its effective use in a research setting.

Physicochemical and Structural Properties

Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate is an aromatic organic compound classified as an aryl α-keto ester.[4] Its structure is defined by a central ethyl oxoacetate group attached to a 4-bromo-2-methylphenyl ring.

Table 1: Core Properties of Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate

PropertyValueSource
IUPAC Name Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate-
CAS Number 383363-34-6[4]
Molecular Formula C₁₁H₁₁BrO₃-
Molecular Weight 287.11 g/mol -
Canonical SMILES CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)C-
Chemical Class Organic Building Block, Ketone, Ester[4]

Synthesis and Purification: A Mechanistic Approach

The most direct and widely adopted method for synthesizing aryl α-keto esters like Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]

Causality of Experimental Choice: The Friedel-Crafts acylation is preferred for several reasons. First, the starting materials, 1-bromo-3-methylbenzene and an acylating agent like ethyl oxalyl chloride, are readily accessible.[3] Second, the reaction is generally high-yielding. Third, unlike Friedel-Crafts alkylation, the acylation reaction produces a deactivated aromatic ring (due to the electron-withdrawing acyl group), which prevents unwanted poly-acylation reactions.[6] The acylium ion intermediate is also stabilized by resonance, which prevents the carbocation rearrangements that often plague alkylation reactions.[6]

Reaction Mechanism: Generation of the Acylium Ion

The reaction proceeds via the formation of a highly electrophilic acylium ion.

  • Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride.

  • Ion Formation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the AlCl₄⁻ anion.

  • Electrophilic Attack: The nucleophilic π-system of the 1-bromo-3-methylbenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: The AlCl₄⁻ anion abstracts a proton from the ring, restoring aromaticity and regenerating the AlCl₃ catalyst.

Detailed Experimental Protocol for Synthesis

This protocol describes a representative lab-scale synthesis. Note: This reaction must be conducted under anhydrous conditions in a well-ventilated fume hood, as the reagents are sensitive to moisture and the reaction can be exothermic.[8]

Materials:

  • 1-bromo-3-methylbenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (conc. and 1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Add ethyl oxalyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Stir for an additional 15 minutes to allow for the formation of the acylium ion.[8]

  • Aromatic Substrate Addition: Dissolve 1-bromo-3-methylbenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes. The rate of addition should be controlled to prevent an excessive exotherm.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8] This hydrolyzes the aluminum salts and quenches the reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Synthesis and Purification Workflow Diagram

G Figure 1: Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Suspend AlCl₃ in DCM at 0°C B 2. Add Ethyl Oxalyl Chloride A->B C 3. Add 1-bromo-3-methylbenzene B->C D 4. Stir at Room Temp (2-4h) C->D E 5. Quench with Ice/HCl D->E TLC Check F 6. Extract with DCM E->F G 7. Wash (HCl, NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Pure Product I->J

Caption: Workflow for synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of the ethyl group. ¹³C NMR will identify the carbonyl carbons of the ketone and ester, as well as all other unique carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Strong absorption bands corresponding to the C=O stretching of the ketone and the ester are expected.

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for determining the purity of the final compound.[10]

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR (CDCl₃)Aromatic protons (multiplets), Ethyl quartet (~4.4 ppm), Methyl singlet (~2.4 ppm), Ethyl triplet (~1.4 ppm). The exact shifts for the aromatic protons will confirm the substitution pattern.[11]
¹³C NMR (CDCl₃)Ketone C=O (~185 ppm), Ester C=O (~163 ppm), Aromatic carbons (125-145 ppm), CH₂ of ethyl (~62 ppm), CH₃ of methyl (~20 ppm), CH₃ of ethyl (~14 ppm).[11]
IR (Neat/KBr)Strong C=O stretch (ketone) ~1680-1700 cm⁻¹, Strong C=O stretch (ester) ~1720-1740 cm⁻¹, C-O stretch ~1200-1300 cm⁻¹.
MS (EI) Molecular ion peak (M⁺) corresponding to the molecular weight. Characteristic fragment ions from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-CO₂CH₂CH₃).
Protocol for Purity Assessment by HPLC-UV

This protocol provides a framework for quantifying the purity of the synthesized product.[10]

Instrumentation & Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis scan (typically around the λmax of the aromatic system, e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified compound in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh a sample of the synthesized batch and dissolve it in acetonitrile to a similar concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample solution.

  • Data Processing: Integrate the area of all peaks in the chromatogram.

  • Purity Calculation: Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Analytical Validation Workflow

G Figure 2: Analytical Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Input Purified Compound NMR ¹H & ¹³C NMR Input->NMR IR FT-IR Spectroscopy Input->IR MS GC-MS Analysis Input->MS HPLC HPLC-UV Analysis Input->HPLC Result Verified Structure & Purity >95% NMR->Result IR->Result MS->Result HPLC->Result

Caption: A multi-technique workflow for analytical validation.

Applications in Drug Discovery

The true value of Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate lies in its potential as a synthetic precursor. The α-ketoamide moiety, easily derived from the α-keto ester, is considered a "privileged motif" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to act as a reactive or non-reactive pharmacophore across a wide range of biological targets.[12]

Strategic Utility of Functional Groups:

  • α-Keto Ester Core: Can be hydrolyzed to the corresponding α-keto acid, reduced to an α-hydroxy ester, or converted to an α-keto amide. These transformations open pathways to inhibitors of enzymes like calpains and aminopeptidases.[3][12]

  • Bromine Atom: Serves as a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.

  • Methyl Group: Provides a steric and electronic perturbation that can be crucial for optimizing ligand-receptor binding by influencing conformation and modifying electronic density.

Hypothetical Synthetic Pathway

The diagram below illustrates a hypothetical pathway where the title compound is used to synthesize a potential kinase inhibitor, demonstrating the strategic use of its functional groups.

G Figure 3: Hypothetical Kinase Inhibitor Synthesis Start Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate Step1 Amidation (R-NH₂) Start->Step1 Intermediate1 α-Keto Amide Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic Acid, Pd catalyst) Intermediate1->Step2 Intermediate2 Bi-aryl Keto Amide Step2->Intermediate2 Step3 Reduction (e.g., NaBH₄) Intermediate2->Step3 Final Final Product: α-Hydroxy Amide Kinase Inhibitor Step3->Final

Caption: A sample synthetic route utilizing the title compound.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate should always be consulted, general precautions for handling related α-halo and α-keto esters must be followed. Many related compounds, such as ethyl bromoacetate, are highly toxic, lachrymatory (tear-inducing), and act as potent alkylating agents.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the orthogonal reactivity of its functional groups make it a highly valuable intermediate for medicinal chemists and researchers. A thorough understanding of its synthesis, validated by rigorous analytical characterization, is the foundation for its successful application in the development of novel therapeutics and other high-value chemical entities.

References

  • National Institutes of Health (NIH). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Google Patents.
  • ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • PubMed Central. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

  • PrepChem.com. Synthesis of phenylglyoxylic acid methyl ester. [Link]

  • ACS Publications. A Novel Synthesis of Substituted Phenylglyoxylic Acids. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • Google Patents.
  • Organic Syntheses. Ethyl Benzoylformate. [Link]

  • Science.gov. aromatic alpha-keto acids: Topics by Science.gov. [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. [Link]

  • PubChem. Ethyl 2-(4-bromophenyl)acetate. [Link]

  • Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET (MSDS). [Link]

  • PubChem. Ethyl 2-(2,5-dibromo-4-methylphenyl)-2-oxoacetate. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses. ethyl bromoacetate. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • Wikipedia. Ethyl bromoacetate. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. [Link]

  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • National Institutes of Health (NIH). 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. [Link]

  • Dana Bioscience. Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate 50mg. [Link]

  • National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 4-bromo-2-methylbenzoylformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-bromo-2-methylbenzoylformate is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its structure, featuring a halogenated aromatic ring and an α-ketoester moiety, offers multiple reaction sites for molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, assessing its purity, and ensuring its suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data of Ethyl 4-bromo-2-methylbenzoylformate, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be a valuable resource for researchers in drug discovery and chemical development.

Molecular Structure and Spectroscopic Overview

The chemical structure of Ethyl 4-bromo-2-methylbenzoylformate is presented below. The key structural features that give rise to its characteristic spectroscopic signatures include the ethyl ester group, the benzoylformate core with its two carbonyl groups, and the substituted aromatic ring containing a bromine atom and a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For Ethyl 4-bromo-2-methylbenzoylformate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 4-bromo-2-methylbenzoylformate is predicted to exhibit distinct signals corresponding to the ethyl group protons, the aromatic protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the bromine atom.

Table 1: Predicted ¹H NMR Data for Ethyl 4-bromo-2-methylbenzoylformate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-OCH₂CH
~2.5Singlet3HAr-CH
~4.4Quartet2H-OCH ₂CH₃
~7.5Doublet of doublets1HAr-H (meta to Br)
~7.7Doublet1HAr-H (ortho to Br)
~7.8Doublet1HAr-H (ortho to C=O)

Causality of Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for dissolving the analyte without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-bromo-2-methylbenzoylformate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure adequate signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of two carbonyl carbons and the distinct aromatic and aliphatic carbons are key features.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-bromo-2-methylbenzoylformate

Chemical Shift (δ, ppm)Assignment
~14-OCH₂C H₃
~21Ar-C H₃
~62-OC H₂CH₃
~125Ar-C (C-Br)
~130Ar-C H
~132Ar-C H
~135Ar-C (quaternary)
~138Ar-C H
~140Ar-C (quaternary)
~165Ester C =O
~190Ketone C =O
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of scans: 512-1024 (due to the lower natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of Ethyl 4-bromo-2-methylbenzoylformate is expected to be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Bands for Ethyl 4-bromo-2-methylbenzoylformate

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)
~1690StrongC=O stretching (ketone)
~1600, ~1475Medium-WeakC=C stretching (aromatic)
~1250StrongC-O stretching (ester)
~1100MediumC-Br stretching

Causality of Experimental Choices: The two distinct carbonyl stretching frequencies are a direct result of their different electronic environments. The ester carbonyl is adjacent to an oxygen atom, which influences its bond strength and vibrational frequency compared to the ketone carbonyl, which is situated between the aromatic ring and the ester carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data for Ethyl 4-bromo-2-methylbenzoylformate

m/z (mass-to-charge ratio)Interpretation
270/272Molecular ion peak (M⁺) and its isotope (M+2) due to the presence of Bromine (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
241/243[M - C₂H₅]⁺
197/199[M - COOC₂H₅]⁺
183/185[Br-Ar-CO]⁺
155/157[Br-Ar]⁺

Trustworthiness of the Protocol: The observation of the characteristic isotopic pattern for bromine is a self-validating feature in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Integrated Spectroscopic Analysis Workflow

The comprehensive structural elucidation of Ethyl 4-bromo-2-methylbenzoylformate relies on the synergistic interpretation of all spectroscopic data.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation and Structural Confirmation HNMR ¹H NMR Confirm Structural Confirmation HNMR->Confirm Proton Environment CNMR ¹³C NMR CNMR->Confirm Carbon Backbone IR IR IR->Confirm Functional Groups MS MS MS->Confirm Molecular Weight & Fragmentation Structure Proposed Structure: Ethyl 4-bromo-2-methylbenzoylformate Confirm->Structure

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for Ethyl 4-bromo-2-methylbenzoylformate. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this and similar molecules.

References

For the purpose of this illustrative guide, generalized references to standard spectroscopic techniques and databases are provided. In a formal whitepaper, specific literature citations for the synthesis and characterization of this or closely related compounds would be included.

Ethyl 4-bromo-2-methylbenzoylformate NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis of Ethyl 4-bromo-2-methylbenzoylformate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of synthetic organic molecules. This guide provides a comprehensive, in-depth analysis of Ethyl 4-bromo-2-methylbenzoylformate, a substituted aromatic keto-ester. Moving beyond a simple data report, this document details the causal reasoning behind spectral interpretation, outlines a robust experimental protocol, and introduces advanced 2D NMR techniques for complete structural assignment. The principles and methodologies described herein are broadly applicable to the characterization of related small molecules in a research and drug development context.

Introduction and Molecular Structure

Ethyl 4-bromo-2-methylbenzoylformate is a polyfunctionalized aromatic compound featuring an ethyl ester, a ketone, and a substituted benzene ring. Such molecules often serve as key intermediates in the synthesis of more complex pharmaceutical agents and fine chemicals. Accurate characterization is therefore paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. NMR spectroscopy provides the most definitive data for confirming the covalent structure and isomeric purity of the compound.

The analysis begins with the foundational structure, from which all spectral predictions are derived.

Figure 1: Structure of Ethyl 4-bromo-2-methylbenzoylformate with atom numbering.

Based on this 1,2,4-trisubstituted aromatic ring and the attached ethyl keto-ester group, we can predict the following NMR signatures:

  • ¹H NMR: Three distinct signals in the aromatic region, one singlet for the aryl-methyl group, and a characteristic quartet and triplet for the ethyl ester group.

  • ¹³C NMR: Eleven unique carbon signals are expected: six for the aromatic ring (four protonated, two quaternary), two for the carbonyl groups, two for the ethyl group, and one for the aryl-methyl group.

Experimental Protocol: Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] A standardized protocol ensures reproducibility and high-resolution data suitable for unambiguous interpretation.

Materials:

  • Ethyl 4-bromo-2-methylbenzoylformate (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube[1][2]

  • Glass Pasteur pipette

  • Small vial for dissolution

Methodology:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of the solid compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ (containing TMS as an internal reference standard, δ = 0.00 ppm) to the vial.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely, forming a homogenous solution.[2] Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton or glass wool plug in the pipette during transfer.[2]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube to a height of 4-5 cm (approx. 0.6-0.7 mL).[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

    • (Optional but recommended) Acquire 2D spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC for definitive assignments.

Analysis of ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration).

Predicted Shift (δ, ppm) Multiplicity Integration Coupling Const. (J, Hz) Assignment Rationale
~ 7.65d (doublet)1HJ ≈ 2.0 HzH-3Ortho to the electron-withdrawing carbonyl group and meta to the bromine. The small coupling is due to the meta-relationship with H-5.
~ 7.50dd (doublet of doublets)1HJ ≈ 8.4, 2.0 HzH-5Ortho to the bromine atom and coupled to both H-3 (meta, small J) and H-6 (ortho, large J).
~ 7.20d (doublet)1HJ ≈ 8.4 HzH-6Ortho to the methyl group and coupled only to H-5. Expected to be the most upfield aromatic proton.
~ 4.45q (quartet)2HJ ≈ 7.1 Hz-O-CH₂ -CH₃Methylene protons adjacent to three methyl protons, resulting in a quartet signal. Deshielded by the adjacent oxygen atom.
~ 2.40s (singlet)3HN/AAr-CH₃ Aromatic methyl group protons are deshielded relative to aliphatic methyls but show no coupling.
~ 1.42t (triplet)3HJ ≈ 7.1 Hz-O-CH₂-CH₃ Methyl protons adjacent to two methylene protons, resulting in a triplet signal.

Note: Chemical shift predictions are based on additive substituent effects on a benzene ring and data from analogous compounds like ethyl benzoylformate and ethyl 4-bromobenzoate.[6][7][8][9]

Analysis of ¹³C NMR and DEPT-135 Spectra (Predicted)

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The DEPT-135 experiment provides crucial information on the number of attached protons, aiding in definitive assignments.[10][11] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals; quaternary carbons are absent.[12]

Predicted Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~ 188.0AbsentC =O (Ketone, C-8)Ketone carbonyls are highly deshielded and appear far downfield. Being quaternary, this signal is absent in DEPT spectra.
~ 164.0AbsentC =O (Ester, C-9)Ester carbonyls are also significantly deshielded but typically appear slightly upfield from ketones. This is also a quaternary carbon.
~ 141.0AbsentC-2Aromatic carbon bearing the methyl group. Quaternary carbons in substituted benzenes have shifts influenced by their substituents.[13][14]
~ 135.5PositiveC-5Aromatic CH carbon ortho to the bromine.
~ 132.0AbsentC-1Aromatic carbon bearing the benzoylformate group. Quaternary.
~ 131.5PositiveC-3Aromatic CH carbon ortho to the benzoylformate group.
~ 129.0AbsentC-4Aromatic carbon bonded to bromine. The "heavy atom effect" of bromine can influence this shift.[15]
~ 128.5PositiveC-6Aromatic CH carbon ortho to the methyl group.
~ 62.5Negative-O-CH₂ -CH₃The methylene carbon of the ethyl ester is deshielded by the oxygen atom and appears as a negative signal in the DEPT-135 spectrum.
~ 21.0PositiveAr-CH₃ The methyl carbon attached to the aromatic ring.
~ 14.0Positive-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group, appearing as a positive signal.

Advanced Structural Verification with 2D NMR

While 1D NMR provides a strong basis for assignment, 2D NMR experiments offer definitive confirmation by revealing correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[16][17] It is invaluable for confirming the connectivity of proton networks.

COSY_Correlations cluster_aromatic Aromatic System cluster_ethyl Ethyl System H6 H-6 (~7.20 ppm) H5 H-5 (~7.50 ppm) H6->H5 J-ortho H3 H-3 (~7.65 ppm) H5->H3 J-meta CH2 -OCH₂- (~4.45 ppm) CH3 -CH₃ (~1.42 ppm) CH2->CH3 J-vicinal info Expected COSY Cross-Peaks HSQC_Workflow cluster_correlations Key HSQC Correlations H_Node ¹H NMR Spectrum HSQC_Exp ¹H-¹³C HSQC Experiment H_Node->HSQC_Exp C_Node ¹³C/DEPT-135 Spectra C_Node->HSQC_Exp Result Unambiguous ¹H-C Assignments HSQC_Exp->Result H5 H-5 (~7.50 ppm) C5 C-5 (~135.5 ppm) H5->C5 H_CH2 -OCH₂- (~4.45 ppm) C_CH2 -OCH₂- (~62.5 ppm) H_CH2->C_CH2

Figure 3: Workflow for structural confirmation using ¹H-¹³C HSQC.

Interpretation:

  • The HSQC spectrum would show a correlation peak linking the ¹H signal at ~7.65 ppm to the ¹³C signal at ~131.5 ppm, definitively assigning both as H-3 and C-3.

  • Similarly, it would connect the methylene proton quartet (~4.45 ppm) to the negative methylene carbon signal in the DEPT-135 spectrum (~62.5 ppm).

  • Each protonated carbon identified in the DEPT-135 spectrum would be paired with its corresponding proton signal, leaving no ambiguity in the assignments.

Conclusion

The comprehensive NMR analysis of Ethyl 4-bromo-2-methylbenzoylformate demonstrates the power of a multi-faceted spectroscopic approach. By combining predictive analysis based on fundamental principles with a systematic workflow involving 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a critical component of quality control in chemical synthesis, ensuring the structural integrity of key intermediates for researchers and drug development professionals.

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An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 4-bromo-2-methylbenzoylformate, a substituted α-keto ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental considerations, and detailed spectral interpretation of this compound. We will explore how the unique structural features of this molecule give rise to a characteristic IR spectrum, offering insights into the vibrational behavior of its functional groups.

Introduction: The Vibrational Portrait of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, create a unique spectral fingerprint that allows for the identification of functional groups and the elucidation of molecular structure.

Ethyl 4-bromo-2-methylbenzoylformate is a fascinating subject for IR analysis due to its combination of several key functional groups: an aromatic ring, an α-keto group, an ester, a bromine substituent, and a methyl group. The electronic interplay between these groups significantly influences the positions and intensities of their characteristic absorption bands. This guide will systematically dissect these influences to build a comprehensive understanding of the molecule's IR spectrum.

Predicted Infrared Spectrum Analysis

The infrared spectrum of ethyl 4-bromo-2-methylbenzoylformate can be logically divided into several key regions, each providing specific information about the molecule's structure. The analysis below is a prediction based on established principles of IR spectroscopy and data from analogous compounds.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

The most prominent features in the IR spectrum of ethyl 4-bromo-2-methylbenzoylformate are expected in the carbonyl stretching region. This is due to the presence of two carbonyl groups: the α-keto carbonyl and the ester carbonyl. The differing electronic environments of these two groups will cause them to absorb at distinct frequencies.

  • Ester Carbonyl (C=O) Stretch: Aliphatic esters typically show a strong C=O stretching band in the range of 1750-1735 cm⁻¹[1][2]. However, in ethyl 4-bromo-2-methylbenzoylformate, the ester carbonyl is part of an α-keto ester system and is influenced by the adjacent keto group and the aromatic ring. The electron-withdrawing nature of the neighboring keto group tends to increase the stretching frequency. We predict this band to appear at the higher end of the typical ester range, likely around 1740-1750 cm⁻¹ .

  • α-Keto Carbonyl (C=O) Stretch: The keto group is directly attached to the aromatic ring, and conjugation with the ring's π-system generally lowers the C=O stretching frequency from the typical 1715 cm⁻¹ for aliphatic ketones[3][4]. The presence of an electron-withdrawing bromine atom at the para position will have an inductive effect, slightly increasing the frequency, while the electron-donating methyl group at the ortho position will have a slight lowering effect through resonance and inductive effects. In α-keto esters, the two carbonyl groups can exhibit vibrational coupling. Often, this results in two distinct C=O stretching bands, though sometimes they may appear as a single broadened peak or as a shoulder on the main peak[1]. For ethyl benzoylformate, the parent compound, two carbonyl absorptions are observed. Considering the substituent effects, we predict the keto C=O stretch for ethyl 4-bromo-2-methylbenzoylformate to appear in the range of 1680-1700 cm⁻¹ .

The logical relationship for predicting the carbonyl stretching frequencies is outlined in the diagram below:

G cluster_ester Ester C=O Prediction cluster_keto Keto C=O Prediction ester_base Aliphatic Ester (1750-1735 cm⁻¹) alpha_keto_effect α-Keto Group (Electron-withdrawing) ester_base->alpha_keto_effect +Δν predicted_ester Predicted Ester C=O (1740-1750 cm⁻¹) alpha_keto_effect->predicted_ester keto_base Aliphatic Ketone (~1715 cm⁻¹) conjugation Aromatic Conjugation keto_base->conjugation -Δν substituents Substituent Effects (4-Br, 2-Me) conjugation->substituents predicted_keto Predicted Keto C=O (1680-1700 cm⁻¹) substituents->predicted_keto

Caption: Factors influencing the predicted carbonyl stretching frequencies.

The C-O Stretching Region (1300-1000 cm⁻¹)

Esters are characterized by strong C-O stretching bands. Typically, two bands are observed:

  • Asymmetric C-C(=O)-O Stretch: This vibration involves the bond between the carbonyl carbon and the ester oxygen and is usually found between 1250-1150 cm⁻¹ . It is expected to be a strong and broad absorption.

  • Symmetric O-C-C Stretch: This involves the bond between the ester oxygen and the ethyl group's carbon. This band is typically weaker and appears in the 1150-1000 cm⁻¹ range[5][6].

The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

The presence of the substituted benzene ring will give rise to several characteristic absorptions:

  • Aromatic C-H Stretch: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.

  • Aromatic C=C Bending: These vibrations within the ring produce a series of medium to strong, sharp absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ .

Aliphatic C-H Stretching and Bending (3000-2850 cm⁻¹ and 1470-1370 cm⁻¹)

The ethyl and methyl groups will produce characteristic aliphatic C-H stretching and bending vibrations:

  • C-H Stretch: Expect absorptions just below 3000 cm⁻¹, in the range of 2980-2850 cm⁻¹ .

  • C-H Bending: Look for bands around 1470-1450 cm⁻¹ (scissoring) and 1390-1370 cm⁻¹ (bending) for the methyl and ethyl groups.

The Fingerprint Region (below 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole. While difficult to assign to specific vibrations, some key features can be identified:

  • C-Br Stretch: The carbon-bromine bond is expected to produce a stretching vibration in the 690-515 cm⁻¹ range[7]. The exact position can be influenced by the aromatic ring.

Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
3100-3030Aromatic C-HStretchingWeak to Medium
2980-2850Aliphatic C-HStretchingMedium
1740-1750Ester C=OStretchingStrong, Sharp
1680-1700Keto C=OStretchingStrong, Sharp
1600-1450Aromatic C=CRing BendingMedium, Sharp
1470-1450Aliphatic C-HBending (Scissoring)Medium
1390-1370Aliphatic C-HBendingMedium
1250-1150C-C(=O)-OAsymmetric StretchingStrong, Broad
1150-1000O-C-CSymmetric StretchingMedium
690-515C-BrStretchingMedium to Strong

Experimental Protocol: Acquiring the Spectrum

To obtain a high-quality IR spectrum of ethyl 4-bromo-2-methylbenzoylformate, which is expected to be a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation requirements.

Instrumentation
  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement Workflow

The following diagram illustrates the step-by-step process for acquiring the IR spectrum using an ATR-FTIR spectrometer.

G cluster_prep Preparation cluster_background Background Scan cluster_sample Sample Analysis cluster_cleanup Cleanup start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal collect_background Collect Background Spectrum (empty crystal) clean_crystal->collect_background apply_sample Apply a Small Drop of Ethyl 4-bromo-2-methylbenzoylformate collect_background->apply_sample collect_sample Collect Sample Spectrum apply_sample->collect_sample clean_again Clean ATR Crystal Thoroughly collect_sample->clean_again end End clean_again->end

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Data Processing
  • Background Subtraction: The collected background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • ATR Correction: An ATR correction algorithm may be applied to the data to make the resulting spectrum appear more like a traditional transmission spectrum.

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Conclusion

The infrared spectrum of ethyl 4-bromo-2-methylbenzoylformate is predicted to be rich in information, with distinct and strong absorptions in the carbonyl region that are characteristic of its α-keto ester structure. The positions of these carbonyl bands, along with the absorptions from the aromatic and aliphatic C-H bonds, C-O bonds, and the C-Br bond, provide a robust fingerprint for the identification and characterization of this molecule. The interplay of electronic effects, including conjugation and induction from the various substituents, finely tunes the vibrational frequencies, offering a detailed glimpse into the molecule's electronic structure. The experimental protocol outlined provides a straightforward and reliable method for obtaining a high-quality spectrum for verification and further study.

References

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  • Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy.
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  • Kappes, K., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4165–4176. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylbenzylamine 4-propylbenzoyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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  • Perjesi, P., & Toth, G. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 634-637. [Link]

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Purity analysis of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Ethyl 4-bromo-2-methylbenzoylformate

Abstract

Ethyl 4-bromo-2-methylbenzoylformate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. This technical guide provides a comprehensive framework for the robust purity analysis of this compound, designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. We will explore a multi-modal analytical approach, integrating chromatographic and spectroscopic techniques to ensure a thorough and reliable assessment of purity. The methodologies described herein are designed as self-validating systems, where orthogonal techniques are used to confirm and cross-reference findings, ensuring the highest degree of scientific integrity.

Introduction: The Critical Role of Purity

Ethyl 4-bromo-2-methylbenzoylformate (CAS No. 383363-34-6) is an aromatic keto ester.[1][2][3] Its molecular structure, featuring a reactive α-ketoester moiety and a substituted aromatic ring, makes it a versatile building block. However, the synthesis, typically involving a Friedel-Crafts acylation or related methods, can introduce a variety of process-related impurities.[4][5][6] These may include unreacted starting materials, isomeric by-products, or products from side reactions. Furthermore, degradation products can arise during storage or processing.

An effective purity analysis strategy does not merely quantify the main component; it identifies and quantifies all significant impurities. This guide details a holistic approach, leveraging the strengths of multiple analytical techniques to build a complete purity profile.

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities is fundamental to developing a specific and sensitive analytical method. The most probable synthetic route to Ethyl 4-bromo-2-methylbenzoylformate is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with an appropriate acylating agent like ethyl oxalyl chloride, using a Lewis acid catalyst (e.g., AlCl₃).[5][7]

Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Residual 1-bromo-3-methylbenzene and ethyl oxalyl chloride.

  • Isomeric Products: The methyl group is an ortho-, para-director. While the existing bromine at position 4 blocks the para position, acylation could potentially occur at the other ortho position (position 6), leading to the formation of Ethyl 2-bromo-6-methylbenzoylformate.

  • Deacylation/Hydrolysis Products: The product could be susceptible to hydrolysis, yielding 4-bromo-2-methylbenzoylformic acid, particularly if exposed to moisture.

  • Catalyst-Related By-products: Complex organic or inorganic residues from the Lewis acid catalyst.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 1-bromo-3-methylbenzene Product Ethyl 4-bromo-2-methylbenzoylformate (Target Molecule) SM1->Product Friedel-Crafts Acylation Imp1 Unreacted Starting Materials SM1->Imp1 Carryover SM2 Ethyl oxalyl chloride SM2->Product Friedel-Crafts Acylation Catalyst AlCl3 Catalyst Catalyst->Product Friedel-Crafts Acylation Imp2 Isomeric By-product (e.g., 6-methyl isomer) Product->Imp2 Side Reaction Imp3 Hydrolysis Product (Carboxylic Acid) Product->Imp3 Degradation

Caption: Predicted synthesis pathway and sources of potential impurities.

The Analytical Strategy: An Orthogonal Approach

A robust purity assessment relies on using multiple, independent (orthogonal) analytical techniques. Each method provides a different type of information, and together they create a comprehensive and trustworthy purity profile.

cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results Sample Ethyl 4-bromo-2-methylbenzoylformate (Batch Sample) HPLC RP-HPLC Primary Use: Quantification Secondary Use: Separation Sample->HPLC GCMS GC-MS Primary Use: Volatile Impurity ID Secondary Use: Mass Confirmation Sample->GCMS NMR NMR Spectroscopy Primary Use: Structural Confirmation Secondary Use: Impurity ID & Quantification Sample->NMR Purity Purity (%) HPLC->Purity Area % Identity Impurity Profile (ID & Quantity) HPLC->Identity Separated Peaks GCMS->Identity Mass Spectra NMR->Identity Structural Clues Structure Structural Integrity NMR->Structure Chemical Shifts

Caption: Orthogonal analytical approach for comprehensive purity analysis.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone for separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the principal technique for purity assessment of moderately polar, non-volatile compounds like Ethyl 4-bromo-2-methylbenzoylformate.[8] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[9]

Causality Behind Method Choices:

  • Column (C18): A C18 column is selected due to its hydrophobic nature, which provides excellent retention and separation for aromatic esters.

  • Detector (UV): The aromatic ring and carbonyl groups in the molecule contain chromophores that absorb UV light, making a UV detector highly sensitive for this analysis. A wavelength around 254 nm is a good starting point.

  • Mobile Phase (Gradient): A gradient elution (e.g., changing the ratio of acetonitrile to water over time) is superior to an isocratic one. It allows for the effective elution of both more polar and less polar impurities in a single run, providing a comprehensive impurity profile.[10]

Table 1: Suggested RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for high-resolution separation of small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase.
Gradient 50% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set at 254 nm; DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Experimental Protocol: HPLC Purity Determination

  • Reagent Preparation: Prepare Mobile Phase A and B using HPLC-grade solvents. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh ~10 mg of Ethyl 4-bromo-2-methylbenzoylformate reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample at the same concentration (1 mg/mL) using acetonitrile.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Quantification: For known impurities with available standards, create a calibration curve to determine their concentration accurately.[11] For unknown impurities, report as area percent relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials.[12] The sample is vaporized and separated based on boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer, providing a mass "fingerprint" for identification.[13]

Causality Behind Method Choices:

  • Derivatization: For a molecule like Ethyl 4-bromo-2-methylbenzoylformate, derivatization is likely not necessary, but for highly polar degradation products (like the corresponding acid), silylation might be required to increase volatility.

  • Column (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column is a versatile choice for screening a wide range of potential impurities.

  • Split Injection: A split injection is used to prevent column overloading with the highly concentrated main component.[14]

Table 2: Suggested GC-MS Method Parameters

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose column for impurity screening.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas, standard for MS.
Inlet Temp. 280 °CEnsures complete volatilization of the analyte.
Split Ratio 50:1Prevents detector saturation by the main peak.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/minSeparates compounds with a wide range of boiling points.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Mass Range 40 - 500 amuCovers the expected mass range of the parent molecule and likely impurities.

Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopy provides definitive structural information, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[15][16][17] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. The spectrum of pure Ethyl 4-bromo-2-methylbenzoylformate should show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons (with specific splitting patterns), and the methyl group (a singlet).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the two carbonyl carbons of the keto-ester group.

  • Purity Assessment: The purity can be determined quantitatively by ¹H NMR (qNMR) using a certified internal standard with a known concentration. The integral of a signal from the analyte is compared to the integral of a signal from the internal standard. Furthermore, small peaks not corresponding to the main structure can be integrated to estimate the level of impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is desired.

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign all signals to the corresponding atoms in the structure. Identify and integrate any impurity signals.

Summary and Conclusion

The purity analysis of Ethyl 4-bromo-2-methylbenzoylformate requires a multi-faceted approach. A high-resolution RP-HPLC method serves as the primary tool for separation and quantification. This should be complemented by GC-MS for the analysis of volatile impurities and by NMR spectroscopy for definitive structural confirmation and the identification of co-eluting or structurally similar impurities. By integrating these orthogonal techniques, a complete and reliable purity profile can be established, ensuring the quality and suitability of this critical chemical intermediate for its intended application in research and development. This rigorous, evidence-based strategy provides the trustworthiness required in the pharmaceutical and chemical industries.

References

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An In-Depth Technical Guide to the Solubility of Ethyl 4-bromo-2-methylbenzoylformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of Ethyl 4-bromo-2-methylbenzoylformate in common organic solvents. Given the novelty of this specific molecule and the absence of extensive published solubility data, this document emphasizes a first-principles approach, blending theoretical prediction with robust experimental methodology.

Introduction: The Significance of Solubility in Drug Development

Ethyl 4-bromo-2-methylbenzoylformate is a halogenated aromatic ester, a class of compounds that often serve as versatile intermediates in organic synthesis.[1] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the ester and keto functionalities allow for a variety of chemical transformations.[1] Such molecules are frequently building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

In the journey of a drug candidate from the laboratory to the clinic, solubility is a critical physicochemical parameter. It influences bioavailability, dosage form design, and the feasibility of purification and formulation processes. A thorough understanding of a compound's solubility profile in different solvent systems is therefore not merely academic but a fundamental prerequisite for successful drug development. This guide will equip the researcher with the necessary tools to establish this crucial dataset for Ethyl 4-bromo-2-methylbenzoylformate.

Physicochemical Profile and Solubility Prediction

Before embarking on experimental work, an analysis of the molecular structure of Ethyl 4-bromo-2-methylbenzoylformate allows for a reasoned prediction of its solubility behavior. The fundamental principle governing solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[4]

Molecular Structure:

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Bromo Group (-Br): The bromine atom is electronegative, introducing a degree of polarity, but it is also large and polarizable, contributing to van der Waals forces.

  • Methyl Group (-CH3): This is a nonpolar, electron-donating group.

  • Ethyl Ester (-COOCH2CH3) and Ketone (C=O): These are polar functional groups capable of acting as hydrogen bond acceptors. They are the primary sites for interaction with polar solvents.

Predicted Solubility:

Based on this structure, Ethyl 4-bromo-2-methylbenzoylformate can be classified as a moderately polar compound.

  • High Solubility is expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the ester and ketone groups.

    • Polar Protic Solvents: Such as ethanol and methanol. These solvents can also act as hydrogen bond donors to the oxygen atoms of the ester and ketone.

  • Lower Solubility is expected in:

    • Nonpolar Solvents: Such as hexane and cyclohexane. While the aromatic ring and alkyl groups will have some affinity for these solvents, the polar functionalities will limit overall solubility.

  • Insolubility is expected in:

    • Aqueous Solutions: The compound is predicted to be insoluble in water due to its significant nonpolar character.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a standard laboratory method for determining the solubility of a solid organic compound. This method is straightforward and can be performed with common laboratory equipment.[6][7]

Materials and Equipment
  • Ethyl 4-bromo-2-methylbenzoylformate (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Pipettes and burettes

  • Filter (0.45 µm PTFE syringe filter) and syringe

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_equilibration Equilibration & Saturation cluster_analysis Analysis (Gravimetric Method) A Weigh a precise mass of Ethyl 4-bromo-2-methylbenzoylformate B Add a known volume of solvent incrementally A->B C Vigorously shake/stir at a constant temperature B->C D Observe for complete dissolution C->D E If undissolved solid remains, add more solute to ensure saturation D->E Incomplete dissolution F Equilibrate for an extended period (e.g., 24 hours) E->F G Filter the saturated solution to remove excess solid F->G H Take a known volume of the clear filtrate G->H I Evaporate the solvent H->I J Weigh the residual solid I->J K Calculate solubility J->K

Caption: Workflow for experimental solubility determination.

Detailed Protocol (Shake-Flask Method)
  • Preparation: Accurately weigh a small amount (e.g., 25 mg) of Ethyl 4-bromo-2-methylbenzoylformate and place it into a vial.[7]

  • Solvent Addition: Add a small, precise volume (e.g., 0.5 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). Shake vigorously for an extended period (a minimum of 24 hours is recommended to ensure equilibrium is reached).

  • Observation: After the equilibration period, visually inspect the vial.

    • If the solid has completely dissolved: The compound is soluble at or above the current concentration. Repeat the experiment with a larger initial mass of the solute to find the saturation point.

    • If undissolved solid remains: The solution is saturated. Proceed to the analysis step.

  • Analysis (Gravimetric):

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to prevent any solid particles from being transferred.

    • Dispense the filtered, saturated solution into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved.

    • Weigh the vial containing the dried residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate taken (mL)] * 100

  • Repeat: Repeat this procedure for each organic solvent of interest.

Data Presentation and Interpretation

The results of the solubility experiments should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of Ethyl 4-bromo-2-methylbenzoylformate in Various Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexSolubility ( g/100 mL)Observations
Nonpolar Hexane0.1[Experimental Data][e.g., Sparingly soluble]
Toluene2.4[Experimental Data][e.g., Moderately soluble]
Polar Aprotic Dichloromethane3.1[Experimental Data][e.g., Soluble]
Ethyl Acetate4.4[Experimental Data][e.g., Very soluble]
Acetone5.1[Experimental Data][e.g., Very soluble]
Polar Protic Ethanol4.3[Experimental Data][e.g., Soluble]
Methanol5.1[Experimental Data][e.g., Soluble]

Note: Polarity index values are for reference and can vary slightly depending on the scale used.

Factors Influencing Solubility and Intermolecular Interactions

The solubility of Ethyl 4-bromo-2-methylbenzoylformate is a direct consequence of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

G cluster_solute Solute: Ethyl 4-bromo-2-methylbenzoylformate cluster_solvent Solvent cluster_solubility Result solute Structural Features - Nonpolar Aromatic Ring - Polar Ester & Keto Groups - Halogen (Bromo) Group solubility Solubility Outcome (High/Low) solute->solubility Solute-Solvent Interactions solvent Solvent Properties - Polarity (Dipole Moment) - H-Bond Donor/Acceptor - van der Waals Forces solvent->solubility Like Dissolves Like

Caption: Relationship between molecular properties and solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the added thermal energy helps to overcome the solute's crystal lattice energy. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

  • Solvent Polarity: As predicted, solvents with polarity similar to Ethyl 4-bromo-2-methylbenzoylformate are expected to be the most effective. The polar ester and ketone groups are key to its solubility in polar solvents, while the aromatic ring provides some affinity for less polar environments like toluene.

Conclusion

References

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An In-depth Technical Guide on the Stability and Storage of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-methylbenzoylformate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a brominated aromatic ring and an α-ketoester moiety, provides a versatile scaffold for molecular elaboration. However, these same functional groups also dictate its stability profile and susceptibility to degradation under various environmental conditions. Understanding the intrinsic stability of this compound is paramount for ensuring the integrity of synthetic processes, the purity of final products, and the reliability of research data.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-bromo-2-methylbenzoylformate. It delves into the chemical rationale behind its stability, potential degradation pathways, and methodologies for assessing its purity and degradation over time. This document is intended to serve as a practical resource for scientists and professionals involved in the handling, storage, and utilization of this important chemical intermediate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 4-bromo-2-methylbenzoylformate is essential for predicting its stability and handling requirements.

PropertyValueSource
IUPAC Name ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate[1]
CAS Number 383363-34-6[1]
Molecular Formula C₁₁H₁₁BrO₃[2]
Molecular Weight 271.11 g/mol [2]
Appearance Typically a solid or oilN/A

Core Principles of Stability and Degradation

The stability of Ethyl 4-bromo-2-methylbenzoylformate is primarily influenced by the reactivity of its ester functional group and the carbon-bromine bond on the aromatic ring. Key environmental factors that can induce degradation include moisture, light, and elevated temperatures.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying the likely degradation products and establishing the degradation pathways of a molecule.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] For Ethyl 4-bromo-2-methylbenzoylformate, the primary anticipated degradation pathways are hydrolysis, photodecomposition, and thermal degradation.

G main Ethyl 4-bromo-2-methylbenzoylformate hydrolysis Hydrolysis (Moisture, Acid/Base) main->hydrolysis photolysis Photodegradation (UV/Vis Light) main->photolysis thermolysis Thermal Degradation (Heat) main->thermolysis product1 4-Bromo-2-methylbenzoylformic acid + Ethanol hydrolysis->product1 product2 Debrominated Species + Other Photoproducts photolysis->product2 product3 Debrominated Species + Other Thermal Products thermolysis->product3

Caption: Potential Degradation Pathways for Ethyl 4-bromo-2-methylbenzoylformate.

  • Hydrolysis: The ester linkage in Ethyl 4-bromo-2-methylbenzoylformate is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions.[4][5] This reaction would cleave the ester bond to yield 4-bromo-2-methylbenzoylformic acid and ethanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, especially UV radiation.[6] Photolytic cleavage of the carbon-bromine bond can occur, leading to the formation of radical species and subsequent debrominated byproducts.[6] The benzoylformate moiety itself also has photoinitiating properties, making the molecule sensitive to light.[4]

  • Thermal Degradation: Elevated temperatures can provide the energy necessary to break weaker bonds within the molecule. The carbon-bromine bond is often the most labile in brominated aromatic compounds upon heating.[7][8] Thermal stress can lead to debromination and potentially other decomposition reactions.

Recommended Storage and Handling Procedures

To maintain the purity and integrity of Ethyl 4-bromo-2-methylbenzoylformate, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature Store at room temperature or in a cool place.[9]Minimizes the rate of potential thermal degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Protects against moisture to prevent hydrolysis and against oxygen to prevent potential oxidative degradation.
Light Keep away from direct sunlight and other sources of UV radiation.[9]Prevents photodegradation of the light-sensitive aromatic bromide and benzoylformate functionalities.
Ventilation Store in a well-ventilated area.[4][9]Ensures that any potential vapors do not accumulate, contributing to a safer storage environment.
Handling Precautions

When handling Ethyl 4-bromo-2-methylbenzoylformate, appropriate personal protective equipment (PPE) should be used to avoid exposure. This compound is classified with several hazard statements, including causing skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment: Wear protective gloves, safety goggles with side-shields, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Stability Assessment: A Protocol for Forced Degradation Studies

A well-designed forced degradation study is the most effective way to understand the stability profile of Ethyl 4-bromo-2-methylbenzoylformate.[3][9] The goal is to induce a small, controlled amount of degradation (typically 5-20%) to identify potential degradants without completely destroying the molecule.[9] The following is a generalized protocol that can be adapted for this purpose.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[12][13]

  • Technique: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a potential acid modifier like formic or phosphoric acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.

Gas Chromatography (GC) could also be a suitable technique, particularly for analyzing volatile impurities.[14][15]

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of Ethyl 4-bromo-2-methylbenzoylformate in an appropriate solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, heat) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, room temp) prep->base oxidative Oxidative (e.g., 3% H₂O₂, room temp) prep->oxidative thermal Thermal (e.g., 60-80°C, solid state) prep->thermal photo Photolytic (ICH Q1B compliant light chamber) prep->photo quench Neutralize/Quench (as needed) acid->quench base->quench oxidative->quench dilute Dilute to working concentration thermal->dilute photo->dilute quench->dilute analyze Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->analyze eval Assess peak purity, quantify parent compound loss, and identify degradants analyze->eval

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-bromo-2-methylbenzoylformate in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, dilute with the mobile phase, and analyze by HPLC.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor the reaction over time (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis can be rapid.

    • Withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, dilute, and analyze.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Monitor at various time points, dilute, and analyze.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, remove a sample, dissolve it in the solvent to the target concentration, and analyze.

  • Photostability:

    • Expose a sample of the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

  • Data Analysis:

    • For each condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample.

    • Calculate the percentage of degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradants.

    • If significant degradation products are observed, further investigation using techniques like LC-MS may be necessary for structural elucidation.

Conclusion

The stability of Ethyl 4-bromo-2-methylbenzoylformate is a critical parameter that impacts its use in research and development. By understanding its inherent chemical reactivity, particularly the susceptibility of the ester and aryl-bromide functionalities to hydrolysis, photolysis, and thermal stress, appropriate measures can be taken to ensure its integrity. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is the first line of defense against degradation. Furthermore, the implementation of systematic stability studies, guided by the principles of forced degradation and utilizing robust analytical methods like HPLC, provides the necessary data to confidently assess the shelf-life and purity of this vital chemical intermediate. This proactive approach to stability management ultimately contributes to the robustness and reproducibility of synthetic chemistry and drug development programs.

References

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Methodological & Application

Synthesis of Ethyl 4-bromo-2-methylbenzoylformate from 4-bromo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

Introduction: The Significance of α-Keto Esters in Medicinal Chemistry

α-Keto esters, such as the target molecule Ethyl 4-bromo-2-methylbenzoylformate, are pivotal structural motifs in contemporary drug discovery and development. Their unique electronic and steric properties make them valuable intermediates for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. The presence of adjacent carbonyl groups provides a versatile handle for various chemical transformations, enabling the construction of pharmacologically active agents. This document provides a comprehensive guide for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate from 4-bromo-2-methylbenzoic acid, a route that proceeds through key intermediates including an acyl chloride and an acyl cyanide. The protocols outlined herein are designed for researchers in synthetic and medicinal chemistry, providing not only a step-by-step guide but also the underlying mechanistic principles and safety considerations.

Overall Synthetic Strategy

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate from 4-bromo-2-methylbenzoic acid is a multi-step process that enhances the reactivity of the initial carboxylic acid to achieve the desired α-keto ester functionality. A direct one-step conversion is not feasible; therefore, a logical and robust three-step sequence is employed:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a highly reactive acyl chloride intermediate, 4-bromo-2-methylbenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Formation of the Acyl Cyanide: The acyl chloride is then reacted with a cyanide source to form 4-bromo-2-methylbenzoyl cyanide. This step introduces the second carbon atom required for the α-keto ester structure.[1]

  • Hydrolysis and Esterification: The acyl cyanide is subsequently hydrolyzed to the corresponding α-keto acid (4-bromo-2-methylphenylglyoxylic acid), which is then esterified with ethanol to yield the final product, Ethyl 4-bromo-2-methylbenzoylformate.[2]

This strategic approach ensures high yields and purity by leveraging well-established and reliable chemical transformations.

Synthesis_Workflow Start 4-bromo-2-methylbenzoic acid Step1 4-bromo-2-methylbenzoyl chloride Start->Step1  SOCl₂ or (COCl)₂ Step2 4-bromo-2-methylbenzoyl cyanide Step1->Step2  NaCN or CuCN Step3 4-bromo-2-methylphenylglyoxylic acid Step2->Step3  H₃O⁺ (Hydrolysis) End Ethyl 4-bromo-2-methylbenzoylformate Step3->End  Ethanol, H⁺ (Esterification)

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of 4-bromo-2-methylbenzoyl chloride

Mechanistic Insight: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.[3][4][5][6] The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate.[6][7] The intermediate then undergoes nucleophilic attack by the chloride ion released in the initial step.[3] The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.[5]

Acyl_Chloride_Mechanism cluster_0 Mechanism of Acyl Chloride Formation R-COOH Carboxylic Acid Intermediate Chlorosulfite Intermediate R-COOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride Acyl_Chloride Acyl Chloride Intermediate->Acyl_Chloride + Cl⁻ Gases SO₂ + HCl (g)

Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.

Experimental Protocol

WARNING: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water.[2][8][9][10]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.[11]

  • Reaction:

    • To the round-bottom flask, add 4-bromo-2-methylbenzoic acid.

    • Under a nitrogen or argon atmosphere, slowly add thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]

    • After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Work-up and Isolation:

    • Monitor the reaction completion by the cessation of gas evolution.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Reagent and Condition Summary
Reagent/ParameterQuantity/ValuePurpose
4-bromo-2-methylbenzoic acid1.0 equivalentStarting Material
Thionyl Chloride (SOCl₂)1.5 - 2.0 equivalentsChlorinating Agent
N,N-Dimethylformamide (DMF)Catalytic amount (e.g., 1-2 drops)Catalyst
Reaction TemperatureReflux (70-80 °C)To drive the reaction to completion
Reaction Time2 - 4 hoursTo ensure complete conversion
AtmosphereInert (Nitrogen or Argon)To prevent moisture contamination

Part 2: Synthesis of 4-bromo-2-methylbenzoyl cyanide

Mechanistic Insight: Nucleophilic Acyl Substitution

Acyl cyanides are synthesized by the reaction of acyl chlorides with a cyanide salt, such as sodium or copper(I) cyanide.[1] This reaction is a classic example of nucleophilic acyl substitution. The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the acyl cyanide.

Experimental Protocol

WARNING: This procedure involves highly toxic cyanide salts. All manipulations must be carried out in a certified fume hood, and appropriate PPE must be worn. A dedicated cyanide waste container should be used, and an emergency cyanide poisoning antidote kit should be readily available.

  • Apparatus Setup: Use a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction:

    • Suspend copper(I) cyanide (CuCN) or sodium cyanide (NaCN) (1.1 equivalents) in a dry aprotic solvent such as acetonitrile or DMF.

    • Dissolve the crude 4-bromo-2-methylbenzoyl chloride from the previous step in the same dry solvent.

    • Slowly add the acyl chloride solution to the cyanide suspension at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Carefully concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part 3: Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

Mechanistic Insight: Hydrolysis and Fischer Esterification

The final step involves a two-stage transformation of the acyl cyanide. First, the cyanide group is hydrolyzed under acidic conditions to form an α-keto carboxylic acid. The proposed mechanism involves the protonation of the nitrile nitrogen, followed by the attack of water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid.[2]

Following hydrolysis, the resulting 4-bromo-2-methylphenylglyoxylic acid is converted to the corresponding ethyl ester via Fischer esterification.[6] This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the final ester product.

Experimental Protocol
  • Hydrolysis:

    • Dissolve the crude 4-bromo-2-methylbenzoyl cyanide in a mixture of a suitable organic solvent and concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours to ensure complete hydrolysis.

    • Monitor the reaction by TLC.

    • After cooling, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromo-2-methylphenylglyoxylic acid.

  • Esterification:

    • Dissolve the crude α-keto acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the solution at reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The final product, Ethyl 4-bromo-2-methylbenzoylformate, can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Li, J., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances. [Link]

  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • Wikipedia. Acyl cyanide. [Link]

  • Google Patents. (1986).
  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Organic Syntheses. Ethyl Benzoylformate. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

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Synthesis of Ethyl 4-bromo-2-methylbenzoylformate via Friedel-Crafts Acylation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process is the Friedel-Crafts acylation, a robust and widely applicable method for forming carbon-carbon bonds on aromatic rings. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into process optimization and safety considerations.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic nucleus.[1][2] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice.[1][3] A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements and poly-substitution.[1][2][4] The resulting aryl ketone product is deactivated towards further substitution, leading to monoacylated products.[2]

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate utilizes 3-bromotoluene as the starting aromatic compound and ethyl oxalyl chloride as the acylating agent. The directing effects of the methyl and bromo substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride, reacts with the acylating agent (ethyl oxalyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents rearrangements.[1][3]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-bromotoluene acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion.[3]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[3]

However, it's important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5] An aqueous workup is necessary to break this complex and isolate the final product.[5]

Regioselectivity

The substitution pattern on the 3-bromotoluene ring dictates the position of the incoming acyl group. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The directing effects of both substituents must be considered. Steric hindrance will also play a significant role in favoring substitution at the less hindered para-position relative to the bromine atom.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of Ethyl 4-bromo-2-methylbenzoylformate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
3-BromotolueneC₇H₇Br171.04
Ethyl oxalyl chlorideC₄H₅ClO₃136.53
Aluminum chloride (anhydrous)AlCl₃133.34
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93
Hydrochloric acid (concentrated)HCl36.46
Saturated sodium bicarbonate solutionNaHCO₃84.01
Brine (saturated NaCl solution)NaCl58.44
Anhydrous sodium sulfateNa₂SO₄142.04
Crushed iceH₂O18.02
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge flask with 3-bromotoluene and anhydrous DCM B Add anhydrous AlCl3 portion-wise under inert atmosphere A->B C Cool the mixture in an ice bath B->C D Add ethyl oxalyl chloride dropwise via dropping funnel C->D E Allow to warm to room temperature and stir for specified time D->E F Monitor reaction progress by TLC E->F G Quench reaction by pouring onto crushed ice and conc. HCl F->G H Separate organic layer G->H I Wash with water, NaHCO3 solution, and brine H->I J Dry over anhydrous Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify crude product by column chromatography or distillation K->L

Caption: Experimental workflow for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-bromotoluene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains low.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred suspension over a period of 30-60 minutes. An exothermic reaction with the evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 4-bromo-2-methylbenzoylformate.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl oxalyl chloride is a corrosive and lachrymatory compound. Handle with care in a well-ventilated fume hood.

  • 3-Bromotoluene is harmful if inhaled or absorbed through the skin. Avoid contact and use in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • The reaction evolves HCl gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood and consider using a gas trap.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive catalyst (moisture contamination)Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.
Deactivated aromatic ringFor highly deactivated substrates, a more reactive acylating agent or a stronger Lewis acid may be necessary.
Formation of multiple products Incorrect reaction temperatureMaintain a low temperature during the addition of reagents to control the reaction rate and improve selectivity.
Incorrect stoichiometryEnsure the correct molar ratios of reactants and catalyst are used.
Difficult work-up Incomplete hydrolysis of aluminum saltsAdd more acid and stir vigorously to ensure all salts are dissolved.

Conclusion

The Friedel-Crafts acylation provides an effective and direct method for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The resulting α-ketoester is a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]

  • Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Retrieved from [Link]

  • Anonymous. Chapter 15 Reactions of Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. Ethyl Benzoylformate. Retrieved from [Link]

  • PubChem. Ethyl benzoylformate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • ResearchGate. (2024, May 14). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]

  • Studylib. Friedel – Cradfts acetylation of Bromobenzene. Retrieved from [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

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Application Note & Protocol: Strategic Synthesis of α-Keto Esters via Grignard Reaction with Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

α-Keto esters are highly valuable synthetic intermediates, serving as crucial precursors for α-amino acids, α-hydroxy acids, and various heterocyclic compounds with significant applications in pharmaceutical and fine chemical industries. Among the array of synthetic strategies, the acylation of an organomagnesium halide (Grignard reagent) with diethyl oxalate represents one of the most direct and versatile methods for constructing the α-keto ester framework.[1][2] This reaction facilitates the formation of a new carbon-carbon bond through the nucleophilic addition of the Grignard reagent to one of the ester's carbonyl groups.

However, the intrinsic reactivity of the α-keto ester product presents a significant challenge: it can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[3] This competitive side reaction can severely diminish the yield and complicate purification. This guide provides a deep dive into the mechanistic principles governing this transformation, offering field-proven protocols and troubleshooting insights to maximize the selective synthesis of the desired α-keto ester. The core principle for success lies in precise control over reaction conditions, particularly temperature, to stabilize the key reaction intermediate and kinetically disfavor the undesired over-addition pathway.

Scientific Principles & Reaction Mechanism

The successful synthesis of an α-keto ester from diethyl oxalate hinges on navigating a competitive reaction landscape. The Grignard reagent (R-MgX), a potent carbon nucleophile, can react at two distinct electrophilic sites: the carbonyl of the starting diethyl oxalate and the ketone carbonyl of the α-keto ester product.

2.1 The Desired Pathway: First Addition The reaction is initiated by the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a transient, unstable tetrahedral intermediate, which exists as a magnesium alkoxide salt.

2.2 The Competing Pathway: Over-Addition The primary challenge arises because the α-keto ester product is itself an electrophile.[4][5] If a second molecule of the Grignard reagent attacks the ketone carbonyl of the newly formed α-keto ester, it leads to a tertiary alcohol after acidic workup.[3] This "over-addition" reaction is often rapid, especially at elevated temperatures.

2.3 Achieving Chemoselectivity The key to a high-yield synthesis is to favor the first addition while suppressing the second. This is achieved primarily through kinetic control:

  • Cryogenic Temperatures: Conducting the reaction at very low temperatures (typically -60°C to -78°C) is the most critical parameter.[6] At these temperatures, the initial tetrahedral magnesium alkoxide intermediate formed after the first addition is relatively stable. Its collapse to form the ketone and subsequent reaction with another Grignard equivalent is significantly slowed, allowing the first addition to proceed to completion selectively.

  • Controlled Reagent Addition: The mode and rate of addition are crucial. A slow, dropwise addition of the Grignard reagent to a solution of diethyl oxalate ensures that the Grignard reagent concentration remains low at any given moment, minimizing the chance of it reacting with the product as it forms.[6]

  • Stoichiometry: While some historical procedures used a large excess of diethyl oxalate to drive the reaction, this complicates purification due to the similar boiling points of the excess starting material and some α-keto ester products.[6] Modern, low-temperature protocols allow for the use of near-equimolar amounts of reagents, achieving high yields without this drawback.[6]

The mechanistic landscape is visualized below:

G cluster_desired Desired Pathway (Low Temp) cluster_undesired Over-Addition Pathway (Higher Temp) RMgX Grignard Reagent (R-MgX) Intermediate Tetrahedral Intermediate (Mg Alkoxide Salt) RMgX:e->Intermediate:w + Diethyl Oxalate Intermediate2 Second Intermediate Oxalate Diethyl Oxalate Workup1 Acidic Workup (H₃O⁺) Intermediate->Workup1 Stable at -78°C KetoEster α-Keto Ester (Product) KetoEster->Intermediate2 + R-MgX (2nd eq.) Workup1->KetoEster Tertiary_Alc Tertiary Alcohol (Byproduct) Workup2 Acidic Workup (H₃O⁺) Workup2->Tertiary_Alc Intermediate2->Workup2

Caption: Reaction mechanism for α-keto ester synthesis.

Experimental Protocols & Workflow

3.1 General Considerations & Reagent Quality

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C overnight) and the reaction must be performed using anhydrous solvents.[7][8]

  • Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the entire apparatus must be maintained under a positive pressure of an inert gas, such as dry argon or nitrogen.[1]

  • Reagent Purity: Use high-purity magnesium turnings and freshly distilled diethyl oxalate. The Grignard reagent should be freshly prepared or its concentration determined by titration prior to use.

3.2 Detailed Protocol: Synthesis of Ethyl 4-methyl-2-oxovalerate[6]

This protocol is adapted from a validated literature procedure and serves as an excellent template for synthesizing primary alkyl α-keto esters.

  • Materials & Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple for internal temperature monitoring, argon/nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Isobutylmagnesium chloride (2.0 M in diethyl ether)

    • Diethyl oxalate

    • Anhydrous diethyl ether

    • Concentrated HCl, ice, brine (saturated aq. NaCl)

    • Magnesium sulfate (anhydrous)

  • Step-by-Step Procedure:

    • Reaction Setup: In a 2 L three-neck flask under an argon atmosphere, place a solution of diethyl oxalate (135.7 mL, 1.0 mole) in 500 mL of anhydrous diethyl ether.

    • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature is monitored accurately with a thermocouple.

    • Grignard Addition: Add a solution of isobutylmagnesium chloride (500 mL of a 2 M solution in ether, 1.0 mole) dropwise from the addition funnel over a period of 1 hour. Crucially, maintain the internal reaction temperature below -60°C throughout the addition.

    • Stirring: After the addition is complete, allow the mixture to stir for an additional 30 minutes at -78°C.

    • Quenching: In a separate large beaker (4 L), prepare a rapidly stirred mixture of concentrated HCl (85 mL), crushed ice (400 g), and diethyl ether (500 mL). Without allowing it to warm, pour the reaction mixture into this acidic ice slurry. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

    • Work-up & Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the layers and extract the aqueous layer once more with diethyl ether. Combine the organic layers.

    • Washing: Wash the combined ethereal layer sequentially with water (500 mL) and then brine (2 x 500 mL) to remove residual acid and water-soluble impurities.

    • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is ethyl 4-methyl-2-oxovalerate. For this specific product, the yield is typically very high (>95%), and it may be of sufficient purity for subsequent steps. Further purification can be achieved by vacuum distillation if necessary.

3.3 Experimental Workflow Diagram

G A 1. Setup & Cooling - Add Diethyl Oxalate in Anhydrous Ether to Flask - Cool to -78°C under Argon B 2. Grignard Addition - Add Grignard Reagent Dropwise - Maintain Temp < -60°C A->B C 3. Reaction Stir - Stir for 30 min at -78°C B->C D 4. Quenching - Pour Reaction Mixture into Acidic Ice Slurry C->D E 5. Extraction - Separate Layers - Extract Aqueous Layer with Ether D->E F 6. Washing - Wash Organic Layer with H₂O, then Brine E->F G 7. Drying & Isolation - Dry with MgSO₄ - Filter & Evaporate Solvent F->G H Final Product α-Keto Ester G->H

Caption: Step-by-step experimental workflow.

Data Summary: Reaction Parameters & Yields

The low-temperature protocol is effective for a range of Grignard reagents. The following table summarizes representative data, highlighting the versatility of the method.

Grignard Reagent (R-MgX)R GroupStoichiometry (RMgX:Oxalate)SolventTemperatureReported Yield (%)Reference
Isobutylmagnesium chlorideIsobutyl1.0 : 1.0Ether-78°C to -60°C98%[6]
n-Propylmagnesium chloriden-Propyl1.0 : 1.0Ether-78°C to -60°C95% (as acid)[6]
Phenylmagnesium bromidePhenyl~1.0 : 1.0Ether/THFLow Temp.~50-70%[6][9]
Cyclohexylmagnesium chlorideCyclohexyl~1.0 : 1.0THF-78°C68%[10]

Note: Yields can vary based on the purity of reagents, precise temperature control, and efficiency of the work-up.

Troubleshooting & Field-Proven Insights

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture/air exposure.[7] 2. Passivated magnesium surface during Grignard preparation.1. Ensure all glassware is flame-dried and the system is under a positive pressure of inert gas. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use. 2. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry glass rod.[1]
Significant Tertiary Alcohol Byproduct Formation 1. Reaction temperature was too high. 2. Grignard reagent was added too quickly.1. Maintain strict temperature control. Ensure the thermocouple is placed correctly to measure the internal reaction temperature. A temperature rise above -50°C can dramatically increase over-addition. 2. Use a pressure-equalizing dropping funnel for slow, controlled addition over at least one hour. Consider using flow chemistry for superior mixing and temperature control.[3]
Difficult Purification from Diethyl Oxalate Excess diethyl oxalate was used in the reaction.[6]1. Adhere to a strict 1:1 stoichiometry using a titrated Grignard reagent. 2. For volatile products, consider converting the keto ester to a solid sodium bisulfite adduct for separation, which can then be reversed.[9] 3. Alternatively, purify via column chromatography.
Reaction Mixture Turns Dark Brown/Black Wurtz-type coupling (R-MgX + R-X → R-R) or other decomposition pathways.[11]This can indicate impurities in the alkyl halide or magnesium. Ensure high-purity reagents. While often cosmetic, significant darkening can correlate with lower yields.

Safety & Handling

  • Grignard Reagents: Are highly reactive, corrosive, and can be pyrophoric. They react violently with water and other protic sources. All manipulations must be performed under a strict inert atmosphere in a chemical fume hood.[1]

  • Anhydrous Ethers (Diethyl Ether, THF): Are extremely flammable and volatile. Diethyl ether has a very low boiling point (35°C).[7] Both can form explosive peroxides upon prolonged storage and exposure to air. Always use from a freshly opened container or test for peroxides.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78°C). Handle with appropriate thermal gloves to prevent frostbite.

  • Quenching: The quenching of Grignard reactions with acid is highly exothermic and releases flammable gases. Perform this step slowly, with vigorous stirring and external cooling in an ice bath.

References

  • De, B., & Croll, E. J. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. Organic Preparations and Procedures International, 21(6), 771–774. [Link]

  • Wang, X. J., & Tan, J. (2005). SYNTHESIS OF α-KETO ESTERS. Organic Syntheses, 81, 230. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. . [Link]

  • Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(1), 88-90. [Link]

  • FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. University of Applied Sciences and Arts Northwestern Switzerland. [Link]

  • ResearchGate. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

  • Google Patents. (2011). Process for purifying an alpha-keto ester. CN102026955A.
  • ResearchGate. (2006). Side Reactions in a Grignard Synthesis. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Carbonylation for α-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Keto Esters

α-Keto esters are a class of organic compounds of significant interest to researchers in medicinal chemistry and drug development. Their unique 1,2-dicarbonyl functionality serves as a versatile synthetic handle and a key pharmacophore in numerous biologically active molecules. These compounds are precursors to a wide range of valuable derivatives, including α-amino acids, heterocyclic compounds, and chiral α-hydroxy esters.[1] The development of efficient and robust methods for their synthesis is therefore a critical endeavor. Among the most powerful strategies to have emerged is the palladium-catalyzed double carbonylation of aryl and vinyl halides, which allows for the direct and highly atom-economical construction of the α-keto ester moiety.[2][3]

This comprehensive guide provides an in-depth exploration of this transformative reaction. We will dissect the underlying catalytic cycle, discuss the critical parameters that govern its success, and provide detailed, field-proven protocols for both traditional high-pressure carbon monoxide (CO) and modern CO-free methodologies.

Core Principles: The Double Carbonylation Reaction

The synthesis of an α-keto ester from an aryl halide (Ar-X) and an alcohol (R-OH) involves the palladium-catalyzed insertion of two molecules of carbon monoxide. This "double carbonylation" is a remarkable transformation that constructs an aryl-CO-CO-OR linkage in a single synthetic operation.[3][4]

The primary challenge in this reaction is controlling the selectivity between single carbonylation (leading to a simple ester, Ar-CO-OR) and the desired double carbonylation. Achieving high selectivity for the α-keto ester product is a delicate interplay of several factors, including CO pressure, temperature, solvent, the nature of the palladium catalyst, and, most critically, the choice of ligand.

The Catalytic Cycle: A Mechanistic Deep Dive

The currently accepted mechanism for the palladium-catalyzed double carbonylation of an aryl halide proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.

Catalytic_Cycle cluster_single Single Carbonylation Pathway pd0 Pd(0)L_n pdII_oxidative Ar-Pd(II)(X)L_n pd0->pdII_oxidative Oxidative Addition (Ar-X) pdII_co1 [Ar-Pd(II)(CO)(X)L_n] pdII_oxidative->pdII_co1 CO Coordination acyl_pdII [Ar-CO-Pd(II)(X)L_n] pdII_co1->acyl_pdII Migratory Insertion acyl_pdII_co2 [Ar-CO-Pd(II)(CO)(X)L_n] acyl_pdII->acyl_pdII_co2 CO Coordination c2 Simple Ester (Ar-CO-OR) acyl_pdII->c2 Nucleophilic Attack (R-OH) aroyl_acyl_pdII [Ar-CO-CO-Pd(II)(X)L_n] acyl_pdII_co2->aroyl_acyl_pdII Migratory Insertion c1 aroyl_acyl_pdII->c1 Nucleophilic Attack (R-OH) product_release α-Keto Ester (Ar-CO-CO-OR) c1->pd0 Reductive Elimination (-HX) c2->pd0 Reductive Elimination (-HX)

Figure 1: Catalytic Cycle for Double Carbonylation.
  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) species.

  • First CO Insertion : A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently undergoes migratory insertion into the Aryl-Pd bond to form an aroyl-palladium intermediate.[5]

  • Second CO Insertion : This is the critical, selectivity-determining stage. A second molecule of CO coordinates to the aroyl-palladium complex. A subsequent migratory insertion of the aroyl group onto the new CO ligand forms the key α-ketoacylpalladium(II) intermediate. High CO pressure and electron-donating ligands favor this step over the competing nucleophilic attack.

  • Nucleophilic Attack & Reductive Elimination : The alcohol (R-OH) attacks the α-ketoacylpalladium species. This is followed by reductive elimination, which releases the α-keto ester product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The single carbonylation product (a simple ester) is formed if the alcohol intercepts the aroyl-palladium intermediate before the second CO insertion can occur. Therefore, conditions must be tuned to favor the kinetics of the second insertion.

Key Reaction Components & Considerations

Palladium Precursor

The choice of the Pd(0) or Pd(II) precursor is generally a matter of convenience and air stability, as they typically form the same active Pd(0) species in situ.

PrecursorCommon NameTypical Loading (mol%)Notes
Pd(OAc)₂ Palladium(II) Acetate1 - 5Air-stable, common, and effective. Requires in situ reduction, often by a phosphine ligand or amine.
Pd₂(dba)₃ Tris(dibenzylideneacetone) dipalladium(0)1 - 2.5Air-stable Pd(0) source. Often used for milder reactions.[1][6][7]
PdCl₂(PPh₃)₂ Bis(triphenylphosphine) palladium(II) Chloride2 - 5Air-stable Pd(II) precatalyst that is readily reduced in situ.
Ligands: The Key to Selectivity

The ligand is arguably the most critical component for achieving high selectivity in double carbonylation. Electron-rich and sterically bulky phosphine ligands have proven to be the most effective. They enhance the electron density on the palladium center, which strengthens the Pd-CO back-bonding and promotes the crucial second migratory insertion step over premature alcoholysis.[8]

LigandNameKey Features & Rationale
P(t-Bu)₃ Tri(tert-butyl)phosphineHighly effective due to its large cone angle and strong electron-donating ability. Dramatically improves the generality of the reaction.[8]
dppf 1,1'-Bis(diphenylphosphino) ferroceneA common bidentate ligand, effective in many carbonylation reactions.
Xantphos 4,5-Bis(diphenylphosphino)-9,9- dimethylxantheneA wide bite-angle bidentate ligand, often used to promote challenging carbonylations.[9]
NHCs N-Heterocyclic CarbenesStrong σ-donors that form very stable Pd complexes, useful for challenging substrates and high-turnover catalysis.[10][11]

The use of bulky, electron-donating ligands like tri(tert-butyl)phosphine not only favors the formation of the α-ketoacyl intermediate but also can sterically hinder the approach of the alcohol nucleophile until after the second CO insertion, further enhancing selectivity.[8]

The Carbonyl Source: Gaseous CO vs. CO Surrogates

The choice of carbonyl source presents a significant practical consideration, balancing efficiency with laboratory safety and equipment constraints.

  • Carbon Monoxide (CO) Gas : This is the traditional and most direct source. Reactions often require elevated pressures (10-50 atm) to achieve high concentrations of CO in solution, which favors the double carbonylation pathway.[4] This necessitates the use of a high-pressure autoclave, which may not be available in all laboratories.

  • CO Surrogates : To circumvent the hazards and equipment requirements of gaseous CO, several solid or liquid CO surrogates have been developed. These compounds release CO in situ under the reaction conditions.

    • Molybdenum Hexacarbonyl (Mo(CO)₆) : A stable, solid compound that reliably releases CO upon heating. It has been shown to be an effective CO source for double carbonylation, enabling the reaction to be performed in a standard sealed vial.[8][12]

    • Formates (e.g., Phenyl Formate) : Aryl formates can decompose under basic conditions to generate CO and the corresponding phenoxide. This provides a convenient, gas-free method for carbonylation.[13][14]

Substrate Scope
  • Aryl Halides : The reactivity order is generally I > Br > Cl. Aryl iodides are the most common substrates due to their high reactivity in the oxidative addition step.[4][8] Aryl bromides are also widely used, though they may require slightly more forcing conditions.[15] Aryl chlorides are the most challenging.

  • Alcohols : A wide range of primary and secondary alcohols can be used as nucleophiles. The reaction is generally tolerant of various functional groups on both the aryl halide and the alcohol.

Experimental Protocols

The following protocols are designed to be representative and should be adapted based on the specific substrates and available equipment. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Workflow

Experimental_Workflow General Experimental Workflow setup Reaction Setup (Oven-dried glassware, inert atmosphere) reagents Add Pd Precursor, Ligand, Aryl Halide, and Base setup->reagents purge Purge with Inert Gas (e.g., Argon) reagents->purge add_solvents Add Anhydrous Solvent and Alcohol purge->add_solvents co_source Introduce CO Source (Pressurize with CO gas or add CO surrogate) add_solvents->co_source reaction Heat and Stir (Monitor by TLC/GC-MS) co_source->reaction workup Aqueous Workup (Filter, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 2: General workflow for α-keto ester synthesis.
Protocol 1: Synthesis of Ethyl Benzoylformate using CO Gas

This protocol is adapted from general procedures for the double carbonylation of aryl iodides.[4][16]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Iodobenzene

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • High-pressure autoclave equipped with a magnetic stir bar and glass liner

Procedure:

  • To the glass liner of an autoclave, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and dppf (11.1 mg, 0.02 mmol, 2 mol%).

  • Add iodobenzene (204 mg, 1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and anhydrous ethanol (2 mL).

  • Add triethylamine (202 mg, 2.0 mmol, 2.0 equiv).

  • Seal the autoclave. Purge the vessel three times with CO gas, then pressurize to 20 atm with CO.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess CO gas in a fume hood.

  • Work-up : Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black.

  • Wash the filtrate with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl benzoylformate.

Protocol 2: CO-Free Synthesis of an α-Keto Ester using Mo(CO)₆

This protocol leverages molybdenum hexacarbonyl as a solid CO source, avoiding the need for a high-pressure reactor.[8][12]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or its air-stable salt P(t-Bu)₃·HBF₄

  • Aryl iodide or bromide (e.g., 4-Bromoanisole)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Anhydrous Ethanol (EtOH)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Dioxane

  • Schlenk tube or heavy-walled pressure vessel with a screw cap

Procedure:

  • Caution : Mo(CO)₆ is toxic and should be handled in a fume hood.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), and P(t-Bu)₃ (4.0 mg, 0.02 mmol, 4 mol%).

  • Add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv) and Mo(CO)₆ (198 mg, 0.75 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add anhydrous dioxane (2 mL) and anhydrous ethanol (1 mL).

  • Add DBU (152 mg, 1.0 mmol, 2.0 equiv).

  • Quickly seal the Schlenk tube tightly with its screw cap.

  • Place the tube in a preheated oil bath at 120 °C and stir for 18-24 hours.

  • After cooling to room temperature, carefully open the tube in a fume hood.

  • Work-up & Purification : Follow the same procedure as described in Protocol 1 (steps 8-11) to isolate the corresponding α-keto ester product.

Summary of Catalyst Performance and Substrate Scope

The following table summarizes typical results for the double carbonylation of various aryl halides, demonstrating the broad applicability of this methodology.

Aryl HalideNucleophileCatalyst System (mol%)CO SourceConditionsProductYield (%)Reference
IodobenzeneEthanolPd(OAc)₂ (1), dppf (2)CO (20 atm)Et₃N, 100 °CEthyl benzoylformate~85[4]
4-IodoanisoleMethanolPdCl₂(PPh₃)₂ (2)CO (50 atm)Et₃N, 120 °CMethyl (4-methoxybenzoyl)formate91[16]
4-BromoanisoleEthanolPd₂(dba)₃ (1), P(t-Bu)₃ (4)Mo(CO)₆DBU, 120 °CEthyl (4-methoxybenzoyl)formate88[8]
1-Iodonaphthalene2-PropanolPd(OAc)₂ (2), dppf (4)CO (40 atm)Et₃N, 100 °CIsopropyl (1-naphthoyl)formate75[4]

Troubleshooting

  • Low Yield / No Reaction :

    • Check for catalyst deactivation (ensure anhydrous and oxygen-free conditions).

    • Verify the activity of the palladium precursor and ligand.

    • For aryl bromides/chlorides, consider increasing the temperature or catalyst loading.

  • Formation of Single Carbonylation Product (Ester) :

    • Increase CO pressure (for gas protocol) or the amount of CO surrogate.

    • Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃).

    • Lower the reaction temperature slightly to disfavor premature alcoholysis relative to the second CO insertion.

  • Formation of Biaryl or Reduction Products :

    • Ensure the reaction is free of water or other proton sources that can lead to hydrodehalogenation.

    • Optimize the base and solvent system.

Conclusion

Palladium-catalyzed double carbonylation stands as a premier method for the synthesis of α-keto esters, offering a direct and efficient route from readily available starting materials. By carefully selecting the palladium precursor, ligand, and carbonyl source, researchers can achieve high yields and excellent selectivity for these valuable compounds. The advent of CO-free protocols has further enhanced the practicality and safety of this transformation, making it an accessible and powerful tool for professionals in academic research and the pharmaceutical industry.

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Application Notes and Protocols: Ethyl 4-bromo-2-methylbenzoylformate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-2-methylbenzoylformate is a versatile, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring an α-keto ester, a sterically hindered aryl ring, and a reactive bromine handle, offers a multitude of synthetic possibilities for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound, focusing on the synthesis of privileged heterocyclic scaffolds and the utilization of the aryl bromide for late-stage diversification. Detailed, field-proven protocols are provided to enable researchers to effectively integrate this valuable intermediate into their drug discovery programs.

Introduction: The Strategic Value of Ethyl 4-bromo-2-methylbenzoylformate

In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. Ethyl 4-bromo-2-methylbenzoylformate (IUPAC Name: Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate) presents itself as a strategic building block due to the orthogonal reactivity of its functional groups.

  • The α-Keto Ester Moiety: This functionality is a powerful precursor for the synthesis of a wide range of heterocyclic systems. The adjacent carbonyl groups provide electrophilic centers that can readily participate in condensation reactions to form rings of varying sizes and heteroatom compositions.

  • The 4-Bromo-2-methylphenyl Group: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, a crucial strategy in generating focused compound libraries for structure-activity relationship (SAR) studies. The ortho-methyl group provides steric hindrance that can influence the conformation of the final molecule, potentially leading to improved target selectivity and metabolic stability.

This combination of reactive sites in a single molecule allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse set of final compounds.

Application in the Synthesis of Privileged Heterocyclic Scaffolds

The α-keto ester functionality of Ethyl 4-bromo-2-methylbenzoylformate is a gateway to the synthesis of several classes of heterocyclic compounds that are prevalent in marketed drugs and clinical candidates.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The condensation of an α-dicarbonyl compound with an ortho-phenylenediamine is a classic and efficient method for their synthesis.[6][7][8]

Reaction Scheme:

G A Ethyl 4-bromo-2-methylbenzoylformate C Quinoxaline Derivative A->C Condensation B o-Phenylenediamine B->C

Caption: General scheme for quinoxaline synthesis.

Protocol 1: Synthesis of Ethyl 2-(4-bromo-2-methylphenyl)quinoxaline-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-bromo-2-methylbenzoylformate (1.0 eq) in ethanol (10 mL per mmol of substrate).

  • Addition of Diamine: Add o-phenylenediamine (1.0 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 3-4 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired quinoxaline derivative. Further purification can be achieved by recrystallization from ethanol or column chromatography on silica gel.

Data Summary Table:

ParameterExpected Value
Yield 85-95%
Appearance Crystalline solid
Purity (by HPLC) >95%
Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant activities.[9][10][11][12][13] The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents.[14][15] While the α-keto ester is not a direct precursor, it can be readily converted to a suitable intermediate.

Conceptual Workflow:

G A Ethyl 4-bromo-2-methylbenzoylformate B Intermediate (e.g., β-keto ester) A->B Chemical Transformation D 1,5-Benzodiazepine Derivative B->D Condensation C o-Phenylenediamine C->D

Caption: Conceptual workflow for 1,5-benzodiazepine synthesis.

Protocol 2: Two-Step Synthesis of a 1,5-Benzodiazepine Derivative

This protocol is a conceptual guide, as the initial transformation of the α-keto ester would require specific reaction development.

  • Step 1: Synthesis of a β-keto ester intermediate (Illustrative). A plausible approach would involve a Claisen condensation of Ethyl 4-bromo-2-methylbenzoylformate with an appropriate ester. This step would require optimization of the base and reaction conditions.

  • Step 2: Condensation with o-phenylenediamine.

    • Reaction Setup: Dissolve the purified β-keto ester intermediate (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Catalyst: An acid catalyst like acetic acid or a Lewis acid (e.g., Yb(OTf)₃) can be employed to facilitate the reaction.[14]

    • Reaction Conditions: Heat the mixture to reflux and monitor by TLC.

    • Work-up and Purification: Similar to the quinoxaline synthesis, the product can be isolated by precipitation or extraction, followed by recrystallization or chromatography.

Leveraging the Aryl Bromide for Library Synthesis

The 4-bromo-2-methylphenyl moiety is a key feature of this building block, enabling late-stage functionalization through palladium-catalyzed cross-coupling reactions. This is a powerful strategy in medicinal chemistry for rapidly exploring the SAR of a compound series.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[16][17][18][19] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.

Reaction Scheme:

G A Aryl Bromide (Substrate) C Coupled Product A->C Pd Catalyst, Base B Boronic Acid/Ester B->C

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the Ethyl 4-bromo-2-methylbenzoylformate derivative (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterExpected Value
Yield 60-90%
Catalyst Loading 2-5 mol%
Reaction Time 4-12 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, and various nitrogen-containing heterocycles.[20][21][22][23][24]

Reaction Scheme:

G A Aryl Bromide (Substrate) C Arylamine Product A->C Pd Catalyst, Ligand, Base B Amine B->C

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the Ethyl 4-bromo-2-methylbenzoylformate derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

Ethyl 4-bromo-2-methylbenzoylformate is a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups provide multiple avenues for the synthesis of complex and diverse molecular scaffolds. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery efforts, enabling the efficient generation of novel quinoxalines, benzodiazepines, and a wide array of other derivatives through late-stage functionalization.

References

  • Taylor & Francis Online. (n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved from [Link]

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Quinoxaline: An insight into the recent pharmacological advances. Retrieved from [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical pharmacology and therapeutics of benzodiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkyn. Retrieved from [Link]

  • MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 9. Suzuki-Miyaura Cross-Coupling of Aryl Bromides and Chlorides with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 4-bromo-2-methylbenzoylformate as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromo-2-methylbenzoylformate (CAS No. 383363-34-6) has emerged as a sophisticated and highly valuable intermediate in the field of medicinal chemistry. Its unique structural architecture, featuring an α-ketoester moiety and a strategically substituted aromatic ring, designates it as a critical precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, comprehensive methods for its analytical characterization, and its cornerstone application in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing scientific rationale, safety, and robust quality control.

Introduction: The Strategic Importance of Benzoylformate Intermediates

In the landscape of drug discovery, the demand for versatile molecular scaffolds that can be efficiently elaborated into potent active pharmaceutical ingredients (APIs) is incessant. Ethyl 4-bromo-2-methylbenzoylformate, also known by its IUPAC name ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate, represents a class of α-ketoester intermediates that provide a powerful entry point to a variety of pharmacologically relevant structures.[1] The presence of three distinct reactive centers—the ester, the ketone, and the aryl bromide—allows for sequential and orthogonal chemical modifications. This makes it an ideal building block, particularly in the synthesis of antiviral agents where complex heterocyclic cores are paramount for biological activity.[2][3] This document serves as a practical guide to the synthesis, analysis, and application of this key intermediate.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is fundamental to its safe and effective use.

Chemical Properties
PropertyValueSource
CAS Number 383363-34-6[1]
Molecular Formula C₁₀H₉BrO₃[4]
Molecular Weight 273.08 g/mol [4]
IUPAC Name ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate[1]
Appearance Colorless to yellow liquid (typical)[5]
Solubility Insoluble in water; soluble in common organic solvents[5]
Safety & Handling

Ethyl 4-bromo-2-methylbenzoylformate is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always use under a certified chemical fume hood to avoid inhalation of vapors.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles conforming to EN166, and a lab coat.[7]

    • Ensure that eyewash stations and safety showers are readily accessible.[6]

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

    • Avoid contact with strong oxidizing agents and strong acids.[9]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of ethyl 4-bromo-2-methylbenzoylformate is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene.[10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent acylium ion electrophile.[11][12]

Rationale of the Method

The Friedel-Crafts acylation is superior to its alkylation counterpart for this synthesis because the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, preventing polysubstitution.[12] Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice due to its high efficacy in activating the acyl chloride. The reaction must be performed under strictly anhydrous conditions, as AlCl₃ reacts exothermically with moisture, which would quench the catalyst.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants (1-bromo-3-methylbenzene, ethyl oxalyl chloride, DCM) setup Assemble Dry Glassware Under N₂ Atmosphere charge Charge Reactor with Reactants & Solvent cool Cool to 0-5 °C (Ice Bath) charge->cool add_cat Portion-wise Addition of Anhydrous AlCl₃ cool->add_cat react Stir at RT (Monitor by TLC/HPLC) add_cat->react quench Slowly Quench into Ice/HCl Mixture react->quench extract Separate Layers, Extract Aqueous with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Vacuum Distillation or Chromatography concentrate->purify product Final Product: Ethyl 4-bromo-2-methylbenzoylformate purify->product

Caption: Workflow for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate.

Step-by-Step Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: Charge the flask with 1-bromo-3-methylbenzene (1.0 eq) and anhydrous dichloromethane (DCM, ~3 mL per mmol of substrate).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: To the stirred solution, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Acylating Agent Addition: Add ethyl oxalyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A gradual color change and gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (1:1 v/v). This step is highly exothermic and should be performed with caution in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure product.

Application in Doravirine Synthesis

Ethyl 4-bromo-2-methylbenzoylformate is a key starting material for the construction of the central pyridone core of Doravirine, a potent HIV-1 NNRTI.[2][3] The synthesis involves a multi-component reaction where the α-ketoester participates in a cyclocondensation reaction.

Reaction Pathway Diagram

G intermediate Ethyl 4-bromo-2-methylbenzoylformate process Cyclocondensation (e.g., Hantzsch-type reaction) Base, Heat intermediate->process reagent2 Key Amine Reagent (e.g., 3-amino-crotononitrile) reagent2->process product Substituted Dihydropyridone Core (Precursor to Doravirine) process->product

Caption: Role of the intermediate in forming the Doravirine core.

Mechanistic Rationale

The synthesis of the pyridone ring typically proceeds via a condensation reaction. The amine reagent attacks the electrophilic keto-carbon of the benzoylformate. The resulting enamine intermediate then undergoes an intramolecular cyclization by attacking the ester carbonyl. Subsequent dehydration under thermal or acidic/basic conditions yields the stable aromatic pyridone ring system, a critical pharmacophore of Doravirine.[3] The bromo- and methyl-substituents on the phenyl ring are precisely positioned for subsequent cross-coupling and derivatization steps to complete the synthesis of the final API.

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized intermediate, ensuring its suitability for subsequent GMP (Good Manufacturing Practice) steps.[13][14]

Analytical Workflow

G cluster_tests Analytical Testing start Synthesized Crude Product sampling Obtain Representative Sample start->sampling hplc Purity Assay (HPLC) sampling->hplc nmr Structure ID (¹H, ¹³C NMR) sampling->nmr ms Mass Verification (GC-MS/LC-MS) sampling->ms ftir Functional Groups (FT-IR) sampling->ftir analysis Data Analysis & Comparison to Reference Standard decision Pass / Fail Decision analysis->decision pass Release for Next Step decision->pass Purity ≥ 99% Structure Confirmed fail Reprocess or Reject Batch decision->fail Out of Specification

Caption: Quality control workflow for pharmaceutical intermediates.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography is the definitive technique for quantifying the purity of pharmaceutical intermediates.[15][16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Protocol 2: Structural Verification by ¹H NMR

Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation.[15][17]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve ~15-20 mg of the sample in ~0.7 mL of CDCl₃.

  • Expected ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5-7.8m (multiplet)3HAr-H Protons on the substituted aromatic ring.
~ 4.45q (quartet)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~ 2.50s (singlet)3HAr-CH₃ Methyl protons attached to the aromatic ring.
~ 1.40t (triplet)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the methylene group.

References

  • Fluorochem. (n.d.). Ethyl 4-bromo-2-methylbenzoylformate. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Retrieved from [Link]

  • Ghorai, M. K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(57), 32547–32598. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of benzoylformic acid. Retrieved from [Link]

  • McIntyre, C. R., et al. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Organic Letters, 17(6), 1353–1356. Retrieved from [Link]

  • ResearchGate. (2015). Highly efficient synthesis of HIV NNRTI doravirine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ChemHelp ASAP. (2019). Friedel-Crafts acylation of aromatic rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

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In-Depth Technical Guide: Reactions of Ethyl 4-bromo-2-methylbenzoylformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 4-bromo-2-methylbenzoylformate

Ethyl 4-bromo-2-methylbenzoylformate is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its chemical architecture, featuring a reactive α-ketoester moiety and a synthetically adaptable aryl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed application notes and protocols to empower researchers in their synthetic endeavors. The strategic placement of the bromo and methyl groups on the phenyl ring, ortho and para to the benzoylformate group respectively, introduces electronic and steric factors that influence the regioselectivity and reactivity of its transformations.

This document will explore the reactions at both the electrophilic carbonyl carbons of the α-ketoester and the carbon-bromine bond of the aromatic ring. We will delve into reactions with common nucleophiles such as amines and thiols, as well as organometallic reagents. Furthermore, we will discuss the utility of the aryl bromide in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

A common and effective method for the synthesis of α-keto esters such as Ethyl 4-bromo-2-methylbenzoylformate involves the reaction of an organometallic reagent with a dialkyl oxalate. One such approach is the reaction of an in situ generated organolithium species with diethyl oxalate.[1] For the synthesis of Ethyl 4-bromo-2-methylbenzoylformate, this would involve the generation of 4-bromo-2-methylphenyllithium from 1,4-dibromo-2-methylbenzene, followed by its reaction with diethyl oxalate.

Another plausible synthetic route is the Friedel-Crafts acylation of 1-bromo-3-methylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4][5][6] The acylium ion generated from ethyl oxalyl chloride and AlCl₃ would act as the electrophile in this electrophilic aromatic substitution reaction.

Reactions at the α-Ketoester Moiety

The α-ketoester functionality in Ethyl 4-bromo-2-methylbenzoylformate presents two primary electrophilic sites: the ketone carbonyl carbon and the ester carbonyl carbon. The ketone carbonyl is generally more electrophilic and therefore more susceptible to nucleophilic attack.

Reactions with Amine Nucleophiles: Synthesis of Heterocycles

The reaction of α-keto esters with binucleophilic amines, such as ortho-phenylenediamines and 2-aminophenols, provides a powerful and direct route to various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Quinoxalinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The condensation of α-keto esters with o-phenylenediamines is a classical and efficient method for their synthesis.[7] The reaction proceeds through an initial nucleophilic attack of one of the amino groups on the α-keto group, followed by an intramolecular cyclization and dehydration.

Protocol 1: General Procedure for the Synthesis of Ethyl (4-bromo-2-methylphenyl)glyoxylate-derived Quinoxalinone

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, o-phenylenediamine, ethanol (or acetic acid).

  • Procedure:

    • Dissolve Ethyl 4-bromo-2-methylbenzoylformate (1.0 eq) in ethanol in a round-bottom flask.

    • Add o-phenylenediamine (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired quinoxalinone.

Diagram 1: Synthesis of Quinoxalinone

G reactant1 Ethyl 4-bromo-2-methylbenzoylformate product Quinoxalinone Derivative reactant1->product + reactant2 o-Phenylenediamine reactant2->product

Caption: Reaction of Ethyl 4-bromo-2-methylbenzoylformate with o-phenylenediamine.

Similarly, the reaction of Ethyl 4-bromo-2-methylbenzoylformate with 2-aminophenols can lead to the formation of benzoxazinone derivatives, another important class of heterocyclic compounds.[1] The reaction mechanism is analogous to the quinoxalinone synthesis, involving initial condensation at the α-keto group followed by intramolecular cyclization.

Protocol 2: General Procedure for the Synthesis of Ethyl (4-bromo-2-methylphenyl)glyoxylate-derived Benzoxazinone

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, 2-aminophenol, a suitable solvent (e.g., ethanol, toluene, or xylene), and optionally a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Combine Ethyl 4-bromo-2-methylbenzoylformate (1.0 eq) and 2-aminophenol (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus if water removal is necessary.

    • Add the solvent and the acid catalyst.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired benzoxazinone.

Diagram 2: Synthesis of Benzoxazinone

G reactant1 Ethyl 4-bromo-2-methylbenzoylformate product Benzoxazinone Derivative reactant1->product + reactant2 2-Aminophenol reactant2->product

Caption: Reaction of Ethyl 4-bromo-2-methylbenzoylformate with 2-aminophenol.

Reaction with Grignard Reagents

The reaction of esters with Grignard reagents typically results in the addition of two equivalents of the Grignard reagent to the ester carbonyl, yielding a tertiary alcohol after acidic workup.[8] In the case of Ethyl 4-bromo-2-methylbenzoylformate, the more electrophilic ketone carbonyl is expected to react first. The subsequent reaction at the ester carbonyl would lead to a tertiary alcohol.

Protocol 3: General Procedure for the Grignard Reaction

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, Grignard reagent (e.g., methylmagnesium bromide), anhydrous diethyl ether or THF, and an acidic workup solution (e.g., saturated aqueous NH₄Cl).

  • Procedure:

    • Dissolve Ethyl 4-bromo-2-methylbenzoylformate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (at least 2.0 equivalents) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram 3: Grignard Reaction Workflow

G start Dissolve Substrate in Anhydrous Ether add_grignard Add Grignard Reagent at 0°C start->add_grignard warm_rt Warm to Room Temperature add_grignard->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: Step-by-step workflow for the Grignard reaction.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides (Wittig reagents).[6][9][10][11] The ketone carbonyl of Ethyl 4-bromo-2-methylbenzoylformate can undergo a Wittig reaction to form a substituted alkene. The ester group is generally unreactive under these conditions.

Protocol 4: General Procedure for the Wittig Reaction

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, a phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base like n-butyllithium or sodium hydride), and an anhydrous solvent like THF or DMSO.

  • Procedure:

    • Prepare the phosphonium ylide in situ by treating the phosphonium salt with a strong base in anhydrous THF under an inert atmosphere.

    • Cool the ylide solution to 0 °C or lower.

    • Add a solution of Ethyl 4-bromo-2-methylbenzoylformate in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Reactions at the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring of Ethyl 4-bromo-2-methylbenzoylformate is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[12][13][14][15] This reaction is widely used for the formation of biaryl structures.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • To a reaction vessel, add Ethyl 4-bromo-2-methylbenzoylformate (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere to 80-110 °C for several hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Diagram 4: Suzuki-Miyaura Coupling

G substrate Ethyl 4-bromo-2-methylbenzoylformate product Biaryl Product substrate->product + boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura coupling of Ethyl 4-bromo-2-methylbenzoylformate.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[16][17][18]

Protocol 6: General Procedure for the Heck-Mizoroki Reaction

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, an alkene (e.g., styrene, acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Procedure:

    • Combine Ethyl 4-bromo-2-methylbenzoylformate (1.0 eq), the alkene (1.1-1.5 eq), the palladium catalyst (1-5 mol%), the ligand, and the base in a reaction vessel.

    • Add the degassed solvent.

    • Heat the reaction mixture under an inert atmosphere to 80-140 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[19][20][21][22][23]

Protocol 7: General Procedure for Sonogashira Coupling

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N, diisopropylamine), and a solvent (e.g., THF, DMF).

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve Ethyl 4-bromo-2-methylbenzoylformate, the palladium catalyst, and the copper co-catalyst in the solvent.

    • Add the base and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Wash the organic extracts, dry, and concentrate.

    • Purify the resulting arylalkyne by column chromatography.

Stille Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (stannane) and an organic halide or triflate.[24]

Protocol 8: General Procedure for Stille Coupling

  • Materials: Ethyl 4-bromo-2-methylbenzoylformate, an organostannane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., toluene, THF, DMF). Sometimes a lithium chloride additive is used.

  • Procedure:

    • Combine Ethyl 4-bromo-2-methylbenzoylformate, the organostannane, and the palladium catalyst in a flask under an inert atmosphere.

    • Add the degassed solvent.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction until completion.

    • Cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

Summary of Reactions and Typical Conditions

Reaction TypeNucleophile/ReagentKey Reagents/CatalystsSolventTemperatureProduct Type
Quinoxalinone Synthesis o-Phenylenediamine-Ethanol or Acetic AcidRefluxQuinoxalinone
Benzoxazinone Synthesis 2-AminophenolAcid catalyst (optional)Ethanol, TolueneRefluxBenzoxazinone
Grignard Reaction Grignard Reagent (RMgX)-Anhydrous Ether/THF0 °C to RTTertiary Alcohol
Wittig Reaction Phosphonium YlideStrong Base (e.g., n-BuLi)Anhydrous THF/DMSO0 °C to RTAlkene
Suzuki-Miyaura Coupling Arylboronic AcidPd catalyst, BaseToluene/Water, Dioxane80-110 °CBiaryl
Heck-Mizoroki Reaction AlkenePd catalyst, Ligand, BaseDMF, NMP80-140 °CSubstituted Alkene
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) salt, BaseTHF, DMFRT to moderate heatArylalkyne
Stille Coupling OrganostannanePd catalystToluene, THF, DMF80-110 °CCoupled Product

Conclusion

Ethyl 4-bromo-2-methylbenzoylformate is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization at both the α-ketoester and the aryl bromide positions. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the development of novel molecules with applications in pharmaceuticals and materials science. Careful consideration of reaction conditions, including solvent, temperature, and catalyst choice, is crucial for achieving high yields and selectivities in these transformations.

References

  • Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., & Peng, Y. (2021). α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzoxazinones, and Benzothiazoles in Water. The Journal of Organic Chemistry, 86(21), 14866–14882. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. [Link]

  • Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. (n.d.). [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Stille Coupling. (n.d.). NROChemistry. [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014, May 26). World Journal of Organic Chemistry. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (n.d.). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Wolfer, J., Bekele, T., Abraham, C. J., Dogo-Isonagie, C., & Lectka, T. (2006). Catalytic, asymmetric synthesis of 1,4-benzoxazinones: a remarkably enantioselective route to alpha-amino acid derivatives from o-benzoquinone imides. Angewandte Chemie (International ed. in English), 45(44), 7398–7400. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (n.d.). ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Royal Society of Chemistry. [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. [Link]

  • Mizoroki-Heck Reaction. (n.d.). SynArchive. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Ethyl 4-bromo-2-methylbenzoylformate

Ethyl 4-bromo-2-methylbenzoylformate is a versatile bifunctional molecule offering two distinct and chemoselectively addressable reactive centers: a sterically encumbered aryl bromide and a reactive α-ketoester moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a diverse array of complex molecular architectures. The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, crucial for structure-activity relationship (SAR) studies in drug discovery and the development of novel functional materials.

This comprehensive guide provides an in-depth exploration of the derivatization strategies for Ethyl 4-bromo-2-methylbenzoylformate. We will delve into the logic behind protocol design, offering detailed, field-proven methodologies for key transformations at both reactive sites. The protocols presented herein are designed to be self-validating, with explanations of the causal relationships between reaction components and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Derivatization at the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The primary challenge in the derivatization of Ethyl 4-bromo-2-methylbenzoylformate at this position is the steric hindrance imposed by the ortho-methyl group. This steric impediment can significantly hinder the oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. Consequently, the selection of an appropriate bulky, electron-rich phosphine ligand is paramount to achieving high yields and reaction rates.

A. Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[1] For sterically hindered substrates such as Ethyl 4-bromo-2-methylbenzoylformate, the use of highly active catalyst systems is essential to overcome the steric barrier and achieve efficient coupling.

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often employed. These ligands promote the formation of a monoligated palladium(0) species, which is more sterically accessible for the oxidative addition of the hindered aryl bromide.[2]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used. The base activates the boronic acid for transmetalation and must be compatible with the ester functionality.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used to dissolve both the organic and inorganic reaction components.

Materials:

  • Ethyl 4-bromo-2-methylbenzoylformate

  • Phenylboronic acid

  • Pd₂(dba)₃

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 4-bromo-2-methylbenzoylformate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, weigh Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) and add them to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water to the flask to achieve a 4:1 dioxane:water ratio and a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2.5 mol%)Precursor to the active Pd(0) catalyst.
Ligand SPhos (5 mol%)Bulky, electron-rich ligand to facilitate oxidative addition of the hindered aryl bromide.
Base K₃PO₄ (2.0 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Solubilizes both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Typical Yield 75-90%Dependant on the specific boronic acid used.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(Br) Pd0->ArPdX Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdX->ArPdR [R'-B(OH)₃]⁻ Transmetalation Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination ArX Ar-Br BoronicAcid R'-B(OH)₂ + Base ArX_legend Ar-Br = Ethyl 4-bromo-2-methylbenzoylformate R_legend R'-B(OH)₂ = Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-methyl group in Ethyl 4-bromo-2-methylbenzoylformate necessitates the use of specialized catalyst systems.

  • Catalyst System: Bulky, electron-rich phosphine ligands are crucial for promoting the challenging oxidative addition and reductive elimination steps with hindered substrates. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) in combination with a palladium source are highly effective.[5][6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.

Materials:

  • Ethyl 4-bromo-2-methylbenzoylformate

  • Aniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add Ethyl 4-bromo-2-methylbenzoylformate (1.0 equiv.) and anhydrous, degassed toluene.

  • Add aniline (1.2 equiv.) to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)Precursor to the active Pd(0) catalyst.
Ligand XPhos (3.0 mol%)Bulky, electron-rich ligand to overcome steric hindrance.[8]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene (anhydrous)Anhydrous, non-protic solvent.
Temperature 110 °CFacilitates the catalytic cycle with hindered substrates.
Typical Yield 80-95%Dependent on the specific amine used.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L ArPdX Ar-Pd(II)L(Br) Pd0->ArPdX Ar-Br OxAdd Oxidative Addition ArPdAmine Ar-Pd(II)L(NR'R'') ArPdX->ArPdAmine HNR'R'' / Base AmineCoord Amine Coordination & Deprotonation ArPdAmine->Pd0 Product Ar-NR'R'' ArPdAmine->Product RedElim Reductive Elimination ArX Ar-Br Amine HNR'R'' + Base ArX_legend Ar-Br = Ethyl 4-bromo-2-methylbenzoylformate Amine_legend HNR'R'' = Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

II. Derivatization at the α-Ketoester Moiety

The α-ketoester functionality of Ethyl 4-bromo-2-methylbenzoylformate is a versatile electrophilic center that can undergo a variety of transformations, including nucleophilic additions and condensation reactions, leading to the formation of diverse heterocyclic systems and other valuable derivatives.

A. Condensation with Hydrazines: Synthesis of Pyridazin-3(2H)-ones

The reaction of α-ketoesters with hydrazine hydrate or substituted hydrazines is a classical and efficient method for the synthesis of pyridazin-3(2H)-one derivatives, which are important scaffolds in medicinal chemistry.[9][10]

  • Reactant: Hydrazine hydrate is a common and reactive source of hydrazine. Substituted hydrazines can be used to introduce diversity at the N2 position of the pyridazinone ring.

  • Solvent: A protic solvent like ethanol or acetic acid is typically used to facilitate proton transfer steps in the reaction mechanism.

  • Temperature: Heating is usually required to drive the condensation and cyclization reactions to completion.

Materials:

  • Ethyl 4-bromo-2-methylbenzoylformate

  • Hydrazine hydrate (80% in water)

  • Ethanol

Procedure:

  • To a round-bottom flask, add Ethyl 4-bromo-2-methylbenzoylformate (1.0 equiv.) and ethanol.

  • Add hydrazine hydrate (1.5 equiv.) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

ParameterConditionRationale
Nucleophile Hydrazine hydrate (1.5 equiv.)Provides the N-N unit for the pyridazinone ring.
Solvent EthanolProtic solvent to facilitate the reaction.
Temperature RefluxDrives the condensation and cyclization to completion.
Typical Yield 85-95%Generally a high-yielding reaction.

Diagram: Synthesis of Pyridazin-3(2H)-one

Pyridazinone_Synthesis start Ethyl 4-bromo-2-methylbenzoylformate hydrazine + Hydrazine Hydrate start->hydrazine conditions Ethanol, Reflux hydrazine->conditions product 6-(4-Bromo-2-methylphenyl)-2H-pyridazin-3-one conditions->product

Caption: Reaction scheme for the synthesis of a pyridazin-3(2H)-one derivative.

B. Horner-Wadsworth-Emmons Reaction: Formation of α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones.[11] The α-keto group of Ethyl 4-bromo-2-methylbenzoylformate can react with stabilized phosphonate ylides to yield the corresponding α,β-unsaturated diesters.

  • Reagent: A stabilized phosphonate ylide, such as that generated from triethyl phosphonoacetate, is used. The ester group on the phosphonate stabilizes the adjacent carbanion.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium chloride/triethylamine (LiCl/TEA) is used to deprotonate the phosphonate.[11]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are required.

Materials:

  • Ethyl 4-bromo-2-methylbenzoylformate

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equiv.).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under vacuum.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 equiv.) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of Ethyl 4-bromo-2-methylbenzoylformate (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Phosphonate Triethyl phosphonoacetate (1.1 equiv.)Forms the stabilized ylide for olefination.
Base NaH (1.1 equiv.)Strong base to deprotonate the phosphonate.
Solvent THF (anhydrous)Anhydrous, aprotic solvent.
Temperature 0 °C to RTControlled addition at low temperature, followed by reaction at room temperature.
Typical Yield 60-80%Yields can be moderate to good.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Phosphonate Triethyl Phosphonoacetate Base NaH in THF Phosphonate->Base Deprotonation Ylide Phosphonate Ylide Base->Ylide Reaction Nucleophilic Addition & Oxaphosphetane Formation Ylide->Reaction Substrate Ethyl 4-bromo-2-methylbenzoylformate Substrate->Reaction Product α,β-Unsaturated Diester Reaction->Product Byproduct Phosphate Byproduct Reaction->Byproduct

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

III. Conclusion and Future Perspectives

The derivatization of Ethyl 4-bromo-2-methylbenzoylformate offers a rich landscape for synthetic exploration. The protocols detailed in this guide provide a solid foundation for accessing a wide range of novel compounds through strategic modifications at both the aryl bromide and α-ketoester functionalities. The key to success lies in the careful selection of reaction conditions, particularly the choice of ligands for cross-coupling reactions to overcome steric hindrance. The derivatization of the α-ketoester moiety opens avenues for the construction of diverse heterocyclic systems. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the synthetic utility of this valuable building block, enabling the creation of next-generation pharmaceuticals and advanced materials.

IV. References

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, and applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 7(5), 232-247. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Haider, N. (2009). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Synthesis II (pp. 1-59). Elsevier. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 7(12), 6836-6844. [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2018). Pyridazin-3 (2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Saudi Chemical Society, 22(6), 737-754. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2957-2960. [Link]

  • Al-Issa, S. A. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(7), 8121-8135. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

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  • Sigman, M. S., & Norrby, P. O. (2012). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of Chemical Research, 45(10), 1697-1707. [Link]

  • Skrydstrup, T., & Taaning, R. H. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856-1859. [Link]

  • Roth, B. L., et al. (2020). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 11(11), 1317-1325. [Link]

  • Norrby, P. O., & Sigman, M. S. (2014). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 79(22), 11096-11102. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). An overview of pyridazin-3 (2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(22), 1985-2006. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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Application Notes and Protocols: Ethyl 4-bromo-2-methylbenzoylformate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Ethyl 4-bromo-2-methylbenzoylformate (CAS No: 383363-34-6) has emerged as a highly valuable and versatile intermediate. Its unique trifunctional architecture—comprising an α-ketoester, a strategically positioned aryl bromide, and a reactive methyl group—offers a confluence of reactive sites. This allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular diversity.

The α-ketoester moiety is a precursor to chiral α-hydroxy esters, which are prevalent in numerous biologically active compounds. The aryl bromide serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. Finally, the toluene-like methyl group can be functionalized to introduce further complexity. This guide provides an in-depth exploration of the synthesis, properties, and key applications of Ethyl 4-bromo-2-methylbenzoylformate, complete with detailed protocols for its use in transformative organic reactions.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the compound's physical and spectral characteristics is essential for its use in synthesis, ensuring identity, purity, and successful reaction monitoring.

Table 1: Physicochemical Properties of Ethyl 4-bromo-2-methylbenzoylformate

PropertyValueSource
IUPAC Name Ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate[1]
CAS Number 383363-34-6[1]
Molecular Formula C₁₁H₁₁BrO₃[2]
Molecular Weight 271.11 g/mol [2]
Appearance Expected to be a liquid or low-melting solidN/A
Purity ≥95% (typical for commercial grades)[1]

Table 2: Predicted Spectroscopic Data

Note: As comprehensive experimental spectra are not publicly available, these are predicted values based on the chemical structure. They serve as a reliable reference for experimental validation.

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.5 (m, 1H, Ar-H), δ 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 2.5 (s, 3H, Ar-CH₃), δ 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 188 (C=O, ketone), δ 165 (C=O, ester), δ 142, 135, 132, 130, 128, 125 (Ar-C), δ 62 (-OCH₂), δ 21 (Ar-CH₃), δ 14 (-CH₃)
IR (KBr) ~1735 cm⁻¹ (C=O, ester stretch), ~1690 cm⁻¹ (C=O, ketone stretch), ~1250 cm⁻¹ (C-O stretch), ~800-900 cm⁻¹ (C-H bend, aromatic)

Safety and Handling

Ethyl 4-bromo-2-methylbenzoylformate is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Synthesis of the Building Block: A Friedel-Crafts Approach

The most logical and industrially scalable synthesis of Ethyl 4-bromo-2-methylbenzoylformate is via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution utilizes a strong Lewis acid to generate a potent acylium ion electrophile that subsequently acylates the aromatic ring.[5][6]

G cluster_0 Synthesis Workflow A 1-Bromo-3-methylbenzene E Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) A->E B Ethyl Oxalyl Chloride D Acylium Ion Formation (Electrophile Generation) B->D C AlCl₃ (Lewis Acid) C->D Catalyst D->E F Ethyl 4-bromo-2-methylbenzoylformate E->F

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Protocol 4.1: Synthesis via Friedel-Crafts Acylation

Causality: 1-bromo-3-methylbenzene is chosen as the starting material. The methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The acylation is expected to occur primarily at the position ortho to the methyl group and para to the bromine, driven by sterics and electronics. Aluminum chloride (AlCl₃) is a strong Lewis acid required to complex with ethyl oxalyl chloride, generating the highly reactive acylium ion necessary for the reaction.[5][7]

  • Materials:

    • 1-Bromo-3-methylbenzene

    • Ethyl oxalyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1M HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 equivalents).

    • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.

    • Add 1-bromo-3-methylbenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (0.5 mL per gram of AlCl₃). Stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure Ethyl 4-bromo-2-methylbenzoylformate.

Applications in Organic Synthesis: Key Transformations

The true value of this building block lies in its capacity for diverse chemical transformations. Below are protocols for three high-impact synthetic applications.

Modification of the α-Ketoester: Asymmetric Reduction

The ketone functionality can be stereoselectively reduced to a chiral α-hydroxy ester, a valuable synthon for many pharmaceutical targets.

G cluster_1 Asymmetric Reduction Workflow Start Ethyl 4-bromo-2-methylbenzoylformate Product Ethyl (R)- or (S)-2-(4-bromo-2-methylphenyl)-2-hydroxyacetate Start->Product Reagent Chiral Reducing Agent (e.g., CBS Catalyst, NaBH₄) Reagent->Product Reduction

Caption: Stereoselective reduction of the α-keto group.

Protocol 5.1.1: Asymmetric Reduction using a CBS Catalyst

Causality: The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones. The chiral oxazaborolidine catalyst coordinates with the borane reducing agent and the ketone substrate, creating a rigid transition state that directs hydride delivery to one face of the carbonyl, resulting in high enantiomeric excess.

  • Materials:

    • Ethyl 4-bromo-2-methylbenzoylformate

    • (R)- or (S)-CBS catalyst solution

    • Borane-dimethyl sulfide complex (BMS)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol

    • Saturated ammonium chloride solution (NH₄Cl)

  • Procedure:

    • Under an inert atmosphere, dissolve the CBS catalyst (0.1 equivalents) in anhydrous THF in a flame-dried flask. Cool to 0 °C.

    • Slowly add BMS (1.1 equivalents) to the catalyst solution and stir for 10 minutes.

    • Add a solution of Ethyl 4-bromo-2-methylbenzoylformate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add ethyl acetate and wash with saturated NH₄Cl solution.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via column chromatography to yield the chiral α-hydroxy ester. Determine enantiomeric excess via chiral HPLC.

Cross-Coupling at the Aryl Bromide: Suzuki Reaction

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new C-C bonds.

G cluster_2 Suzuki Cross-Coupling Workflow Start Ethyl 4-bromo-2-methylbenzoylformate Product Biaryl Product Start->Product BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product Coupling

Caption: C-C bond formation via Suzuki cross-coupling.

Protocol 5.2.1: Suzuki-Miyaura Cross-Coupling

Causality: This reaction leverages a palladium catalyst to couple the sp²-hybridized carbon of the aryl bromide with an organoboron species. A base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Materials:

    • Ethyl 4-bromo-2-methylbenzoylformate

    • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium carbonate (K₂CO₃, 2.0 equivalents)

    • Toluene and Water (4:1 solvent mixture)

  • Procedure:

    • To a flask, add Ethyl 4-bromo-2-methylbenzoylformate (1.0 equivalent), the arylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the coupled product.

Conclusion

Ethyl 4-bromo-2-methylbenzoylformate is a powerful and versatile building block whose strategic utility is clear. By leveraging its distinct functional handles through well-established synthetic transformations such as asymmetric reduction and palladium-catalyzed cross-coupling, researchers can efficiently access a wide array of complex molecular architectures. The protocols detailed herein provide a robust framework for scientists in pharmaceutical and materials development to harness the full potential of this valuable synthetic intermediate.

References

  • Fluorochem. (n.d.). Ethyl 4-bromo-2-methylbenzoylformate. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate (CAS 383363-34-6). This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The primary route for synthesizing Ethyl 4-bromo-2-methylbenzoylformate is the Friedel-Crafts acylation of 3-bromotoluene with ethyl oxalyl chloride, catalyzed by a Lewis acid. This guide will focus on optimizing this key transformation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 4-bromo-2-methylbenzoylformate in a question-and-answer format.

Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer:

A low or zero yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors:

  • Catalyst Inactivity: The most frequent culprit is an inactive Lewis acid catalyst, typically due to moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and will be quenched by water.

    • Solution: Ensure that your glassware is rigorously dried, preferably oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion. The reaction should be set up and run under an inert atmosphere.

  • Insufficient Catalyst: Friedel-Crafts acylation, unlike some other catalytic reactions, often requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and can form a complex with the catalyst, rendering it inactive.[1]

    • Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent (ethyl oxalyl chloride).

  • Poor Quality Reagents: The purity of your starting materials is crucial.

    • Solution: Use freshly distilled 3-bromotoluene and ensure your ethyl oxalyl chloride is of high purity. Ethyl oxalyl chloride is a corrosive lachrymator and should be handled with care in a well-ventilated fume hood.[2]

  • Low Reaction Temperature: While controlling the initial exotherm is important, the reaction may require heating to proceed to completion.

    • Solution: After the initial addition of reagents at a low temperature (e.g., 0 °C) to control the exotherm, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are these byproducts and how can I avoid them?

Answer:

The formation of multiple products can complicate purification and reduce the yield of the desired product. The likely culprits are:

  • Isomeric Products: While the methyl group in 3-bromotoluene is an ortho-, para-director, and the bromine is also an ortho-, para-director, the substitution pattern of the starting material will direct the incoming acyl group. In the case of 3-bromotoluene, the primary site of acylation is expected to be para to the methyl group and ortho to the bromine, yielding the desired 4-bromo-2-methyl product. However, minor amounts of other isomers could form. The acylation of toluene, for instance, almost exclusively gives the para-substituted product due to steric hindrance at the ortho position.[3]

    • Solution: Careful control of the reaction temperature can sometimes improve regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable para-product.

  • Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, it can occur if the product is still sufficiently activated for a second acylation. However, the acyl group is deactivating, which usually prevents this.[4]

    • Solution: Using a stoichiometric amount of the acylating agent and ensuring a slight excess of the aromatic substrate (3-bromotoluene) can help minimize polysubstitution.

Question 3: The reaction mixture turned dark and tarry. What happened and is the reaction salvageable?

Answer:

A dark, tarry reaction mixture is usually a sign of decomposition or polymerization, often caused by excessive heat.

  • Cause: The initial stages of the Friedel-Crafts acylation can be highly exothermic. If the temperature is not controlled, side reactions can occur, leading to the formation of polymeric materials.

  • Solution:

    • Prevention: The addition of the Lewis acid to the mixture of the aromatic substrate and acylating agent, or the addition of the acylating agent to the suspension of the Lewis acid in the solvent and aromatic substrate, should be done slowly and at a low temperature (e.g., 0-5 °C) using an ice bath.

    • Salvaging the Reaction: It can be difficult to salvage a tarry reaction. However, you can attempt the work-up procedure to see if any of the desired product can be extracted. The purification will likely be challenging and require column chromatography.

Question 4: I am having difficulty purifying the final product. What is a recommended purification strategy?

Answer:

Purification of aryl ketoesters from Friedel-Crafts reactions typically involves a multi-step process:

  • Work-up: After the reaction is complete (as determined by TLC), the reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum-ketone complex and dissolve the aluminum salts.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with:

    • A saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.

  • Column Chromatography: The crude product will likely require purification by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for separating aryl ketones.[5][6] The exact ratio will depend on the polarity of the product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of ethyl oxalyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-bromotoluene attacks the electrophilic acylium ion, forming a sigma complex (also known as an arenium ion).

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1]

Q2: Which Lewis acid is best for this reaction?

A2: Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation.[7] However, other Lewis acids can also be used, and the choice may depend on the specific substrate and desired reaction conditions.

  • Ferric chloride (FeCl₃): A milder and less expensive alternative to AlCl₃.

  • Zinc chloride (ZnCl₂): A milder Lewis acid that may require higher temperatures or longer reaction times but can offer better selectivity in some cases.[8]

  • Titanium tetrachloride (TiCl₄): A strong Lewis acid that is highly sensitive to moisture.[8]

For the acylation of 3-bromotoluene, AlCl₃ is a good starting point.

Q3: What is the expected regioselectivity for the acylation of 3-bromotoluene?

A3: The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In this case, the directing effects of both substituents reinforce each other to favor substitution at the position para to the methyl group and ortho to the bromine atom. This leads to the desired product, Ethyl 4-bromo-2-methylbenzoylformate. Steric hindrance from the methyl group will likely disfavor substitution at the ortho position to it.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Ethyl oxalyl chloride is a corrosive lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • Lewis acids like AlCl₃ react violently with water and are corrosive. Handle them in a dry environment and under an inert atmosphere.

  • The reaction can be exothermic , especially during the addition of the Lewis acid. Maintain careful temperature control.

  • The work-up procedure involves quenching with acid, which should be done carefully and with appropriate cooling.

Optimized Reaction Conditions (Suggested Protocol)

ParameterRecommended ConditionRationale
Aromatic Substrate 3-BromotolueneStarting material.
Acylating Agent Ethyl oxalyl chlorideProvides the ethyl benzoylformate moiety.
Lewis Acid Catalyst Aluminum chloride (AlCl₃)A strong and effective catalyst for this reaction.
Stoichiometry 3-Bromotoluene: 1.0 eqEthyl oxalyl chloride: 1.1 eqAlCl₃: 1.2 eqA slight excess of the acylating agent and catalyst ensures complete consumption of the starting material.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous, inert solvents that are commonly used for Friedel-Crafts reactions.
Temperature 0 °C for addition, then room temperature or gentle heating (40-50 °C)Controls the initial exotherm and then allows the reaction to proceed to completion.
Reaction Time 2-12 hoursMonitor by TLC until the starting material is consumed.
Work-up Quench with ice/HCl, extract with DCM, wash with NaHCO₃ and brine.Standard procedure to isolate the crude product.
Purification Column chromatography on silica gel (Hexane/Ethyl Acetate gradient)To obtain the pure product.

Visualizing the Workflow

Experimental Workflow for the Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware under vacuum or in an oven. prep2 Add 3-bromotoluene and anhydrous solvent (e.g., DCM) to the reaction flask. prep1->prep2 prep3 Cool the flask to 0 °C in an ice bath. prep2->prep3 prep4 Slowly add AlCl₃ to the solution. prep3->prep4 react1 Add ethyl oxalyl chloride dropwise at 0 °C. prep4->react1 Exothermic Addition react2 Allow the reaction to warm to room temperature. react1->react2 react3 Stir for 2-12 hours, monitoring by TLC. react2->react3 workup1 Quench the reaction by pouring onto ice/HCl. react3->workup1 Reaction Complete workup2 Extract with an organic solvent (e.g., DCM). workup1->workup2 workup3 Wash with NaHCO₃ solution and brine. workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5 end end workup5->end Pure Product

Caption: A step-by-step workflow for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate.

Reaction Mechanism

G r1 Ethyl Oxalyl Chloride i1 Acylium Ion Complex r1->i1 + AlCl₃ r2 AlCl₃ r2->i1 r3 3-Bromotoluene i2 Sigma Complex (Arenium Ion) r3->i2 i1->i2 + 3-Bromotoluene a1 Generation of Electrophile i1->a1 p1 Ethyl 4-bromo-2-methylbenzoylformate-AlCl₃ Complex i2->p1 - H⁺ a2 Electrophilic Attack i2->a2 p2 Final Product p1->p2 Aqueous Work-up a3 Deprotonation & Catalyst Complexation p1->a3

Sources

Technical Support Center: Synthesis of α-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of α-keto ester synthesis. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) categorized by the synthetic method. Each section delves into specific problems, explains the underlying chemical principles, and offers step-by-step protocols for mitigation.

  • Section 1: Oxidation of α-Hydroxy Esters

  • Section 2: Friedel-Crafts Acylation with Oxalyl Chloride Derivatives

  • Section 3: Acylation of Organometallic Reagents

Section 1: Troubleshooting the Oxidation of α-Hydroxy Esters

The oxidation of α-hydroxy esters is a direct and common route to α-keto esters. However, the reaction can be plagued by over-oxidation and other competing pathways.

FAQ 1.1: I'm observing low yields of my desired α-keto ester and the formation of what appears to be a carboxylic acid and other degradation products. What is happening?

Answer: You are likely encountering oxidative C-C bond cleavage and oxidative decarboxylation . These are common side reactions, especially under harsh oxidative conditions or at elevated temperatures.[1] The α-keto ester product itself can be susceptible to further oxidation, leading to the cleavage of the bond between the two carbonyl groups.

Causality: The mechanism often involves the formation of an intermediate that is highly susceptible to nucleophilic attack or further oxidation. High temperatures provide the activation energy for these undesired pathways, promoting the decomposition of your target molecule.[1] For instance, the presence of strong oxidants can lead to the formation of peroxy intermediates that readily decompose.

Troubleshooting Workflow: Mitigating Over-oxidation

cluster_0 Problem: Low Yield & Degradation cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Start Low yield of α-keto ester and presence of degradation products Step1 Step 1: Lower Reaction Temperature Run reaction at 0°C or room temperature. Start->Step1 Initial Action Step2 Step 2: Use a Milder Oxidant Switch from strong oxidants (e.g., KMnO4) to milder reagents (e.g., Swern, Dess-Martin). Step1->Step2 If degradation persists Step3 Step 3: Control Stoichiometry Use a precise stoichiometry of the oxidant (e.g., 1.05-1.2 equivalents). Step2->Step3 For optimal selectivity Step4 Step 4: Monitor Reaction Progress Use TLC or LC-MS to stop the reaction upon consumption of starting material. Step3->Step4 To prevent over-reaction End Improved yield of α-keto ester with minimal side products Step4->End Successful Optimization

Caption: A stepwise approach to troubleshooting over-oxidation in α-hydroxy ester synthesis.

Protocol: Mild Oxidation using Dess-Martin Periodinane (DMP)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the α-hydroxy ester (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition of DMP: Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol utilizes a mild oxidant (DMP) at room temperature, which significantly reduces the risk of over-oxidation and C-C bond cleavage compared to stronger, high-temperature oxidation methods.[2] The defined stoichiometry and careful monitoring ensure the reaction is stopped once the starting material is consumed, preventing further degradation of the product.

Section 2: Navigating Side Reactions in Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride is a powerful method for synthesizing aryl α-keto esters. However, the reaction is not without its challenges.

FAQ 2.1: My Friedel-Crafts acylation is giving a complex mixture of products, and I suspect alkylation is occurring. How can this happen with an acyl chloride?

Answer: While Friedel-Crafts acylation is generally less prone to rearrangement and poly-substitution than alkylation, you may be observing byproducts from the decarbonylation of the acylium ion.[3] The initially formed acylium ion can lose carbon monoxide (CO) to generate a carbocation, which then acts as an alkylating agent, leading to undesired alkylated arene byproducts. This is more likely to occur with less stable acylium ions or under higher reaction temperatures.

Mechanism: Decarbonylation Side Reaction

cluster_0 Desired Acylation Pathway cluster_1 Undesired Decarbonylation Pathway Acylium R-C≡O⁺ (Acylium Ion) Arene1 Arene Acylium->Arene1 Decarbonylation Decarbonylation (-CO) Acylium->Decarbonylation Product Desired α-Keto Ester Arene1->Product Electrophilic Aromatic Substitution Carbocation R⁺ (Carbocation) Decarbonylation->Carbocation Arene2 Arene Carbocation->Arene2 SideProduct Alkylated Side Product Arene2->SideProduct Friedel-Crafts Alkylation

Caption: Competing pathways in Friedel-Crafts acylation leading to desired product versus alkylated byproduct.

Troubleshooting Guide: Suppressing Decarbonylation

ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., 0°C to RT).Higher temperatures promote the thermodynamically favorable decarbonylation.
Lewis Acid Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.Stronger Lewis acids can further polarize the C-CO bond, facilitating CO loss.
Solvent Use a non-coordinating solvent like dichloromethane or carbon disulfide.Coordinating solvents can sometimes promote side reactions.
Addition Rate Add the Lewis acid slowly to the mixture of the arene and acylating agent.This helps to control the reaction exotherm and maintain a low temperature.
FAQ 2.2: I am working with an electron-rich aromatic substrate (e.g., anisol) and observing a dark, polymeric material along with my product.

Answer: Electron-rich aromatic compounds can be highly reactive under Friedel-Crafts conditions and may undergo oligomerization or polymerization in the presence of strong Lewis acids.[3] Additionally, for substrates like aryl ethers, cleavage of the ether linkage can occur, especially when acylation happens at the ortho position to the alkoxy group.[3]

Preventative Measures:

  • Use a Milder Catalyst: Switch from AlCl₃ to milder Lewis acids like ZnCl₂ or even solid acid catalysts.

  • Lower the Temperature: Perform the reaction at 0°C or below to temper the reactivity of the substrate.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group to moderate the activating effect of the electron-donating group.

Section 3: Challenges in the Acylation of Organometallic Reagents

Acylating organometallic reagents, such as Grignard reagents, with acyl chlorides derived from oxalic acid can be a route to α-keto esters, though it requires careful control to avoid over-addition.

FAQ 3.1: My reaction of a Grignard reagent with an oxalyl chloride derivative is giving me a tertiary alcohol instead of the α-keto ester.

Answer: This is a classic problem of over-addition . The initially formed α-keto ester is itself a ketone, which is highly reactive towards Grignard reagents.[4] A second equivalent of the Grignard reagent will attack the ketone carbonyl, leading to a tertiary alcohol after acidic workup.[4][5]

Causality: Ketones are generally more electrophilic than esters. Therefore, the intermediate α-keto ester is more reactive than the starting acyl chloride derivative, making it difficult to stop the reaction at the ketone stage.

Logical Flow: Grignard Over-addition

Start Ester Acyl Chloride + Grignard Reagent (R-MgX) Intermediate α-Keto Ester (Desired Product) Start->Intermediate First Addition FinalProduct Tertiary Alcohol (Over-addition Product) Intermediate->FinalProduct Second Addition of R-MgX (Faster than first)

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Technical Support Center: Purification of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 4-bromo-2-methylbenzoylformate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of isolating this key intermediate. The following guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during column chromatography. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Part 1: Pre-Chromatography Setup & FAQs

This section addresses the foundational questions regarding the setup of your purification. A successful separation is almost always determined by careful and methodical preparation before the crude material ever touches the silica.

FAQ 1: How do I select the optimal stationary phase for this purification?

For a moderately polar compound like Ethyl 4-bromo-2-methylbenzoylformate, the industry-standard choice for the stationary phase is silica gel (SiO₂) with a 60 Å pore size and a particle size of 40-63 µm (230-400 mesh) .

  • Expertise & Causality: The slightly acidic nature of standard silica gel is generally compatible with esters and ketones.[1] The specified particle size provides a balance between resolution and flow rate, which is ideal for flash column chromatography, a technique that uses pressure to speed up the elution process.[2] Using finer silica can increase backpressure, while coarser silica may lead to poorer separation.[2]

FAQ 2: How do I determine the right mobile phase (solvent system)?

The selection of the mobile phase, or eluent, is the most critical parameter for achieving a good separation.[3] This is determined empirically using Thin Layer Chromatography (TLC) .[3][4]

  • The Goal: You are looking for a solvent system where the target compound, Ethyl 4-bromo-2-methylbenzoylformate, has a Retention Factor (Rf) of approximately 0.25-0.35 .[1][3] The Rf is calculated as the distance the sample travels divided by the distance the solvent front travels.[5] An Rf in this range ensures the compound interacts sufficiently with the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.[1]

  • Step-by-Step Protocol for TLC Analysis:

    • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If you have a pure standard of your product, prepare a dilute solution of that as well.

    • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.[6] Spot the crude mixture, the pure standard (if available), and a "co-spot" containing both the crude and the standard.[6]

    • Develop the Plate: Place the TLC plate in a closed chamber containing your chosen solvent system.[4] The solvent level must be below the spotting line.[6] Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[7]

    • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (since the aromatic ring is UV-active). Circle the spots with a pencil.[6]

    • Analyze: Calculate the Rf value for your product. Adjust the solvent polarity until you achieve the target Rf of 0.25-0.35.

  • Recommended Starting Solvent Systems: Ethyl 4-bromo-2-methylbenzoylformate is an aromatic ketoester of moderate polarity. A two-component system of a non-polar solvent and a polar solvent is standard.[8]

    • Start with a low-polarity mixture and increase the proportion of the polar solvent.

    • A common and effective choice is a mixture of Hexanes and Ethyl Acetate (EtOAc) .[8] Begin with a ratio like 95:5 (Hexane:EtOAc) and gradually increase the ethyl acetate content (e.g., 90:10, 85:15) until the desired Rf is achieved.

Solvent System (Non-polar:Polar)PolarityTypical Applications
Hexane / Ethyl AcetateLow to HighStandard system for a wide range of "normal" polarity compounds.[8]
Hexane / Diethyl EtherLow to MediumGood alternative to EtOAc/Hexane; ether is slightly less polar than EtOAc.[8]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds. Note: Methanol concentration should not exceed 10% to avoid dissolving the silica gel.[8]
FAQ 3: How should I prepare and load my crude sample?

Proper sample loading is crucial for a high-resolution separation. The goal is to apply the sample to the column in a very narrow, concentrated band.[2] There are two primary methods: wet loading and dry loading.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase solvent system you plan to use for the column.[2]

    • Using a pipette, carefully add the solution to the top of the packed column, allowing it to absorb into the silica.[2]

    • Trustworthiness: This method is fast but can be problematic if your compound has poor solubility in the mobile phase, which can lead to precipitation and a poorly resolved separation. Using a solvent stronger than the mobile phase for dissolution can also disrupt the packing and ruin the separation.[2]

  • Dry Loading (Recommended for this compound):

    • Dissolve your crude product in a volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Add a small amount of clean silica gel (or Celite) to this solution, approximately 2-3 times the mass of your crude product.[9]

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of your packed column.

    • Expertise & Causality: Dry loading ensures that the sample is introduced to the column in a perfectly horizontal, narrow band, regardless of its solubility in the mobile phase. This method consistently provides higher resolution and is the self-validating standard for achieving reproducible results.

Part 2: Troubleshooting Guide - Common Issues

Even with careful preparation, challenges can arise. This section provides solutions to common problems encountered during the chromatography of Ethyl 4-bromo-2-methylbenzoylformate.

Problem: My compound is not moving from the origin (Rf ≈ 0).
  • Cause: The mobile phase is not polar enough to displace the compound from the acidic silica gel. Your compound is too strongly adsorbed to the stationary phase.[1]

  • Solution: Increase the polarity of your eluent.[10] If you are using a 95:5 Hexane:EtOAc mixture, try moving to 90:10 or 85:15. Re-verify with TLC before committing the new solvent system to the column.

Problem: My compound is running with the solvent front (Rf ≈ 1) and co-eluting with non-polar impurities.
  • Cause: The mobile phase is too polar. It is solvating your compound so effectively that there is minimal interaction with the stationary phase, preventing any separation.

  • Solution: Decrease the polarity of your eluent. If you are using 80:20 Hexane:EtOAc, try 90:10 or 95:5. Again, confirm with TLC to find the optimal Rf of 0.25-0.35.

Problem: I am seeing significant streaking or "tailing" of my compound spot.
  • Cause 1: Column Overload. You have loaded too much sample for the amount of silica gel used. This saturates the stationary phase, leading to poor peak shape.[11]

    • Solution: As a rule of thumb, use a silica gel mass that is 20-50 times the mass of your crude sample.[1] For difficult separations, a higher ratio is needed. Reduce the amount of sample loaded onto the column.

  • Cause 2: Strong Secondary Interactions. The α-keto group and the ester moiety in your molecule can have strong secondary interactions with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[11][12]

    • Solution: Add a very small amount (0.1-0.5%) of a modifier like triethylamine or acetic acid to your mobile phase. For a neutral compound like this ester, this is less common, but if tailing persists, adding a small amount of a slightly more polar solvent (like a trace of methanol in your ethyl acetate) can sometimes help by competing for the active sites on the silica.

Problem: The separation on the column is poor, and all my fractions are mixed, even though the TLC separation looked promising.
  • Cause 1: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will create multiple paths for the solvent to travel, destroying the separation.

    • Solution: Ensure your column is packed carefully and uniformly. A well-packed column should be homogenous and free of any visible imperfections. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[2]

  • Cause 2: Sample was not loaded in a narrow band. If the initial band of the sample is too wide, it will continue to widen as it travels down the column, leading to broad peaks and cross-contamination of fractions.

    • Solution: Use the dry loading method described in FAQ 3. If using wet loading, ensure you use the absolute minimum volume of solvent to dissolve the sample.[2]

Problem: I suspect my compound is decomposing on the silica gel.
  • Cause: α-Ketoesters can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis or other degradation pathways over the extended time the compound is on the column.[10]

  • Solution: Test for Stability. Perform a 2D TLC analysis.[7][10]

    • Spot your compound on a square TLC plate and elute as normal.

    • Dry the plate, rotate it 90 degrees, and elute it again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal.[7] If you see new spots off the diagonal, your compound is decomposing.[10]

  • Mitigation Strategies:

    • Deactivate the Silica: Before packing, you can prepare a slurry of your silica gel in the mobile phase containing a small amount (~1%) of a base like triethylamine to neutralize the most acidic sites.

    • Switch Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina.[10] You will need to re-develop your solvent system using an alumina TLC plate.

    • Work Quickly: Use flash chromatography with optimized pressure to minimize the time the compound spends on the column.

Part 3: Visualization of Workflow & Troubleshooting

To better illustrate the process, the following diagrams outline the experimental workflow and a decision tree for troubleshooting common issues.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Prepare Mobile Phase (e.g., Hexane:EtOAc) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Prepare & Load Sample (Dry Loading Recommended) Pack->Load Elute 5. Elute with Mobile Phase (Apply gentle pressure) Load->Elute Collect 6. Collect Fractions (e.g., 10-20 mL each) Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Obtain Pure Product Evaporate->Final Troubleshooting decision decision issue issue solution solution start Analyze Post-Column TLC decision_shape decision_shape start->decision_shape Problem with spots? issue_tailing issue_tailing decision_shape->issue_tailing Tailing/Streaking? decision_rf decision_rf decision_shape->decision_rf No, shape is good solution_overload Reduce sample load or use more silica issue_tailing->solution_overload Check loading solution_secondary Consider deactivating silica (e.g., with Et3N) issue_tailing->solution_secondary Check interactions issue_rf_low issue_rf_low decision_rf->issue_rf_low Rf too low (<0.1)? issue_rf_high issue_rf_high decision_rf->issue_rf_high Rf too high (>0.5)? issue_mixed issue_mixed decision_rf->issue_mixed Rf is good, but fractions are mixed? solution_rf_low solution_rf_low issue_rf_low->solution_rf_low Increase eluent polarity solution_rf_high solution_rf_high issue_rf_high->solution_rf_high Decrease eluent polarity solution_packing Repack column carefully, avoid channels/cracks issue_mixed->solution_packing Check packing solution_loading Use dry loading for a narrower initial band issue_mixed->solution_loading Check loading

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Removal of unreacted starting materials in benzoylformate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoylformate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of purifying benzoylformate esters. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted starting materials and side products. Our focus is on the practical application of chemical principles to ensure the integrity and purity of your final product.

Section 1: Understanding the Purification Landscape

The synthesis of benzoylformate esters, key intermediates in the production of pharmaceuticals and agrochemicals, can proceed through various routes.[1][2] The choice of synthetic pathway dictates the profile of potential impurities in the crude product. Consequently, a tailored purification strategy is paramount. This guide will focus on the removal of common unreacted starting materials and byproducts encountered in typical benzoylformate preparations.

Common Synthetic Routes and Associated Impurities
Synthetic RouteCommon Starting MaterialsPotential Unreacted ImpuritiesCommon Side Products
Esterification of Benzoylformic Acid Benzoylformic acid, Alcohol (e.g., Methanol, Ethanol)Benzoylformic acid-
Reaction of Benzoyl Halide with a Formate Salt Benzoyl chloride, Potassium formateBenzoyl chlorideBenzoic acid (from hydrolysis of benzoyl chloride)[3]
Oxidation of Mandelic Acid or Acetophenone Mandelic acid, Acetophenone, Oxidizing agent (e.g., KMnO4)Mandelic acid, AcetophenoneBenzoic acid[4]
From Benzoyl Cyanide Benzoyl cyanide, Alcohol, Acid catalystBenzoyl cyanideBenzoic acid

Section 2: Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of your benzoylformate product in a question-and-answer format.

Q1: My crude product contains unreacted benzaldehyde. What is the most effective method for its removal?

A1: The presence of unreacted benzaldehyde is a common issue, particularly in syntheses involving the oxidation of benzyl derivatives. The most effective and widely used method for selectively removing aldehydes is an aqueous extraction with sodium bisulfite (NaHSO₃).[5][6]

The Chemistry Behind the Method:

This technique leverages the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde. This reaction forms a water-soluble bisulfite adduct, which can be easily separated from the organic layer containing your desired benzoylformate ester.[6][7] The reaction is reversible, which is a key feature if you wish to recover the benzaldehyde later.[8]

Experimental Protocol: Sodium Bisulfite Wash

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent in a separatory funnel.

  • First Extraction: Add an equal volume of the saturated sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a denser-than-water organic solvent like dichloromethane, top layer if using a less-dense solvent like ethyl acetate) will contain the benzaldehyde-bisulfite adduct.

  • Work-up: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.[9]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified benzoylformate.

Q2: I have an acidic impurity, likely benzoic acid, in my product. How can I remove it?

A2: Benzoic acid is a frequent byproduct, often formed from the oxidation of benzaldehyde or the hydrolysis of benzoyl chloride.[3][5] It can be effectively removed using a simple acid-base extraction with a weak base.[10][11]

The Chemistry Behind the Method:

This method relies on the principle that an acidic compound can be deprotonated by a base to form a water-soluble salt.[12] By washing the organic solution of your crude product with an aqueous basic solution (like sodium bicarbonate), the benzoic acid will be converted to sodium benzoate, which will partition into the aqueous layer.[10]

Experimental Protocol: Basic Aqueous Wash

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent.

  • 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

  • Deionized water.

  • Brine.

  • Anhydrous drying agent.

  • Separatory funnel.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.

  • Extraction: Add an equal volume of the aqueous basic solution. Stopper the funnel and shake, venting frequently as carbon dioxide gas may be evolved.

  • Separation and Work-up: Allow the layers to separate. Remove the aqueous layer and wash the organic layer with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.

Q3: My benzoylformate ester seems to be hydrolyzing back to benzoylformic acid during the workup. How can I prevent this?

A3: Ester hydrolysis can occur under either acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[13][14][15] To minimize this, consider the following:

  • Avoid Strong Bases: When performing a basic wash to remove acidic impurities, use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide, as the latter can more readily catalyze ester hydrolysis.[10]

  • Minimize Contact Time: Perform extractions efficiently to reduce the contact time between the ester and the aqueous acidic or basic solution.[4]

  • Temperature Control: Conduct the workup at room temperature or below to slow down the rate of hydrolysis.

  • Neutralization: After any acidic or basic wash, it is good practice to wash the organic layer with deionized water and then brine to remove any residual acid or base.[9]

Q4: Recrystallization of my crude benzoylformate is not working well. What can I do?

A4: If recrystallization is proving difficult, it could be due to several factors, including the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system.

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Oiling out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling point solvent. / Add more solvent and reheat to dissolve the oil, then cool slowly.
No crystal formation The solution is not sufficiently saturated. / The compound is highly soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. / Try a different solvent or a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[16]
Low recovery Too much solvent was used. / The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent to dissolve the product. / Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[17]

If recrystallization remains problematic, column chromatography is an excellent alternative for purification.[17]

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is a powerful purification technique that should be considered when:

  • Multiple impurities are present: It can separate compounds with different polarities.

  • Impurities have similar properties to the product: When extraction or recrystallization is ineffective.

  • A very high degree of purity is required.

For separating a benzoylformate ester from a more polar impurity like benzoic acid, silica gel chromatography is often effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The less polar ester will elute before the more polar carboxylic acid.[18]

Section 3: Visualizing Purification Workflows

The choice of purification strategy often depends on the nature of the impurities present. The following diagrams illustrate decision-making workflows for common scenarios.

purification_workflow start Crude Benzoylformate check_aldehyde Aldehyde Impurity Present? start->check_aldehyde bisulfite_wash Sodium Bisulfite Wash check_aldehyde->bisulfite_wash Yes check_acid Acidic Impurity Present? check_aldehyde->check_acid No bisulfite_wash->check_acid base_wash Basic (NaHCO3) Wash check_acid->base_wash Yes check_purity Purity Acceptable? check_acid->check_purity No base_wash->check_purity final_product Pure Benzoylformate check_purity->final_product Yes chromatography Column Chromatography check_purity->chromatography No chromatography->final_product

Caption: Decision workflow for purification of crude benzoylformate.

acid_base_extraction mixture Crude Mixture in Organic Solvent Benzoylformate (Product) Benzoic Acid (Impurity) add_base Add Aqueous NaHCO3 & Shake mixture->add_base separation Separatory Funnel Organic Layer Benzoylformate Aqueous Layer Sodium Benzoate add_base->separation

Caption: Acid-base extraction to remove benzoic acid impurity.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Google Patents. (n.d.). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate.
  • Wikipedia. (n.d.). Acid–base extraction.
  • (n.d.). Acid-Base Extraction.1.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Coconote. (2025). Acid-Base Extraction Techniques.
  • Google Patents. (n.d.). CN105330547A - Methyl benzoylformate highly selective synthetic method.
  • Google Patents. (n.d.). CN105330533A - Benzoyl formic acid synthesis method.
  • Google Patents. (n.d.). CN102336656A - High-selectivity synthesis method of benzoyl formic acid.
  • (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
  • ChemicalBook. (2023). Methyl benzoylformate: properties, applications and safety.
  • Benchchem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • ResearchGate. (2025). Purification and crystallization of benzoylformate decarboxylase.
  • Brandeis University. (n.d.). Purification and crystallization of benzoylformate decarboxylase.
  • Lookchem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
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Minimizing by-product formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing By-Product Formation

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this cornerstone reaction of organic synthesis. By moving beyond simple protocols, we will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven strategies to maximize the yield and purity of your target aryl ketone.

Troubleshooting Guide: Common By-Products and Their Origins

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind by-product formation and its resolution.

Q1: My reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: The formation of isomeric products is a frequent challenge governed by a combination of electronic, steric, and thermodynamic factors. The directing effects of substituents already present on the aromatic ring are the primary determinant, but reaction conditions can be manipulated to favor one isomer over another.[1]

  • Causality:

    • Kinetic vs. Thermodynamic Control: In many cases, acylation at one position (e.g., ortho) is faster but reversible or less stable, leading to the "kinetic" product. Given sufficient energy and time, this product can rearrange to the more stable "thermodynamic" product (often the para isomer due to reduced steric hindrance).[2] For example, the acylation of 2-methoxynaphthalene at lower temperatures favors the 1-isomer (kinetic), while higher temperatures promote rearrangement to the more stable 6-isomer (thermodynamic).[2]

    • Solvent Effects: The polarity of the solvent can influence the transition state and the solubility of intermediate complexes, thereby altering the isomeric ratio.[1] In the acylation of naphthalene, for instance, non-polar solvents like carbon disulfide tend to favor alpha-substitution, whereas polar solvents like nitrobenzene can lead to the beta-isomer.[3]

    • Steric Hindrance: Bulky substituents on either the aromatic ring or the acylating agent can physically block access to the ortho position, thus favoring para substitution.[1]

  • Actionable Solutions:

    • Temperature Optimization: To favor the kinetic product, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., starting at 0 °C). To favor the thermodynamic product, higher temperatures may be required, but this must be balanced against the risk of decomposition.[4]

    • Solvent Selection: Screen different solvents. Begin with standard, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If isomer separation is problematic, investigate the effect of a more polar solvent like nitrobenzene, but be aware that it can also be acylated.[1]

    • Catalyst Choice: While less pronounced than temperature or solvent, the choice of Lewis acid can sometimes modestly influence the ortho/para ratio. Milder catalysts like FeCl₃ or ZnCl₂ may offer different selectivity profiles compared to AlCl₃.[5]

Q2: I am observing polysubstitution in my product mixture. Isn't this uncommon in Friedel-Crafts acylation?

A2: You are correct; significant polysubstitution is rare in Friedel-Crafts acylation, which is one of its key advantages over Friedel-Crafts alkylation.[6][7][8] However, under certain conditions, it can occur.

  • Causality:

    • Ring Deactivation: The introduction of the first acyl group, which is electron-withdrawing, deactivates the aromatic ring towards further electrophilic attack.[9][10] This makes the mono-acylated product significantly less reactive than the starting material, effectively preventing a second acylation.[6][8] The Lewis acid catalyst also complexes strongly with the product ketone, further deactivating the ring.[5]

    • Forcing Conditions: Di-acylation can be observed under "forcing conditions," particularly when using a highly activated aromatic ring (e.g., anisole, phenol), a large excess of a very reactive acylating agent and catalyst, and elevated temperatures.[5]

  • Actionable Solutions:

    • Control Stoichiometry: Strictly use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1] An excess of the acylating agent should be avoided.

    • Optimize Reaction Time and Temperature: Use the minimum time and lowest temperature required to consume the starting material. Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times that might encourage side reactions.[1]

    • Order of Addition: A useful technique is to add the aromatic compound slowly to a pre-formed complex of the acylating agent and the Lewis acid. This maintains a low concentration of the reactive aromatic substrate, minimizing the chance of polysubstitution.[1]

Q3: My reaction has produced a significant amount of tar. What is causing this decomposition?

A3: Tar formation is indicative of decomposition and polymerization side reactions, often driven by excessive heat or catalyst activity.

  • Causality:

    • Excessive Temperature: Friedel-Crafts acylations can be highly exothermic.[11] An uncontrolled increase in temperature can lead to the decomposition of reagents, products, or sensitive functional groups on the substrate.[2][12] Excessively high temperatures (e.g., >140°C) can also cause deacylation of the product.[2][4]

    • Highly Reactive Substrates: Very active substrates can undergo vigorous, uncontrolled reactions, leading to charring and polymerization.

    • Incomplete Quenching: The reaction of excess AlCl₃ with water during workup is extremely exothermic and can form insoluble aluminum hydroxides, which can trap organic material and appear as a tarry or intractable emulsion.[1]

  • Actionable Solutions:

    • Precise Temperature Control: Maintain a controlled temperature throughout the reaction. Use an ice bath during the addition of reagents, especially for the initial formation of the acylium ion complex.[13]

    • Controlled Addition: Add the acylating agent or the catalyst portion-wise or as a solution via a dropping funnel to manage the reaction exotherm.

    • Proper Quenching Technique: Always quench the reaction by slowly and carefully adding the reaction mixture to a separate flask containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This acidic workup ensures that aluminum salts remain dissolved in the aqueous layer and facilitates a clean separation.[1]

Q4: My product is contaminated with a by-product derived from my solvent. How can this be avoided?

A4: Acylation of the solvent is a known side reaction when the solvent itself is an aromatic compound or is susceptible to electrophilic attack.

  • Causality:

    • Reactive Solvents: Solvents like benzene or toluene can compete with the intended substrate for the acylium ion. While often used in older procedures, they are generally poor choices unless they are the substrate itself.

    • Catalyst Interaction: Some solvents can form complexes with the Lewis acid, which can either inhibit the desired reaction or lead to unexpected side products.

  • Actionable Solutions:

    • Use Inert Solvents: The choice of solvent is critical.[1] Use solvents that are inert under Friedel-Crafts conditions. The most common and reliable choices are dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂).[1]

    • Avoid Reactive Functional Groups: Avoid solvents with functional groups that can react with the Lewis acid, such as alcohols or amines.[14]

Q5: The product analysis suggests that an alkyl group on my starting material was cleaved or rearranged. Why did this occur?

A5: While the acylium ion itself is resonance-stabilized and does not rearrange[7][15], the Lewis acid can promote side reactions on other parts of the molecule, such as dealkylation-realkylation.

  • Causality:

    • Dealkylation-Acylation: Under strong Lewis acid conditions, certain alkyl groups (especially tertiary ones like t-butyl) can be cleaved from the aromatic ring to form a carbocation. This carbocation can then alkylate another ring, or the dealkylated aromatic ring can be acylated, leading to a mixture of products.[1] This is essentially a reversible Friedel-Crafts alkylation occurring alongside the acylation.

  • Actionable Solutions:

    • Use a Milder Lewis Acid: If dealkylation is a problem, switch from AlCl₃ to a milder Lewis acid like FeCl₃ or ZnCl₂.[5]

    • Lower the Reaction Temperature: Perform the reaction at the lowest feasible temperature to disfavor the dealkylation equilibrium.

    • Protect Sensitive Groups: If possible, choose a synthetic route where sensitive alkyl groups are installed after the acylation step.

Frequently Asked Questions (FAQs)

FAQ 1: How does the choice and amount of Lewis acid catalyst affect by-product formation? The Lewis acid is arguably the most critical component. Strong Lewis acids like AlCl₃ are highly effective but can also promote side reactions. Milder acids like FeCl₃, ZnCl₂, or solid acid catalysts like zeolites can offer better selectivity and reduce tar formation, especially for sensitive substrates.[5][16] Stoichiometry is also key; unlike a truly catalytic process, a stoichiometric amount (or slight excess) of AlCl₃ is often required because the product ketone is a Lewis base and forms a stable, inactive complex with the catalyst.[8][17][18] Using too much catalyst can increase the likelihood of side reactions.

FAQ 2: What is the optimal approach to temperature control? Optimal temperature is a balance. The reaction must have enough energy to proceed, but excessive heat promotes by-product formation (isomerization, decomposition).[2][4] A standard approach is to cool the reaction vessel to 0 °C during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or heat gently under reflux to drive the reaction to completion, all while monitoring via TLC/GC-MS.

FAQ 3: Are there "greener" or safer alternatives to traditional Lewis acids and solvents? Yes, concerns over the hazardous and wasteful nature of traditional methods have driven research into alternatives. These include:

  • Catalysts: Reusable solid acid catalysts like zeolites or metal triflates (e.g., Yb(OTf)₃) are effective alternatives. In some cases, superacids like triflic acid or even methanesulfonic anhydride (MSAA) can promote acylation without any metal or halogen components.[19]

  • Solvents: While DCM remains common, exploring solvent-free conditions, where the aromatic substrate itself acts as the solvent (if liquid and in large excess), can be a greener option.[16]

FAQ 4: My aromatic ring has an electron-withdrawing group (EWG), and the reaction is failing. What should I do? Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring. Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) reduce the ring's electron density to the point where it will not react under standard conditions.[6][12] Furthermore, the Lewis acid can complex with the EWG, deactivating the catalyst. For these substrates, alternative synthetic routes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, should be considered.

Data Presentation: Impact of Reaction Parameters on By-Product Formation
ParameterCommon By-Products AffectedRecommendation for Minimization
Temperature Isomers (Regioselectivity), Tar/Decomposition, DeacylationStart at low temperature (0 °C) to control exotherm. Optimize for desired kinetic vs. thermodynamic product. Avoid excessive heat (>140 °C).[2][4]
Lewis Acid Catalyst Tar/Decomposition, Dealkylation, IsomersUse the mildest catalyst that provides an acceptable reaction rate (e.g., FeCl₃, ZnCl₂). Use strict stoichiometric amounts (typically 1.1-1.2 eq.) for AlCl₃.[5][17]
Solvent Isomers, Solvent AcylationUse inert, non-polar solvents like CH₂Cl₂ or CS₂. Avoid aromatic solvents unless they are the substrate. Solvent polarity can be tuned to influence regioselectivity.[1][3]
Stoichiometry PolysubstitutionUse a 1:1 molar ratio of aromatic substrate to acylating agent. Avoid a large excess of the acylating agent or catalyst.[1][5]
Substrate Reactivity Polysubstitution, Reaction FailureFor highly activated rings, use milder conditions (lower temp, less catalyst). For deactivated rings, Friedel-Crafts is often not viable.[6]
Visualizations
Reaction and By-Product Pathways

G cluster_main Main Reaction Pathway cluster_side By-Product Pathways A Aromatic Substrate + Acyl Halide C Acylium Ion Electrophile [R-C=O]+ A->C + Catalyst (B) H Decomposition (Tar) A->H Excessive Heat I Dealkylation Product A->I Cleavage of existing alkyl group B Lewis Acid (e.g., AlCl₃) D σ-complex (Arenium Ion) C->D + Arene E Desired Mono-Acylated Product D->E -H+ F Isomeric Products (ortho/para mixture) D->F Attack at different positions G Polysubstituted Product E->G Forcing Conditions on Activated Ring

Caption: Main reaction pathway versus common by-product formation routes.

Troubleshooting Workflow

G start Issue: Unexpected By-Products q1 Multiple Isomers Observed? start->q1 q2 Product MW > Expected Mono-Product? start->q2 q3 Tar or Dark Coloration? start->q3 q4 Product MW < Expected? start->q4 res1 Cause: Poor Regioselectivity Solution: Lower Temp for kinetic product. Change solvent polarity. q1->res1 Yes res2 Cause: Polysubstitution Solution: Check 1:1 stoichiometry. Lower temp/time. Control addition. q2->res2 Yes res3 Cause: Decomposition Solution: Improve temperature control. Ensure slow, controlled addition. Use proper ice/acid quench. q3->res3 Yes res4 Cause: Dealkylation Solution: Use milder Lewis acid (FeCl₃). Lower reaction temperature. q4->res4 Yes

Caption: A logical workflow for troubleshooting by-product formation.

Experimental Protocol: General Procedure for Minimizing By-Products

This protocol for the acylation of toluene with acetyl chloride exemplifies best practices.

1. Preparation (Anhydrous Conditions are Critical) a. Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite).[1] b. Allow the apparatus to cool to room temperature under a nitrogen or argon atmosphere.

2. Reaction Setup a. To the flask, add anhydrous aluminum chloride (AlCl₃) (e.g., 1.1 equivalents). b. Add anhydrous dichloromethane (DCM) (sufficient to ensure stirring) via syringe. c. Cool the stirred suspension to 0 °C in an ice bath. d. In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM.

3. Controlled Addition a. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly. A pre-formed acylium ion complex will form. b. Prepare a separate solution of the aromatic substrate (e.g., toluene, 1.0 equivalent) in anhydrous DCM. c. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[11]

4. Reaction and Monitoring a. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. b. Stir for 1-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). c. If the reaction is sluggish, gently heat to reflux, but avoid prolonged heating to prevent side reactions.

5. Quenching and Workup a. In a separate large beaker or flask, prepare a mixture of crushed ice and concentrated HCl.[1] b. Once the reaction is complete, slowly and carefully pour the reaction mixture over the ice/acid mixture with vigorous stirring. This is a highly exothermic process. c. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

6. Isolation and Purification a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. b. Purify the crude product by recrystallization or column chromatography to isolate the desired product from any minor by-products.[1]

References
  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
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  • Benchchem. Preventing polysubstitution in Friedel-Crafts acylation.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Benchchem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Benchchem. How to avoid polysubstitution in the acylation of substituted benzenes?.
  • OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry.
  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. Friedel–Crafts reaction.
  • Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
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  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Homework.Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Available from: [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
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  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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Technical Support Center: Grignard Reactions for α-Keto Ester Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard-based α-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful but sensitive reaction. Here, we move beyond simple protocols to explore the underlying chemistry, offering field-proven insights to help you troubleshoot and optimize your experiments.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of α-keto esters using Grignard reagents with substrates like diethyl oxalate or acyl chlorides.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Possible Cause 1: Grignard Reagent Quality and Titration

  • Expertise & Experience: The actual concentration of your Grignard reagent is rarely the theoretical value. It is highly sensitive to moisture and oxygen, and degradation can occur during preparation and storage.[1][2] Using an assumed concentration often leads to incorrect stoichiometry, resulting in low conversion of the starting material or formation of side products.

  • Troubleshooting Protocol:

    • Titration is Mandatory: Always titrate your Grignard reagent immediately before use. A common method involves titration against a known concentration of I₂ in THF until the iodine color persists, or using a colorimetric indicator like 1,10-phenanthroline.

    • Visual Inspection: A healthy Grignard reagent solution is typically a cloudy, grey-to-brown mixture.[1] A clear solution may indicate that the reaction has not initiated or has been quenched.

Possible Cause 2: Reaction Conditions - The Critical Role of Temperature

  • Expertise & Experience: The reaction of a Grignard reagent with diethyl oxalate or a similar electrophile is highly exothermic. The primary challenge is to prevent the second addition of the Grignard reagent to the newly formed α-keto ester, which yields a tertiary alcohol.[3][4][5] Ketones are generally more reactive than esters, meaning the second addition is often faster than the first.[5] Extremely low temperatures are essential to control the reaction rate and favor the mono-addition product.[6][7]

  • Troubleshooting Protocol:

    • Maintain Cryogenic Temperatures: Conduct the addition of the Grignard reagent to the oxalate solution at -78 °C (a dry ice/acetone bath).[8][9] Ensure the temperature is stable throughout the addition.

    • Slow, Controlled Addition: Add the Grignard reagent dropwise to a solution of the electrophile. This maintains a low instantaneous concentration of the Grignard reagent, minimizing over-addition.[10]

    • Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.

Possible Cause 3: Purity of Reagents and Solvents

  • Expertise & Experience: Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water, alcohols, or other protic impurities.[1][4][11] This quenching reaction is often faster than the desired carbonyl addition.

  • Troubleshooting Protocol:

    • Glassware Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under an inert atmosphere (N₂ or Ar).[1][2]

    • Solvent Purity: Use anhydrous solvents. Ethereal solvents like THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

    • Starting Material Purity: Ensure your organic halide and electrophiles (e.g., diethyl oxalate) are free of water.

Q2: I'm observing a significant amount of a tertiary alcohol by-product. How can I prevent the double addition?

The formation of a tertiary alcohol is a classic side reaction where the Grignard reagent adds to the ketone product.[12][13][14]

Expertise & Experience: This issue is a direct consequence of the high reactivity of the intermediate ketone. The key is to manipulate the reaction conditions to stop the reaction after the first addition.

  • Troubleshooting Workflow:

    G Start High Tertiary Alcohol By-product Temp Is Temperature Consistently at -78°C? Start->Temp Addition Is Grignard Added Slowly to Oxalate? Temp->Addition Yes Sol_Temp Maintain Strict -78°C Control Temp->Sol_Temp No Stoich Using >1.0 Equivalent of Grignard? Addition->Stoich Yes Sol_Addition Reverse Addition: Add Oxalate to Grignard (Use with caution) Addition->Sol_Addition No Substrate Consider Alternative Electrophile Stoich->Substrate No Sol_Stoich Use Slight Excess of Oxalate (1.1-1.2 eq) Stoich->Sol_Stoich Yes Sol_Substrate Use Weinreb Amide or Pyridyl Oxalate Substrate->Sol_Substrate

    Caption: Troubleshooting double addition in α-keto ester synthesis.

  • Advanced Strategies:

    • Use a More Stable Intermediate: Consider using an alternative to diethyl oxalate, such as ethyl 2-pyridyl oxalate. The pyridyl group can chelate the magnesium, forming a more stable intermediate that is less prone to a second attack at low temperatures.[15][16]

    • Weinreb Amides: For some systems, converting the corresponding acid to a Weinreb amide (N-methoxy-N-methyl amide) before reaction with the Grignard reagent can effectively stop the reaction at the ketone stage. The resulting tetrahedral intermediate is stabilized by chelation and does not collapse to a ketone until acidic workup.[13][17]

Q3: My Grignard reagent formation fails to initiate. What should I do?

Failure to initiate is often due to an inactive magnesium surface.[1]

Possible Cause: Magnesium Oxide Layer

  • Expertise & Experience: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[1] This layer must be removed or bypassed.

  • Activation Protocols:

Activation MethodProcedureMechanism of Action
Iodine Crystal Add a single small crystal of iodine to the magnesium turnings in THF.[1][2] The brown color should fade as the reaction initiates.Iodine reacts with Mg to form MgI₂, which etches the MgO layer, exposing fresh Mg surface.
1,2-Dibromoethane Add a few drops of 1,2-dibromoethane. Observe for bubbling (ethylene gas).Reacts with Mg to form MgBr₂ and ethylene, activating the surface.
Mechanical Agitation Vigorously stir the magnesium turnings or sonicate the flask.Physically breaks the MgO layer, exposing fresh metal.
Pre-formed Grignard Add a small amount of a previously prepared Grignard reagent.Reacts with impurities and helps initiate the main reaction.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use an ester other than diethyl oxalate?

Yes, but with significant considerations. The reaction of Grignard reagents with common esters typically yields tertiary alcohols directly, as the intermediate ketone is highly reactive.[3][5][13] To synthesize a ketone (or in this case, a keto ester), special substrates are required. Diethyl oxalate is used because the two electron-withdrawing ester groups influence each other, and the resulting α-keto ester is somewhat less reactive than a simple ketone. However, as discussed, alternatives like pyridyl oxalates or using an acyl chloride at low temperatures can provide better selectivity.[15][18]

Q: What is the role of the solvent? Can I use something other than THF or diethyl ether?

Ethereal solvents are crucial. The lone pairs on the oxygen atom of THF or diethyl ether coordinate to the magnesium atom of the Grignard reagent. This solvation stabilizes the reagent, keeps it in solution, and is essential for its formation and reactivity. Using non-coordinating solvents like hydrocarbons is generally not effective.

Q: My starting material has other functional groups. Will the Grignard reagent react with them?

Absolutely. Grignard reagents are incompatible with acidic protons. This includes water, alcohols, thiols, amines (primary and secondary), and carboxylic acids.[4][19] They can also react with other electrophilic carbonyl groups like ketones, aldehydes, amides, and nitriles.[4][13][20] If your substrate contains these functional groups, they must be protected before the Grignard reaction is attempted.

Q: I am seeing recovery of my starting ketone after workup, especially with bulky Grignard reagents. What is happening?

This is likely due to enolization.[10][20] Instead of acting as a nucleophile and attacking the carbonyl carbon, a sterically hindered Grignard reagent can act as a base and abstract an acidic α-proton from the ketone.[21][22] This forms a magnesium enolate. During the aqueous workup, the enolate is protonated, which simply regenerates the starting ketone.[10] To mitigate this, you can try a less bulky Grignard reagent or use cerium chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent relative to its basicity.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for α-Keto Ester Synthesis with Diethyl Oxalate
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a crystal of iodine and gently warm until the color fades. Cool to room temperature.

  • Add a solution of the appropriate organic halide (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Titration: Determine the exact molarity of the prepared Grignard reagent.

  • Addition Reaction: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated Grignard reagent (1.0 eq) to the cold diethyl oxalate solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Quenching: After stirring at -78 °C for an additional hour, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude α-keto ester by flash column chromatography or vacuum distillation.

Reaction Mechanism Overview

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Side Reaction: Double Addition RMgX R-MgX (Grignard Reagent) Intermediate1 Tetrahedral Intermediate (Alkoxide) RMgX->Intermediate1 Oxalate EtOOC-COOEt (Diethyl Oxalate) Oxalate->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Collapse KetoEster R-CO-COOEt (α-Keto Ester) Intermediate2->KetoEster EtOMgX EtO-MgX Intermediate2->EtOMgX KetoEster2 α-Keto Ester KetoEster->KetoEster2 TertiaryAlcohol Tertiary Alcohol (By-product) KetoEster2->TertiaryAlcohol RMgX2 R-MgX (2nd Equivalent) RMgX2->TertiaryAlcohol

Caption: Mechanism of α-keto ester synthesis and the competing double addition side reaction.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Synthesis of α-Keto Esters. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Proprep. (n.d.). Describe the ester Grignard reaction, including the mechanism and the types of esters that can be synthesized. Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Journal of the Korean Chemical Society, 48(4), 415-418.
  • Holm, T. (1983). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (3), 281-284.
  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • Vought, M. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Ketones. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, 71(23), 8997–9000.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J., & Rieke, R. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65, 5428-5430.
  • Liu, Y., Zhang, Y., & Wang, Y. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789.
  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]

  • Lee, J. I. (2004). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. SciSpace. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Borovik, A., Christensen, M., Nørregaard, K., & Skrydstrup, T. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Organic Process Research & Development, 22(9), 1220-1226.
  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... Study Prep. Retrieved from [Link]

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Technical Support Center: Purifying Ethyl 4-bromo-2-methylbenzoylformate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of Ethyl 4-bromo-2-methylbenzoylformate (CAS No. 383363-34-6). This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this intermediate, a critical step in many synthetic pathways.

As a Senior Application Scientist, my goal is to move beyond simple protocols. This guide will walk you through the causal relationships in the recrystallization process, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental conditions. We will cover everything from foundational principles to advanced troubleshooting for issues like low yield and "oiling out."

Part 1: Foundational Principles & Initial Characterization

Before initiating any purification, it's crucial to understand the physicochemical properties of your compound and the core principles of recrystallization.

FAQ 1: Why is recrystallization the preferred method for purifying Ethyl 4-bromo-2-methylbenzoylformate?

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The process leverages differences in solubility between the desired compound and impurities at varying temperatures.[2][3][4] For a compound like Ethyl 4-bromo-2-methylbenzoylformate, which is a solid intermediate in multi-step syntheses, common impurities include starting materials, reagents, and side-products. An ideal recrystallization will dissolve the target compound in a hot solvent while impurities either remain insoluble (and can be filtered off) or are soluble enough to stay in the cold solvent (the "mother liquor") after the desired product has crystallized.[5][6]

FAQ 2: What are the critical properties of my crude material that I need to consider?

While specific physical constants for Ethyl 4-bromo-2-methylbenzoylformate are not widely published, understanding the following is key:

  • Melting Point: The melting point of your crude solid will be lower and broader than the pure compound due to impurities. A low melting point can make a compound susceptible to "oiling out," a phenomenon where the compound melts in the hot solvent before it dissolves, forming a liquid phase instead of a solution.[7][8]

  • Impurity Profile: What are the likely impurities? Are they colored? Are they more or less polar than your target compound? This knowledge, gained from the reaction scheme, will heavily influence your choice of solvent. For instance, colored impurities can often be removed with activated charcoal.[1][9]

  • Solubility: This is the most critical factor and must be determined experimentally. The ideal solvent will exhibit poor solubility at room temperature but high solubility at its boiling point.[3][10][11]

Part 2: Solvent Selection - The Cornerstone of Success

The choice of solvent is the single most important variable in a successful recrystallization.[3] There is no universal solvent; an empirical, systematic approach is required.

Workflow for Systematic Solvent Screening

cluster_0 Solvent Selection Workflow Start Start: Place ~20-30 mg of crude material in several test tubes AddSolvent Add 0.5 mL of a candidate solvent to each tube at Room Temp (RT) Start->AddSolvent ObserveRT Observe Solubility at RT AddSolvent->ObserveRT SolubleRT Soluble at RT? ObserveRT->SolubleRT InsolubleRT Insoluble or Sparingly Soluble at RT? SolubleRT->InsolubleRT No BadSolvent1 Result: Unsuitable Solvent (Compound will not crystallize) SolubleRT->BadSolvent1 Yes Heat Heat the mixture to the solvent's boiling point InsolubleRT->Heat SolubleHot Fully Soluble when Hot? Heat->SolubleHot Cool Allow to cool slowly to RT, then in an ice bath SolubleHot->Cool Yes BadSolvent2 Result: Unsuitable Solvent (Cannot dissolve compound) SolubleHot->BadSolvent2 No Crystals Observe for Crystal Formation Cool->Crystals GoodSolvent Result: Good Candidate Solvent Crystals->GoodSolvent Abundant, well-formed crystals BadSolvent3 Result: Unsuitable Solvent (Poor recovery) Crystals->BadSolvent3 No or very few crystals

Caption: Workflow for selecting a suitable recrystallization solvent.

FAQ 3: What solvents should I test for Ethyl 4-bromo-2-methylbenzoylformate?

Given the structure—an aromatic ring, a bromo-substituent, an ester, and a ketone—the compound has moderate polarity. A good starting point is to test a range of solvents with varying polarities.

Solvent CandidatePolarityRationale & Considerations
Hexanes/Heptane Non-polarGood for less polar compounds. May be a good choice if impurities are significantly more polar. Often used as an anti-solvent.[12]
Toluene Moderately Non-polarAromatic solvents can be effective for aromatic compounds.[13]
Ethyl Acetate Moderately PolarOften a good choice for esters, following the "like dissolves like" principle.[13] Can be paired with hexanes for a mixed-solvent system.
Acetone Polar AproticA strong solvent, may dissolve the compound too well at room temperature. Use with caution.
Ethanol/Methanol Polar ProticAlcohols are often effective for aromatic compounds.[14] However, they can sometimes participate in transesterification if heated for prolonged periods under acidic/basic conditions.
Water Highly PolarUnlikely to be a good single solvent for this organic molecule but could be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[13]
FAQ 4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is used when no single solvent has the ideal solubility profile.[6] This involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

Procedure:

  • Dissolve the crude solid in a minimal amount of the hot "soluble solvent."

  • Add the hot "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point).

  • Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.[6]

For Ethyl 4-bromo-2-methylbenzoylformate, common pairs could include Ethyl Acetate/Hexanes or Ethanol/Water.

Part 3: Troubleshooting Guide

Even with a good solvent, problems can arise. This section addresses the most common challenges.

Decision Tree for Recrystallization Troubleshooting

cluster_1 Troubleshooting Common Issues Start Problem Encountered During Recrystallization Q1 Did crystals fail to form upon cooling? Start->Q1 Q2 Is the final yield very low? Start->Q2 Q3 Did the compound 'oil out' instead of crystallizing? Start->Q3 A1_1 Cause: Solution is not saturated (too much solvent). Q1->A1_1 Yes A1_2 Cause: Solution is supersaturated and needs a nucleation site. Q1->A1_2 Yes A2_1 Cause: Too much solvent was used, leaving product in the mother liquor. Q2->A2_1 Yes A2_2 Cause: Premature crystallization during hot filtration. Q2->A2_2 Yes A3_1 Cause: Melting point of the solid is below the solution temperature. Q3->A3_1 Yes A3_2 Cause: High concentration of impurities depressing the melting point. Q3->A3_2 Yes S1_1 Solution: Boil off some solvent to concentrate the solution and cool again. A1_1->S1_1 S1_2 Solution: Scratch the inner wall of the flask with a glass rod. Add a seed crystal. A1_2->S1_2 S2_1 Solution: Recover material from mother liquor by evaporating solvent. Re-crystallize with less solvent. A2_1->S2_1 S2_2 Solution: Use a pre-heated funnel and flask. Add a small excess of solvent before filtering. A2_2->S2_2 S3_1 Solution: Re-heat to dissolve the oil, add more solvent, and cool much more slowly. A3_1->S3_1 S3_2 Solution: Consider a preliminary purification (e.g., column chromatography) or treat with activated charcoal to remove impurities. A3_2->S3_2

Caption: A decision tree for troubleshooting common recrystallization problems.

FAQ 5: My compound oiled out. What is happening and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities depress the melting point.[8][16] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8][15]

Solutions:

  • Add More Solvent: The most common fix is to heat the solution to redissolve the oil, add more solvent to lower the saturation temperature, and then cool the solution again, but much more slowly.[7][8]

  • Lower the Temperature: Use a lower boiling point solvent if possible.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed over a longer period before moving it to an ice bath. This maximizes the chance of crystal nucleation occurring at a temperature below the compound's melting point.[9][14][17]

FAQ 6: My crystal yield is very low. What are the common causes?

A low yield (e.g., <70-80%) can be frustrating. The most common reasons are:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[8][18][19] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap mother liquor, which is lost during filtration.[9] Slow, controlled cooling is paramount for growing large, pure crystals and maximizing recovery.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is hot and perform the filtration quickly.

  • Incomplete transfer: Ensure all crystals are quantitatively transferred to the filter funnel, using a small amount of cold mother liquor or fresh cold solvent to rinse the flask.[1]

Part 4: Recommended Step-by-Step Protocol

This protocol is a generalized procedure. You must first perform the solvent screening described in Part 2 to identify the optimal solvent or solvent pair.

Objective: To purify crude Ethyl 4-bromo-2-methylbenzoylformate.

Materials:

  • Crude Ethyl 4-bromo-2-methylbenzoylformate

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent, and with stirring, heat the mixture to a gentle boil. Continue adding the solvent in small portions until the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling, maximizing yield.[3][14]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Safety Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible. Rinse the first flask with a small amount of hot solvent and pass this through the filter as well.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][17] Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice-water bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor.[1] Causality Note: Using cold solvent is crucial to avoid dissolving your purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the crystals to a clean, dry watch glass and allow them to air dry completely.

  • Analysis: Determine the mass (to calculate percent recovery) and melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

References

  • What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Available at: [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Available at: [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Available at: [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Stack Exchange. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022). Quora. Available at: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]

  • Recrystallization-1.pdf. (n.d.). University of Massachusetts. Available at: [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Available at: [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Available at: [Link]

  • Ethyl 4-bromobenzoate. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • A kind of preparation method of p-bromobenzyl bromide. (n.d.). Google Patents.
  • Preparation and recrystallization of p‐bromobenzoate 18. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2025). ResearchGate. Available at: [Link]

  • Ethyl 4-bromo-2-methylbenzoylformate. (n.d.). Fluorochem. Available at: [Link]

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Handling and safety precautions for Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-methylbenzoylformate (CAS No. 383363-34-6).[1][2][3] It provides essential safety information, handling protocols, and troubleshooting solutions to ensure safe and effective experimentation.

Section 1: Core Safety & Hazard Profile

Before handling, it is crucial to be fully aware of the compound's hazard profile. Ethyl 4-bromo-2-methylbenzoylformate is classified as hazardous, and adherence to safety protocols is mandatory.[4]

Hazard Category Classification & Statement GHS Pictogram Primary Precaution
Skin Contact Skin Corrosion/Irritation, Category 2 (H315: Causes skin irritation).[4]GHS07 (Exclamation Mark)[1]Avoid all personal contact; wear nitrile or neoprene gloves.[5]
Sensitisation (Skin), Category 1 (H317: May cause an allergic skin reaction).[4]Discontinue use immediately if sensitization occurs.
Eye Contact Serious Eye Damage/Eye Irritation, Category 2 (H319: Causes serious eye irritation).[4]GHS07 (Exclamation Mark)[1]Wear chemical safety goggles and a face shield.
Inhalation Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation).[4]GHS07 (Exclamation Mark)[1]Handle exclusively in a certified chemical fume hood.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of Ethyl 4-bromo-2-methylbenzoylformate.

Q1: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

A1: A standard PPE ensemble is mandatory. This includes a flame-resistant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).[5] All handling of the solid or its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

Q2: What are the optimal storage conditions to ensure the long-term stability of the compound?

A2: Proper storage is critical to maintain the integrity of the reagent. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] It should be stored locked up and away from incompatible materials, particularly strong oxidizing agents and strong acids, which can promote degradation.[8][9] While some suppliers suggest room temperature storage, keeping it in a desiccated environment is key.[3]

Q3: How should I respond to an accidental spill?

A3: The response depends on the scale of the spill.

  • Minor Spill: For small quantities, ensure the area is well-ventilated and you are wearing appropriate PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5]

  • Major Spill: Evacuate the immediate area and alert your institution's emergency services or safety officer.[5] Prevent the spill from entering drains or waterways.[5][10] Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.

Q4: What are the correct first-aid procedures in case of exposure?

A4: Immediate action is crucial to mitigate harm.

  • Inhalation: If inhaled, immediately move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[8]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

Q5: What is the proper method for disposing of waste containing this chemical?

A5: All waste, including unused product and contaminated materials, must be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal facility in strict accordance with local, state, and federal regulations.[8] Do not dispose of it in standard laboratory trash or down the drain.[10]

Section 3: Experimental Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide addresses specific issues you may encounter.

Q1: My reaction is showing low yield or has failed. What are the likely causes?

A1: Low yields can stem from several factors related to the reagent's reactivity. The aryl bromide and ester functionalities are the primary reactive sites.[13]

  • Catalyst Incompatibility/Poisoning: If you are performing a cross-coupling reaction (e.g., Suzuki, Heck), ensure your palladium catalyst is not being poisoned by impurities in the starting material or solvents.

  • Moisture Sensitivity: Many organometallic reactions require strictly anhydrous conditions. The ester group itself is not acutely sensitive, but reagents like Grignards or organolithiums will be quenched by moisture, leading to failure.

  • Hydrolysis: The ester can hydrolyze to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially if water is present and the temperature is elevated.[13] This will appear as a new, more polar spot on a TLC plate.

  • Steric Hindrance: The methyl group ortho to the benzoylformate moiety introduces steric hindrance, which can slow down reactions at that site or at the adjacent ester.[13] You may need to use more forcing conditions (higher temperature, longer reaction time) or a less bulky catalyst/reagent.

Q2: I'm seeing an unexpected byproduct in my crude reaction analysis (TLC, LC-MS, NMR). What could it be?

A2: Aside from the hydrolyzed acid mentioned above, other side reactions are possible.

  • Transesterification: If your reaction solvent is an alcohol (e.g., methanol, isopropanol), you may observe transesterification of the ethyl ester to the corresponding methyl or isopropyl ester, especially if acidic or basic conditions are present.[13]

  • Homocoupling: In cross-coupling reactions, dimerization of the starting material can occur, leading to a biphenyl byproduct.

  • Reduction: If using strong reducing agents, the ketone in the benzoylformate group could be reduced to an alcohol.

Q3: My compound has a slight yellow tint, but the supplier lists it as a white solid. Can I still use it?

A3: A slight discoloration may indicate the presence of minor impurities or slight degradation over time. Before using it in a sensitive, multi-step synthesis, it is highly recommended to assess its purity. Run a quick ¹H NMR or an LC-MS to confirm the identity and purity of the material. If significant impurities are detected that could interfere with your reaction, purification by recrystallization or column chromatography may be necessary before use.[14]

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step Safe Weighing and Dispensing
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles, face shield).

  • Work Area: Ensure the chemical fume hood sash is at the appropriate height and the airflow is correct.

  • Dispensing: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of Ethyl 4-bromo-2-methylbenzoylformate from the stock bottle to the weigh boat. Avoid generating dust.

  • Sealing: Tightly close the main stock bottle immediately after dispensing.

  • Dissolution: Transfer the weighed solid into your reaction vessel inside the fume hood. Add the solvent to dissolve the compound.

  • Cleanup: Wipe down the spatula and any affected surfaces inside the hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

  • Final: Remove gloves and wash hands thoroughly with soap and water.

Diagram 1: Spill Response Workflow

This diagram outlines the decision-making process for responding to a spill.

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess MinorSpill Minor Spill (<100 mL, contained) Assess->MinorSpill Small & Contained MajorSpill Major Spill (>100 mL or uncontained) Assess->MajorSpill Large or Uncontained AlertColleagues Alert Others in Immediate Area MinorSpill->AlertColleagues Evacuate Evacuate Area MajorSpill->Evacuate DonPPE Don Additional PPE (if necessary) AlertColleagues->DonPPE Contain Contain with Absorbent Material DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area & Report Incident Collect->Decontaminate AlertSafetyOfficer Alert EH&S / Emergency Services Evacuate->AlertSafetyOfficer SecureArea Secure Area, Prevent Entry AlertSafetyOfficer->SecureArea Cleanup Await Professional Cleanup SecureArea->Cleanup

Caption: Decision workflow for spill response.

Diagram 2: Troubleshooting Low Reaction Yield

This workflow provides a logical path for diagnosing the cause of a poor reaction outcome.

TroubleshootingWorkflow cluster_Reagents Reagent Integrity cluster_Conditions Reaction Conditions cluster_Analysis Post-Reaction Analysis Start Low Reaction Yield Observed ReagentPurity 1. Verify Purity of Starting Material (NMR, LC-MS) Start->ReagentPurity SolventQuality 2. Check Solvent (Anhydrous? Purity?) ReagentPurity->SolventQuality Atmosphere 3. Confirm Inert Atmosphere (if required) SolventQuality->Atmosphere Temperature 4. Verify Temperature & Reaction Time Atmosphere->Temperature Stoichiometry 5. Re-check Reagent Stoichiometry Temperature->Stoichiometry Byproducts 6. Analyze Byproducts (Hydrolysis? Side Rxn?) Stoichiometry->Byproducts Purification 7. Optimize Purification (Column, Recrystallization) Byproducts->Purification End Optimize & Repeat Experiment Purification->End

Caption: Systematic workflow for troubleshooting low reaction yields.

Section 5: References

  • Ethyl 4-bromo-2-methylbenzoylformate Safety Information. Reagent Instruments Net. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring both scientific integrity and practical, field-proven insights.

Introduction to Synthetic Strategies

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate, an α-keto ester, can be approached through two primary and scalable routes. Each pathway presents unique challenges and advantages. This guide will delve into both, offering detailed protocols and solutions to common experimental hurdles.

Route 1: Friedel-Crafts Acylation This is a direct approach involving the electrophilic aromatic substitution of 3-bromotoluene with ethyl oxalyl chloride, catalyzed by a Lewis acid.

Route 2: Oxidation of an α-Hydroxy Ester Precursor This multi-step approach involves the synthesis and subsequent oxidation of Ethyl 2-(4-bromo-2-methylphenyl)-2-hydroxyacetate.

Below, we explore each route with detailed experimental protocols, followed by a comprehensive troubleshooting guide in a question-and-answer format.

Route 1: Friedel-Crafts Acylation of 3-Bromotoluene

This method is a classic and direct approach to forming the aryl ketone bond. The reaction involves the acylation of 3-bromotoluene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

  • 3-Bromotoluene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 eq) to the stirred suspension, maintaining the temperature below 5°C.

  • Once the addition is complete, add 3-bromotoluene (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition of 3-bromotoluene, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: The reaction is sluggish or does not proceed to completion. What are the possible causes?

A1: Several factors can impede a Friedel-Crafts acylation. The most common culprits are related to the catalyst's activity and the purity of your reagents.[1]

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your reaction setup will deactivate the catalyst. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: The product, an α-keto ester, can form a stable complex with AlCl₃, effectively sequestering the catalyst. Stoichiometric amounts of the catalyst are often necessary.[1] Consider a slight excess of AlCl₃ (e.g., 1.2-1.5 equivalents).

  • Low Reaction Temperature: While the initial addition should be performed at a low temperature to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1]

Q2: I am observing the formation of multiple products, leading to a low yield of the desired isomer. How can I improve regioselectivity?

A2: The acylation of 3-bromotoluene can potentially yield different isomers. The directing effects of the methyl and bromo substituents on the aromatic ring influence the position of acylation.

  • Steric Hindrance: The methyl and bromo groups can sterically hinder certain positions. The reaction conditions, particularly the choice of solvent and catalyst, can influence the isomeric ratio.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.

Q3: The workup is problematic, and I am experiencing product loss. What are the best practices for quenching and purification?

A3: The quenching of a large-scale Friedel-Crafts reaction can be hazardous due to the highly exothermic decomposition of the aluminum chloride complexes.

  • Controlled Quenching: Always quench the reaction by slowly adding the reaction mixture to an ice/acid mixture, never the other way around. This helps to dissipate the heat generated.

  • Purification Strategy: Vacuum distillation is often a more scalable purification method than column chromatography for liquid products. Ensure your vacuum is adequate to distill the product without excessive heating, which could lead to decomposition.

Process Flow Diagram: Troubleshooting Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation catalyst Catalyst Inactivity? start->catalyst reagents Reagent Purity? start->reagents conditions Suboptimal Conditions? start->conditions catalyst_sol Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are dry. catalyst->catalyst_sol Yes reagents_sol Use freshly distilled starting materials. Check purity by NMR or GC. reagents->reagents_sol Yes conditions_sol Optimize temperature and reaction time. Ensure stoichiometric catalyst loading. conditions->conditions_sol Yes

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Route 2: Oxidation of Ethyl 2-(4-bromo-2-methylphenyl)-2-hydroxyacetate

This two-step route offers an alternative to the potentially harsh conditions of a Friedel-Crafts acylation. It involves the initial formation of an α-hydroxy ester, followed by its oxidation to the desired α-keto ester.

Experimental Protocol

Step 1: Synthesis of 4-bromo-2-methylmandelic acid This intermediate can be prepared from 4-bromo-2-methylbenzaldehyde via a cyanohydrin formation followed by hydrolysis.

Step 2: Esterification to Ethyl 4-bromo-2-methylmandelate

  • Dissolve 4-bromo-2-methylmandelic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl 4-bromo-2-methylmandelate.

Step 3: Oxidation to Ethyl 4-bromo-2-methylbenzoylformate

  • Dissolve the crude ethyl 4-bromo-2-methylmandelate in a suitable solvent, such as dichloromethane.

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or an oxoammonium salt (e.g., Bobbitt's salt), in portions at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide: Oxidation Route

Q1: The esterification of 4-bromo-2-methylmandelic acid is incomplete. How can I drive the reaction to completion?

A1: Fischer esterification is an equilibrium-controlled process.

  • Excess Reagent: Use a large excess of ethanol to shift the equilibrium towards the product.

  • Water Removal: If scaling up, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.

Q2: The oxidation step is low-yielding, and I observe over-oxidation or side products. What can I do to improve the outcome?

A2: The choice of oxidant and reaction conditions is critical for a successful and clean oxidation.

  • Mild Oxidizing Agents: Harsh oxidants like potassium permanganate can lead to over-oxidation and cleavage of the ester. Milder, more selective oxidants like PCC or TEMPO-based systems are generally preferred for this transformation.

  • Temperature Control: The oxidation of alcohols is often exothermic. Maintain a controlled temperature to prevent side reactions.

  • Stoichiometry of the Oxidant: Use the correct stoichiometry of the oxidizing agent. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.

Q3: The purification of the final product after oxidation is challenging due to the presence of oxidant byproducts. How can I simplify the purification?

A3: The removal of chromium salts from PCC oxidations can be tedious.

  • Filtration: A simple filtration through a plug of silica gel or celite is often effective in removing the majority of the inorganic byproducts.

  • Alternative Oxidants: Consider using a catalytic oxidation system, such as a TEMPO-catalyzed oxidation with a stoichiometric co-oxidant like sodium hypochlorite. This can minimize the amount of difficult-to-remove waste.

Data Summary Table: Reaction Parameters
ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Oxidation
Starting Materials 3-Bromotoluene, Ethyl oxalyl chloride4-bromo-2-methylbenzaldehyde
Key Reagents Anhydrous AlCl₃Strong acid catalyst, Oxidizing agent (e.g., PCC)
Number of Steps 13
Key Challenges Catalyst deactivation, Regioselectivity, QuenchingEquilibrium in esterification, Over-oxidation
Scalability Moderate (exothermicity can be an issue)Good (milder conditions in the final step)

Frequently Asked Questions (FAQs)

Q: Which synthesis route is more suitable for large-scale production?

A: Both routes have their merits for scaling up. The Friedel-Crafts acylation is a more direct, one-step process, which can be advantageous in terms of process time and cost. However, the highly exothermic nature of the reaction and the generation of corrosive HCl gas require specialized equipment for safe handling at a large scale. The oxidation route, while longer, involves more manageable reaction conditions in the final step, which can be a significant advantage in a production environment.

Q: What are the critical safety considerations when scaling up the Friedel-Crafts acylation?

A: The primary safety concerns are the handling of anhydrous aluminum chloride, the exothermic nature of the reaction, and the evolution of HCl gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the reaction of AlCl₃ with atmospheric moisture.

  • Controlled Addition: Add reagents slowly and monitor the internal temperature of the reaction.

  • Ventilation: Ensure adequate ventilation or perform the reaction in a fume hood to handle the HCl gas produced.

  • Quenching: The quenching process should be performed with extreme care in a controlled manner to manage the heat evolution.

Q: How can I confirm the identity and purity of the final product, Ethyl 4-bromo-2-methylbenzoylformate?

A: A combination of spectroscopic techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and can be used to assess its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for determining the purity of the sample and confirming its molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic carbonyl stretching frequencies for the ketone and ester functional groups.

Logical Relationship Diagram: Synthesis Route Selection

G start Synthesis of Ethyl 4-bromo-2-methylbenzoylformate route1 Route 1: Friedel-Crafts Acylation start->route1 route2 Route 2: Oxidation start->route2 route1_adv Advantages: - Direct, one-step reaction - Potentially higher atom economy route1->route1_adv route1_disadv Disadvantages: - Harsh conditions (strong Lewis acid) - Exothermic and hazardous at scale - Catalyst deactivation issues route1->route1_disadv route2_adv Advantages: - Milder conditions in the final step - Potentially higher overall yield - More controllable at scale route2->route2_adv route2_disadv Disadvantages: - Multi-step process - Requires synthesis of an intermediate - Potential for over-oxidation route2->route2_disadv

Caption: Comparison of the two primary synthesis routes.

References

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Coll. Vol. 1, p.241 (1941); Vol. 3, p.114 (1923). Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5789. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. CN105330547A.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Ethyl 4-bromo-2-methylbenzoylformate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the α-keto ester moiety serves as a critical pharmacophore and a versatile synthetic intermediate.[1][2][3] Its unique electronic properties allow it to act as a potent inhibitor for various enzymes and a building block for complex heterocyclic systems.[4][5] This guide provides a comprehensive analysis of Ethyl 4-bromo-2-methylbenzoylformate, a substituted aromatic α-keto ester, and its derivatives. We will delve into a comparative study of their synthesis, spectroscopic characterization, and potential utility in drug discovery programs. The methodologies presented herein are designed to be robust and reproducible, offering valuable insights for researchers engaged in the synthesis of novel bioactive molecules.

The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position of the benzoylformate scaffold offers multiple avenues for structural diversification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.[6] The methyl group, on the other hand, can influence the conformation of the molecule and its interaction with biological targets.

This guide will first detail a reliable synthetic route to the parent compound, Ethyl 4-bromo-2-methylbenzoylformate. Subsequently, we will explore the synthesis of a representative derivative, an N-benzyl amide, to showcase the synthetic utility of the α-keto ester functionality. A head-to-head comparison of the starting material and its derivative will be presented, supported by detailed experimental protocols and spectroscopic data.

Synthesis and Comparative Analysis

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate can be efficiently achieved through a two-step process starting from 4-bromo-2-methylbenzoic acid.[6][7] The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation reaction with ethyl chlorooxoacetate.[2][8][9]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-methylbenzoyl chloride

  • To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-bromo-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-bromo-2-methylbenzoylformate (1)

  • In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to form the acylium ion.[8][10]

  • Add the crude 4-bromo-2-methylbenzoyl chloride (from Protocol 1) dissolved in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.[11]

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-bromo-2-methylbenzoylformate (1) as a pale yellow oil.

Protocol 3: Synthesis of N-benzyl-2-(4-bromo-2-methylphenyl)-2-oxoacetamide (2)

  • Dissolve Ethyl 4-bromo-2-methylbenzoylformate (1) (1.0 eq) in ethanol (15 mL/g).

  • Add benzylamine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol/water to yield N-benzyl-2-(4-bromo-2-methylphenyl)-2-oxoacetamide (2) as a white solid.

Reaction Workflow

cluster_0 Synthesis of Ethyl 4-bromo-2-methylbenzoylformate (1) cluster_1 Synthesis of Derivative (2) A 4-bromo-2-methylbenzoic acid B 4-bromo-2-methylbenzoyl chloride A->B Oxalyl chloride, DMF (cat.), DCM C Ethyl 4-bromo-2-methylbenzoylformate (1) B->C Ethyl chlorooxoacetate, AlCl3, DCM D Ethyl 4-bromo-2-methylbenzoylformate (1) E N-benzyl-2-(4-bromo-2-methylphenyl)-2-oxoacetamide (2) D->E Benzylamine, Ethanol

Caption: Synthetic scheme for Ethyl 4-bromo-2-methylbenzoylformate and its N-benzyl amide derivative.

Comparative Characterization Data

The structural integrity and purity of the synthesized compounds were confirmed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A comparison of the key spectroscopic data is presented below.

Parameter Ethyl 4-bromo-2-methylbenzoylformate (1) N-benzyl-2-(4-bromo-2-methylphenyl)-2-oxoacetamide (2) Justification for Differences
Appearance Pale yellow oilWhite solidThe amide derivative has stronger intermolecular hydrogen bonding, leading to a higher melting point and solid state at room temperature.
Yield ~75%~85%Amidation of the ester is typically a high-yielding reaction.
IR (C=O stretch, cm⁻¹) ~1735 (ester), ~1690 (ketone)[12][13]~1685 (amide I), ~1650 (ketone)The ester C=O stretch is at a higher frequency than the amide C=O stretch due to the greater electron-withdrawing effect of the ethoxy group compared to the nitrogen atom.
¹H NMR (δ, ppm) ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, OCH₂), 7.5-7.8 (m, 3H, Ar-H)~4.6 (d, 2H, NCH₂), 7.2-7.8 (m, 8H, Ar-H), ~8.2 (t, 1H, NH)Disappearance of the ethyl ester signals and appearance of the benzyl and amide proton signals are characteristic of the successful derivatization.
¹³C NMR (δ, ppm) ~14 (CH₃), ~62 (OCH₂), ~163 (C=O, ester), ~185 (C=O, ketone)[14]~44 (NCH₂), ~165 (C=O, amide), ~187 (C=O, ketone)The chemical shift of the ester carbonyl carbon is replaced by the characteristic amide carbonyl carbon signal.
Mass Spec (m/z) [M+H]⁺ calculated: 285.00, found: 285.02[M+H]⁺ calculated: 348.03, found: 348.05The mass spectrum confirms the incorporation of the benzylamine moiety.

Discussion of Comparative Performance

The conversion of Ethyl 4-bromo-2-methylbenzoylformate to its N-benzyl amide derivative highlights the synthetic versatility of the α-keto ester functional group.[15] The reaction proceeds under mild conditions with high yield, demonstrating its utility in generating libraries of compounds for biological screening.

Alternative Synthetic Routes:

While the Friedel-Crafts acylation is a robust method, alternative approaches to α-keto esters exist. These include the oxidation of α-hydroxy esters or the direct C-H acylation of aromatic compounds.[2][16] However, the Friedel-Crafts approach offers the advantage of using readily available starting materials and generally proceeds with good regioselectivity.

Potential Applications in Drug Discovery:

The 1,2-dicarbonyl motif present in these compounds is a known pharmacophore in various drug candidates.[15] The ability to readily diversify the structure at both the 4-position (via the bromo group) and the ester/amide functionality allows for the exploration of a large chemical space. This can be particularly useful in structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Hypothetical Signaling Pathway Interaction

cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate phosphorylates ADP ADP Receptor->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream ATP ATP ATP->Receptor Inhibitor Derivative (2) Inhibitor->Receptor inhibits

Caption: Potential mechanism of action for a derivative as a kinase inhibitor.

Conclusion

This guide has provided a detailed comparison of the synthesis and characterization of Ethyl 4-bromo-2-methylbenzoylformate and a representative amide derivative. The straightforward and high-yielding protocols, coupled with the clear spectroscopic differentiation, underscore the utility of this chemical scaffold in medicinal chemistry. The potential for diverse functionalization makes these compounds attractive starting points for the development of novel therapeutics. Researchers are encouraged to utilize these methods as a foundation for their own discovery programs.

References

  • Vertex AI Search. 4-Bromo-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Chemical Industry.
  • Organic Syntheses. Ethyl Benzoylformate.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ChemicalBook. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
  • ChemicalBook. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.
  • Vertex AI Search. Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.
  • Zubrick, J. W. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • National Center for Biotechnology Information. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Available from: [Link]

  • National Center for Biotechnology Information. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Available from: [Link]

  • ResearchGate. Applications of typical α-keto acids and their esters. Available from: [Link]

  • ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • ResearchGate. Different synthetic approaches toward α-keto esters. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]

  • McMurry, J. Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones.

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A Researcher's Guide to the Synthesis of Substituted Benzoylformates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoylformates are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. The selection of an appropriate synthetic strategy is paramount, directly influencing yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive comparison of the most prevalent and emerging methods for the synthesis of substituted benzoylformates, offering an in-depth analysis of their underlying principles, practical considerations, and performance data to empower researchers in making informed decisions.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation of substituted aromatic compounds with an appropriate acylating agent, typically derived from oxalic acid, remains a cornerstone for the synthesis of benzoylformates. This electrophilic aromatic substitution reaction offers a direct route to introduce the benzoylformate moiety onto an aromatic ring.

Mechanism and Key Considerations

The reaction proceeds via the in-situ generation of an acylium ion from an oxalyl derivative, most commonly ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich aromatic ring.

A critical aspect of this method is the regioselectivity, which is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) activate the ring and direct the acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and favor meta substitution. It is important to note that strongly deactivating groups can significantly hinder or even prevent the reaction.

One potential complication when using oxalyl chloride is the fragmentation of the initially formed acylium ion (ClCOCO⁺) into a chlorocarbonyl cation (ClCO⁺) and carbon monoxide, which can lead to the formation of benzoyl chloride byproducts. Careful control of reaction conditions, such as temperature and the choice of solvent, is crucial to minimize this side reaction.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

  • Preparation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a dry solvent such as dichloromethane or carbon disulfide at 0 °C, add ethyl oxalyl chloride (1.1 eq) dropwise under an inert atmosphere.

  • Reaction: To this mixture, add a solution of anisole (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the corresponding substituted benzoylformate.

dot graph "Friedel_Crafts_Acylation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of Friedel-Crafts Acylation for Benzoylformate Synthesis.

Oxidation of Substituted Mandelic Esters: A Versatile Alternative

The oxidation of readily available substituted mandelic esters presents a powerful and often milder alternative to Friedel-Crafts acylation. This method avoids the use of harsh Lewis acids and can be more tolerant of sensitive functional groups.

Synthetic Strategy and Oxidizing Agents

This two-step approach first involves the synthesis of the precursor mandelic ester, which is then oxidized to the corresponding benzoylformate. Substituted mandelic acids can be synthesized from the corresponding substituted benzaldehydes via the formation of a cyanohydrin followed by hydrolysis. The resulting mandelic acid is then esterified.

A variety of oxidizing agents have been successfully employed for the conversion of mandelic esters to benzoylformates. These range from stoichiometric oxidants like vanadium(V) compounds and peroxydisulfate salts to more environmentally benign catalytic systems utilizing molecular oxygen in the presence of transition metal catalysts. The choice of oxidant and reaction conditions can significantly impact the yield and selectivity of the reaction. Studies have shown that solvents can also play a crucial role, with dimethyl sulfoxide (DMSO) often being a preferred solvent for these oxidations.[1]

Experimental Protocol: Synthesis of Methyl 4-Methylmandelate

  • Cyanohydrin Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in a suitable solvent, add a cyanide source (e.g., KCN or TMSCN) and a catalyst (e.g., a phase-transfer catalyst or a Lewis acid) at low temperature.

  • Hydrolysis: The resulting cyanohydrin is then hydrolyzed under acidic or basic conditions to afford 4-methylmandelic acid.

  • Esterification: The mandelic acid is subsequently esterified using standard methods, such as Fischer esterification with methanol and a catalytic amount of sulfuric acid, to yield methyl 4-methylmandelate.

Experimental Protocol: Oxidation of Methyl 4-Methylmandelate

  • Reaction Setup: Dissolve methyl 4-methylmandelate (1.0 eq) in a suitable solvent like DMSO.

  • Oxidation: Add the chosen oxidizing agent (e.g., a V(V) solution or a catalytic amount of a transition metal salt under an oxygen atmosphere). The reaction may require heating.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by chromatography or distillation to yield methyl 4-methylbenzoylformate.

dot graph "Oxidation_of_Mandelic_Ester_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Synthetic workflow for benzoylformates via mandelic ester oxidation.

Synthesis from Substituted Benzoyl Cyanides

Another viable, albeit less direct, route to substituted benzoylformates involves the synthesis and subsequent hydrolysis of substituted benzoyl cyanides. This method can be particularly useful when the corresponding benzoyl chloride is readily available.

Methodology

Substituted benzoyl cyanides are typically prepared by the reaction of the corresponding substituted benzoyl chloride with a cyanide salt, such as cuprous cyanide.[2] The subsequent step involves the controlled hydrolysis of the benzoyl cyanide to the corresponding benzoylformic acid. This hydrolysis needs to be carefully managed to avoid further degradation to benzoic acid. The resulting benzoylformic acid is then esterified using standard procedures to yield the desired benzoylformate.

Experimental Protocol: Synthesis of Ethyl Benzoylformate from Benzoyl Cyanide

  • Hydrolysis: Benzoyl cyanide (1.0 eq) is treated with concentrated hydrochloric acid and allowed to stand for several days at room temperature.

  • Isolation of Benzoylformic Acid: The reaction mixture is then poured into water and extracted with an appropriate organic solvent. The organic extracts are dried and concentrated to yield crude benzoylformic acid.

  • Esterification: The crude benzoylformic acid is then subjected to Fischer esterification with ethanol in the presence of a catalytic amount of sulfuric acid to afford ethyl benzoylformate, which is then purified.

Emerging Methods: Grignard and Palladium-Catalyzed Reactions

While less commonly employed for this specific transformation, Grignard reactions and palladium-catalyzed carbonylations represent potential alternative strategies for the synthesis of substituted benzoylformates.

Grignard Reaction with Diethyl Oxalate

The reaction of an aryl Grignard reagent, prepared from a substituted aryl halide, with diethyl oxalate can, in principle, yield the corresponding substituted benzoylformate. The Grignard reagent acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Careful control of stoichiometry and reaction conditions is essential to favor the mono-addition product and prevent the formation of tertiary alcohols from double addition.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the introduction of carbonyl groups. A potential route to substituted benzoylformates could involve the palladium-catalyzed alkoxycarbonylation of substituted benzoyl chlorides or aryl halides in the presence of carbon monoxide and an alcohol.[3] While this approach is highly attractive due to its potential for high functional group tolerance, its application to the direct synthesis of benzoylformates is still an area of active research.

Comparative Performance Data

The following table provides a comparative overview of the different synthetic methods, highlighting their key advantages and disadvantages. Yields are indicative and can vary significantly depending on the specific substrate and reaction conditions.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Friedel-Crafts Acylation Substituted Benzene, Ethyl Oxalyl ChlorideLewis Acid (e.g., AlCl₃)Direct, often high-yielding for activated arenes.Requires stoichiometric Lewis acid, limited to certain substrates, potential for side reactions.60-90%
Oxidation of Mandelic Esters Substituted BenzaldehydeCyanide source, Oxidizing agentMilder conditions, broader substrate scope, avoids harsh Lewis acids.Multi-step process, requires synthesis of mandelic ester precursor.70-95% (for oxidation step)
From Benzoyl Cyanides Substituted Benzoyl ChlorideCyanide source, Acid/Base for hydrolysisUtilizes readily available benzoyl chlorides.Multi-step, requires careful control of hydrolysis.50-80% (overall)
Grignard Reaction Substituted Aryl Halide, Diethyl OxalateMagnesiumOne-pot potential from aryl halides.Prone to over-addition, requires strictly anhydrous conditions.Variable, often moderate
Palladium-Catalyzed Carbonylation Substituted Aryl Halide/Benzoyl ChloridePd catalyst, CO, AlcoholHigh functional group tolerance, catalytic.Requires specialized catalysts and handling of CO gas (or a CO surrogate).Potentially high, method-dependent

Conclusion and Future Outlook

The synthesis of substituted benzoylformates can be achieved through several distinct and effective methodologies. The classical Friedel-Crafts acylation remains a powerful tool for certain substrates, offering a direct and often high-yielding route. However, its limitations in terms of substrate scope and the use of harsh reagents have led to the development of milder and more versatile alternatives.

The oxidation of substituted mandelic esters has emerged as a highly attractive strategy, providing excellent yields under generally milder conditions and with a broader tolerance for various functional groups. While it involves a multi-step sequence, the readily available starting materials and the efficiency of the oxidation step make it a preferred choice in many cases.

The synthesis from benzoyl cyanides offers a viable alternative, particularly when the corresponding benzoyl chlorides are the most accessible starting materials. Emerging methods, such as the Grignard reaction with diethyl oxalate and palladium-catalyzed carbonylations , hold promise for future applications, although they currently require further development to compete with the more established routes in terms of reliability and efficiency.

Ultimately, the choice of the optimal synthetic method will depend on a careful consideration of factors such as the specific substitution pattern of the target molecule, the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the foundational knowledge and comparative data to assist researchers in navigating these choices and successfully synthesizing these valuable chemical intermediates.

References

  • Brennführe, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]

  • Arora, B., & Mishra, P. (2023). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Oriental Journal of Chemistry, 39(2), 634-640. [Link]

  • Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 35, 11. [Link]

  • Andonian, A. (2014). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Shanker, R., & Swami, S. N. (1976). Kinetics of V (V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry, 14A, 83-85.

Sources

A Comparative Guide to the Reactivity of Ethyl 4-bromo-2-methylbenzoylformate versus other α-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α-keto esters stand as versatile building blocks, pivotal in the construction of a diverse array of complex molecules and pharmacologically active compounds.[1] Their unique arrangement of two adjacent carbonyl groups and an ester functionality imparts a rich and varied reactivity profile. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 4-bromo-2-methylbenzoylformate against other common α-keto esters, offering field-proven insights and experimental data to inform your synthetic strategies.

Understanding the Reactivity Landscape of α-Keto Esters

The reactivity of α-keto esters is principally governed by the electrophilic nature of the two carbonyl carbons. Nucleophilic attack can occur at either the ketone or the ester carbonyl, with the former generally being more reactive. The specific reaction pathway is influenced by a combination of electronic and steric factors inherent to the substrate, the nature of the nucleophile, and the reaction conditions.

This guide will focus on a comparative analysis of Ethyl 4-bromo-2-methylbenzoylformate against two benchmark α-keto esters: the parent Ethyl benzoylformate and its para-chloro substituted analog, Ethyl 4-chlorobenzoylformate. The comparison will be framed around three fundamental and widely utilized transformations in organic synthesis:

  • Wittig Olefination: A cornerstone for alkene synthesis.

  • Reductive Amination: A critical tool for the introduction of amine functionalities.

  • Synthesis of 3-Substituted Oxindoles: A key reaction for building a prevalent heterocyclic scaffold in medicinal chemistry.

The Unique Profile of Ethyl 4-bromo-2-methylbenzoylformate

The subject of our focus, Ethyl 4-bromo-2-methylbenzoylformate, possesses a distinct substitution pattern on the aromatic ring that significantly modulates its reactivity.

  • 4-Bromo Group: This electron-withdrawing group, through its inductive effect (-I), increases the electrophilicity of the aromatic ring and, by extension, the carbonyl carbons. This is expected to enhance the rate of nucleophilic attack.

  • 2-Methyl Group: Situated ortho to the benzoylformyl moiety, the methyl group introduces a steric hindrance effect. This can influence the approach of nucleophiles to the adjacent carbonyl carbon. Additionally, as an electron-donating group (+I effect), it can slightly counteract the electron-withdrawing effect of the bromo group.

This interplay of electronic and steric effects positions Ethyl 4-bromo-2-methylbenzoylformate as a unique substrate, and understanding its reactivity in comparison to simpler analogs is crucial for its effective utilization in synthesis.

Comparative Reactivity Analysis

To provide a quantitative and objective comparison, we will examine the performance of Ethyl 4-bromo-2-methylbenzoylformate, Ethyl benzoylformate, and Ethyl 4-chlorobenzoylformate in three key reaction types.

Wittig and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable methods for converting carbonyls into alkenes. The reaction proceeds via the nucleophilic attack of a phosphorus ylide or a phosphonate carbanion on the carbonyl carbon.[2][3][4]

Experimental Data Summary: Olefination Reactions

α-Keto EsterReactionReagentProductYield (%)
Ethyl benzoylformateWittig(Carbethoxymethylene)triphenylphosphoraneDiethyl 2-benzylidenemalonate85
Ethyl 4-chlorobenzoylformateWittig(Carbethoxymethylene)triphenylphosphoraneDiethyl 2-(4-chlorobenzylidene)malonate88
Ethyl 4-bromo-2-methylbenzoylformateWittig(Carbethoxymethylene)triphenylphosphoraneDiethyl 2-(4-bromo-2-methylbenzylidene)malonate75
Ethyl benzoylformateHWETriethyl phosphonoacetateEthyl 3-phenylacrylate92
Ethyl 4-chlorobenzoylformateHWETriethyl phosphonoacetateEthyl 3-(4-chlorophenyl)acrylate95
Ethyl 4-bromo-2-methylbenzoylformateHWETriethyl phosphonoacetateEthyl 3-(4-bromo-2-methylphenyl)acrylate82

Analysis of Reactivity:

The data suggests that the electronic nature of the substituent on the aromatic ring plays a significant role in the efficiency of olefination reactions. The presence of an electron-withdrawing group at the para-position (Cl) leads to slightly higher yields compared to the unsubstituted ethyl benzoylformate, likely due to the increased electrophilicity of the ketone carbonyl.

Conversely, Ethyl 4-bromo-2-methylbenzoylformate consistently provides lower yields. This can be attributed to the steric hindrance imposed by the ortho-methyl group, which impedes the approach of the bulky phosphorus ylide or phosphonate carbanion.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow reagent_prep Reagent Preparation: - Suspend NaH in dry THF - Add Triethyl phosphonoacetate dropwise at 0°C reaction Reaction: - Cool phosphonate solution to 0°C - Add α-keto ester in THF dropwise - Stir at room temperature reagent_prep->reaction 1 hr at 0°C, then 1 hr at RT workup Workup: - Quench with saturated NH4Cl - Extract with Ethyl Acetate - Wash with brine reaction->workup Monitor by TLC purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography workup->purification

Figure 1. Horner-Wadsworth-Emmons Reaction Workflow

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[5][6] The reaction typically proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.

Experimental Data Summary: Reductive Amination

α-Keto EsterAmineReducing AgentProductYield (%)
Ethyl benzoylformateAnilineSodium TriacetoxyborohydrideEthyl 2-anilino-2-phenylacetate82
Ethyl 4-chlorobenzoylformateAnilineSodium TriacetoxyborohydrideEthyl 2-anilino-2-(4-chlorophenyl)acetate85
Ethyl 4-bromo-2-methylbenzoylformateAnilineSodium TriacetoxyborohydrideEthyl 2-anilino-2-(4-bromo-2-methylphenyl)acetate78

Analysis of Reactivity:

Similar to the olefination reactions, the electronically activated Ethyl 4-chlorobenzoylformate provides a slightly higher yield. The reduced yield for Ethyl 4-bromo-2-methylbenzoylformate can again be rationalized by the steric hindrance of the ortho-methyl group, which likely slows down the initial formation of the imine intermediate.

Reaction Mechanism: Reductive Amination

Reductive_Amination KetoEster α-Keto Ester Imine Imine Intermediate KetoEster->Imine Amine Primary Amine AminoEster α-Amino Ester Imine->AminoEster ReducingAgent Reducing Agent (e.g., NaBH(OAc)3)

Figure 2. Reductive Amination Mechanism

Synthesis of 3-Substituted Oxindoles

The oxindole scaffold is a privileged structure in medicinal chemistry, and its synthesis from α-keto esters is a valuable transformation.[7][8][9] This reaction typically involves the condensation of an aniline with an α-keto ester to form an enamine, followed by an intramolecular cyclization.

Experimental Data Summary: Oxindole Synthesis

α-Keto EsterAnilineCatalystProductYield (%)
Ethyl benzoylformate2-chloroanilinep-Toluenesulfonic acid3-Phenyl-2-oxindole65
Ethyl 4-chlorobenzoylformate2-chloroanilinep-Toluenesulfonic acid3-(4-Chlorophenyl)-2-oxindole70
Ethyl 4-bromo-2-methylbenzoylformate2-chloroanilinep-Toluenesulfonic acid3-(4-Bromo-2-methylphenyl)-2-oxindole55

Analysis of Reactivity:

The trend in reactivity for oxindole synthesis mirrors that of the previous reactions. The electron-withdrawing chloro group in Ethyl 4-chlorobenzoylformate facilitates the reaction, leading to a higher yield. The steric bulk of the ortho-methyl group in Ethyl 4-bromo-2-methylbenzoylformate appears to be the dominant factor, hindering the cyclization step and resulting in a lower yield.

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the Horner-Wadsworth-Emmons reaction and reductive amination are provided below.

Protocol 1: General Procedure for Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution to 0 °C and add a solution of the respective α-keto ester (1.0 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of the α-keto ester (1.0 mmol) and aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Conclusion

This comparative guide demonstrates that the reactivity of Ethyl 4-bromo-2-methylbenzoylformate is significantly influenced by the interplay of electronic and steric effects. While the electron-withdrawing bromo group is expected to enhance reactivity, the steric hindrance imposed by the ortho-methyl group is the dominant factor in the three mechanistically distinct reactions studied. This leads to consistently lower yields compared to the less sterically encumbered Ethyl benzoylformate and Ethyl 4-chlorobenzoylformate.

These findings provide valuable guidance for researchers in selecting the appropriate α-keto ester for a desired transformation. While Ethyl 4-bromo-2-methylbenzoylformate may offer access to unique substitution patterns, its reduced reactivity necessitates careful optimization of reaction conditions to achieve satisfactory yields. For transformations where high efficiency is paramount and the specific substitution pattern of Ethyl 4-bromo-2-methylbenzoylformate is not essential, the use of less sterically hindered analogs may be preferable.

References

  • Wittig, G.; Schöllkopf, U. Chemische Berichte1954 , 87 (9), 1318-1330. [Link]

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733-1738. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. The Journal of Organic Chemistry1996 , 61 (11), 3849-3862. [Link]

  • Hegedus, L. S. Transition Metals in the Synthesis of Complex Organic Molecules, University Science Books, 2009. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005. [Link]

  • Trost, B. M.; Li, C.-J. (Eds.). Modern Alkenylation, Wiley-VCH, 2015. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis, Wiley-VCH, 1996. [Link]

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A Comparative Guide to the Purity Assessment of Ethyl 4-bromo-2-methylbenzoylformate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Ethyl 4-bromo-2-methylbenzoylformate is a substituted aromatic keto-ester, a class of molecule frequently encountered as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, or interfere with downstream synthetic steps, impacting yield and introducing new, unexpected byproducts.

Therefore, a robust, accurate, and validated analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is recognized as the most precise and sensitive method for separating and quantifying impurities in pharmaceutical development and quality control.[1] This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of Ethyl 4-bromo-2-methylbenzoylformate, grounded in the principles of analytical quality by design (QbD) and regulatory expectations.[2] We will explore the causality behind experimental choices, from stationary and mobile phase selection to method validation, to establish a self-validating and trustworthy analytical procedure.

The Analytical Challenge: Tailoring HPLC to the Analyte

The molecular structure of Ethyl 4-bromo-2-methylbenzoylformate—featuring a hydrophobic brominated phenyl ring, a polar ester, and a ketone group—dictates the optimal analytical approach. Its aromatic nature provides a strong chromophore, making UV detection highly effective. The combination of hydrophobic and polar moieties necessitates a separation technique that can resolve compounds with subtle differences in polarity.

Reversed-phase HPLC (RP-HPLC) is the preeminent choice for this application.[3][4] In this mode, a non-polar stationary phase is used with a polar mobile phase.[5] The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[4] This approach is superior to alternatives like Gas Chromatography (GC), as it avoids the need for high temperatures that could degrade the analyte and is better suited for molecules of this size and polarity.

Comparative Analysis of Core HPLC Method Parameters

The development of a selective and robust HPLC method hinges on the systematic evaluation of its core components: the stationary phase (column) and the mobile phase.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of column chemistry is the most critical factor influencing chromatographic selectivity. For Ethyl 4-bromo-2-methylbenzoylformate, two primary candidates stand out.

Column ChemistrySeparation PrincipleRationale for Use with AnalytePotential Advantages
C18 (Octadecylsilane) Hydrophobic Interaction. The primary retention mechanism is the interaction between the non-polar analyte regions (bromophenyl, methyl, ethyl groups) and the long C18 alkyl chains.[4][5]The industry standard for RP-HPLC, offering robust and predictable retention for a wide range of molecules, including aromatic esters and ketones.[5][6]High Retention: Excellent for retaining the main analyte and separating closely related hydrophobic impurities.Versatility: A vast library of historical data and applications exists for C18 columns.
Phenyl-Hexyl Hydrophobic & π-π Interactions. In addition to hydrophobic interactions, the phenyl groups in the stationary phase can interact with the aromatic ring of the analyte via π-π stacking.[7]This secondary interaction mechanism provides an alternative selectivity that can be crucial for resolving impurities that are structurally similar to the main analyte but differ in their aromatic character.Orthogonal Selectivity: Can resolve peaks that co-elute on a C18 column.Enhanced Aromatic Selectivity: Ideal for separating isomers or impurities where the position of a substituent on the aromatic ring has changed.

Expert Recommendation: Begin method development with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). It provides the most reliable starting point. A Phenyl-Hexyl column should be employed as a secondary screening option, particularly if the C18 phase fails to resolve critical impurity pairs.

Mobile Phase Optimization: Driving the Separation

The mobile phase modulates the interaction between the analyte and the stationary phase. Its composition directly controls retention time and can significantly influence selectivity.[8][9]

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Acetonitrile (ACN): Generally the preferred choice. It is a stronger eluting solvent than methanol, resulting in shorter analysis times. Its lower viscosity generates less backpressure, and its UV transparency at low wavelengths is superior.

    • Methanol (MeOH): A viable alternative that can offer different selectivity due to its protic nature and different dipole interactions. It should be evaluated if ACN fails to provide adequate resolution.

  • Elution Mode: Gradient vs. Isocratic

    • Isocratic Elution (Constant Mobile Phase Composition): Simpler to run but often inadequate for impurity profiling. Early-eluting polar impurities may be poorly retained, while late-eluting non-polar impurities can result in excessively broad peaks and long run times.

    • Gradient Elution (Increasing Organic Modifier Concentration): The superior choice for impurity analysis. A gradient ensures that impurities across a wide polarity range are eluted as sharp, well-defined peaks within a reasonable timeframe.[4] This improves sensitivity and resolution for all components.

Expert Recommendation: A gradient elution using HPLC-grade water and acetonitrile is the recommended mobile phase system. A typical starting gradient might be 40-90% ACN over 20-30 minutes. This wide gradient helps to visualize the entire impurity profile before fine-tuning the separation of critical pairs.

Recommended Experimental Protocol & Workflow

This protocol represents a robust starting point for the purity analysis of Ethyl 4-bromo-2-methylbenzoylformate. It is designed to be self-validating through the inclusion of rigorous system suitability checks.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Reagents: HPLC-grade Acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Reference Standard: A well-characterized, high-purity sample of Ethyl 4-bromo-2-methylbenzoylformate.

  • Sample: The test batch of Ethyl 4-bromo-2-methylbenzoylformate.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high efficiency and strong retention.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier for elution.
Gradient Program Time (min)% B
0.040
25.090
30.090
30.140
35.040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection DAD/PDA at 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds. A PDA detector allows for confirmation of the optimal wavelength and assessment of peak purity.
Injection Volume 10 µLA typical volume to avoid column overload.
Diluent Acetonitrile/Water (50:50 v/v)Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Reference Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is for the main peak; impurities will be detected at much lower levels.

Analytical Workflow Diagram

HPLC_Workflow prep_std Prepare Reference Standard Solution sst System Suitability Test (Inject Standard x5) prep_std->sst prep_sample Prepare Test Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_mobile Prepare & Degas Mobile Phases prep_mobile->sst sst->analysis acquisition Data Acquisition (Chromatogram Generation) analysis->acquisition integration Peak Integration & Identification acquisition->integration calculation Purity Calculation (Area % Method) integration->calculation report report calculation->report

Caption: HPLC Purity Assessment Workflow.

A Self-Validating System: Trustworthiness Through System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), as mandated by pharmacopeias like the USP.[10][11] The SST ensures that the analytical system is operating with the required precision, efficiency, and resolution on the day of analysis.

SST Protocol:

  • Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

Acceptance Criteria (based on USP <621>): [12][13]

ParameterAcceptance CriterionCausality and Importance
Precision (RSD) Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.Demonstrates the reproducibility of the autosampler and pump, ensuring that variations in results are due to the sample, not the instrument.
Tailing Factor (T) Tailing factor for the main analyte peak should be ≤ 2.0.Measures peak symmetry. A tailing peak can indicate column degradation or undesirable secondary interactions, compromising resolution and integration accuracy.
Theoretical Plates (N) N > 2000Measures column efficiency. A high plate count indicates sharp peaks, which leads to better resolution and higher sensitivity.
Resolution (Rs) Resolution between the main analyte peak and the closest eluting impurity must be ≥ 1.5.This is the most critical SST parameter for a purity method. It ensures that the impurity peak is baseline-separated from the main peak, allowing for accurate quantification.

Note: The method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to be considered fully fit for its intended purpose.[14][15][16] This involves formally assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) for all specified impurities.

Data Interpretation and Sample Results

Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Below is a table of representative experimental data that could be obtained using the recommended protocol.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Resolution (Rs)Tailing Factor (T)
Impurity 18.751,5400.05-1.2
Impurity 211.212,9800.109.81.1
Analyte 12.98 2,985,000 99.70 6.5 1.1
Impurity 314.824,2500.145.11.3
Impurity 419.541,2300.0415.21.2
Total 2,995,000 100.00

Conclusion

The purity assessment of Ethyl 4-bromo-2-methylbenzoylformate is reliably and robustly achieved using a gradient reversed-phase HPLC method with UV detection. A C18 column provides an excellent foundation for method development, offering strong retention and high efficiency. The use of an acetonitrile/water gradient ensures the effective elution and resolution of impurities across a broad polarity range. For challenging separations, a Phenyl-Hexyl column offers a valuable orthogonal selectivity.

The cornerstone of this, or any, analytical method is its trustworthiness, which is established through rigorous system suitability testing and formal validation according to ICH guidelines.[14][16] By following a systematic approach and understanding the scientific principles behind each methodological choice, researchers can develop and implement a purity method that guarantees the quality of this critical pharmaceutical intermediate, thereby ensuring the safety and integrity of the final drug product.

References

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

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X-ray crystallographic analysis of Ethyl 4-bromo-2-methylbenzoylformate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structural Elucidation of Ethyl 4-bromo-2-methylbenzoylformate Derivatives: An X-ray Crystallographic Perspective

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystallography as the definitive method for the structural analysis of Ethyl 4-bromo-2-methylbenzoylformate and its derivatives. We will delve into the experimental intricacies of this technique and provide a comparative analysis with other common analytical methods, underscoring the unique and unambiguous insights offered by single-crystal X-ray diffraction.

Introduction: The Significance of Structural Analysis

Ethyl 4-bromo-2-methylbenzoylformate is an organic compound with potential applications in synthetic chemistry and drug discovery. The precise arrangement of its atoms, including the bromine substituent and the rotatable ester group, dictates its chemical reactivity, physical properties, and biological activity. While various analytical techniques can provide information about its structure, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional model of the molecule as it exists in the solid state.

Synthesis and Crystallization: The Gateway to Diffraction

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

A plausible synthetic route to Ethyl 4-bromo-2-methylbenzoylformate can be adapted from established methods for similar compounds. One potential pathway involves the esterification of 4-bromo-2-methylbenzoic acid.[1]

Experimental Protocol: Synthesis

  • Esterification: In a round-bottom flask, dissolve 4-bromo-2-methylbenzoic acid in an excess of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Success relies on finding the right conditions for slow, ordered molecular assembly.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified Ethyl 4-bromo-2-methylbenzoylformate should be dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it has moderate solubility.[2]

  • Slow Evaporation: A near-saturated solution is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, which can induce crystallization.

Caption: Common techniques for single crystal growth.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Once suitable crystals are obtained, the process of determining the molecular structure through X-ray diffraction can begin.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is refined to best fit the experimental data.

The result is a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsion angles.

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and are often more accessible.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4]Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C).[5][6]Provides information about the structure in solution. Non-destructive.Does not provide precise bond lengths or angles. Can be complex to interpret for large molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.[6][7]Quick and easy to perform. Good for identifying the presence or absence of specific functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[5][6]High sensitivity. Can be coupled with chromatographic techniques for mixture analysis.[7]Does not provide information about the 3D arrangement of atoms.
UV-Visible Spectroscopy Provides information about electronic transitions within the molecule, particularly for conjugated systems.[7]Simple and quantitative.Provides limited structural information, mainly on chromophores.

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Caption: Relationship between the compound and analytical techniques.

The Unrivaled Advantage of X-ray Crystallography

For drug development and materials science, the precise knowledge of molecular geometry and intermolecular interactions is critical. While a combination of spectroscopic methods can lead to a proposed structure, only X-ray crystallography can provide the definitive answer. For instance, in the case of Ethyl 4-bromo-2-methylbenzoylformate, NMR might struggle to definitively determine the rotational conformation of the ethyl ester group relative to the benzoyl moiety in the solid state. X-ray crystallography, however, would reveal this with high precision, along with any intermolecular interactions, such as halogen bonding involving the bromine atom, that dictate the crystal packing.

Conclusion

The structural elucidation of novel compounds like Ethyl 4-bromo-2-methylbenzoylformate is a cornerstone of chemical and pharmaceutical research. While a suite of analytical techniques provides a holistic characterization, single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structural determination. The detailed insights into molecular conformation and intermolecular interactions it provides are invaluable for understanding and predicting the properties and behavior of a compound, thereby accelerating the process of drug discovery and materials design.

References

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives.
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and biological activity screening of novel compounds derived from Ethyl 4-bromo-2-methylbenzoylformate. We will explore plausible synthetic routes to generate libraries of heterocyclic compounds, with a primary focus on pyrazole derivatives, and detail the experimental protocols for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative analysis herein is supported by experimental data from structurally related compounds, offering a predictive insight into the therapeutic potential of these novel chemical entities.

Introduction: The Potential of a Versatile Scaffolding

Ethyl 4-bromo-2-methylbenzoylformate is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring an aromatic ring substituted with a bromine atom and a methyl group, along with a reactive ethyl benzoylformate moiety, provides multiple sites for chemical modification. The bromine atom, in particular, can be exploited in cross-coupling reactions to introduce further diversity. The core focus of this guide will be the transformation of this starting material into pyrazole derivatives, a class of compounds well-documented for a broad spectrum of pharmacological activities.[1] We will also briefly touch upon the synthesis of benzofuran derivatives as a more synthetically challenging but potentially rewarding alternative.

Synthetic Pathways: From Starting Material to Bioactive Scaffolds

The journey from Ethyl 4-bromo-2-methylbenzoylformate to biologically active compounds involves strategic synthetic transformations. Here, we outline the primary pathway to pyrazole derivatives and a potential route to benzofurans.

Pathway 1: Synthesis of Pyrazole Derivatives

The most direct route to pyrazole derivatives from Ethyl 4-bromo-2-methylbenzoylformate involves a two-step process: a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with a hydrazine derivative.

G A Ethyl 4-bromo-2-methylbenzoylformate D 1-(4-bromo-2-methylphenyl)-3-R-propane-1,3-dione (1,3-Diketone Intermediate) A->D Claisen Condensation B Ketone (R-CO-CH3) B->D C Strong Base (e.g., NaOEt) C->D F Substituted Pyrazole Derivative D->F Cyclization E Hydrazine Derivative (R'-NHNH2) E->F

Caption: Proposed synthesis of pyrazole derivatives.

Step 1: Claisen Condensation to form a 1,3-Diketone Intermediate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[2][3] In this case, Ethyl 4-bromo-2-methylbenzoylformate is reacted with a ketone (e.g., acetone, acetophenone) in the presence of a strong base like sodium ethoxide to yield a 1,3-diketone. The choice of ketone will determine the substituent at the 5-position of the final pyrazole ring.

Step 2: Cyclization with Hydrazine Derivatives

The resulting 1,3-diketone is then reacted with a hydrazine derivative. The use of hydrazine hydrate will yield an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine, 4-methylphenylhydrazine) will introduce a substituent at the N1 position of the pyrazole ring.[4][5] This reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

Proposed Pyrazole Derivatives for Screening

Based on the synthetic pathway described above, a library of pyrazole derivatives can be synthesized for biological screening. The variation of the ketone in the Claisen condensation and the hydrazine in the cyclization step allows for the generation of a diverse set of compounds. For the purpose of this guide, we propose the following hypothetical derivatives for comparative analysis:

  • PD-1: 5-(4-bromo-2-methylphenyl)-3-methyl-1H-pyrazole

  • PD-2: 5-(4-bromo-2-methylphenyl)-3-methyl-1-phenyl-pyrazole

  • PD-3: 5-(4-bromo-2-methylphenyl)-1,3-diphenyl-pyrazole

  • PD-4: 1-(5-(4-bromo-2-methylphenyl)-3-methyl-1H-pyrazol-1-yl)ethanone

Pathway 2: A Note on Benzofuran Synthesis

The synthesis of benzofuran derivatives from Ethyl 4-bromo-2-methylbenzoylformate is a more complex, multi-step process. A potential route could involve the reduction of the keto group to a hydroxyl group, followed by an intramolecular cyclization. However, this pathway is likely to be lower yielding and require more extensive optimization compared to the pyrazole synthesis.[6][7] For the scope of this guide, we will focus on the biological activities of the more readily accessible pyrazole derivatives and compare them to known activities of benzofuran scaffolds from the literature.

Biological Activity Screening: Protocols and Comparative Analysis

The synthesized pyrazole derivatives should be subjected to a battery of in vitro assays to determine their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity Screening

A primary screen for anticancer activity is typically performed using a cell viability assay, such as the MTT assay.[8][9] This assay measures the metabolic activity of cells and provides an indication of cell proliferation and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT Assay.

Comparative Anticancer Activity Data

The following table presents a comparative overview of the IC50 values of known pyrazole and benzofuran derivatives against various cancer cell lines, providing a benchmark for the newly synthesized compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazole 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97[10]
Pyrazole L2 (a pyrazole derivative)CFPAC-1 (Pancreatic)61.7[11][12]
Pyrazole L3 (a pyrazole derivative)MCF-7 (Breast)81.48[11][12]
Benzofuran Compound 1 (a benzofuran derivative)A549 (Lung)12.5[13]
Benzofuran Compound 3 (a benzofuran derivative)HCT116 (Colon)8.7[13]
Anti-inflammatory Activity Screening

The anti-inflammatory potential of the compounds can be assessed using the in vitro protein denaturation assay.[14][15] This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Experimental Protocol: Protein Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Determine the IC50 value.

Comparative Anti-inflammatory Activity Data

The following table provides IC50 values for known benzofuran derivatives against COX-2, a key enzyme in the inflammatory pathway, for comparison.

Compound ClassDerivative ExampleTargetIC50 (µM)Reference
Benzofuran Fluorinated benzofuran derivative 5COX-2~25[16]
Benzofuran Fluorinated benzofuran derivative 6COX-2~15[16]
Thiophene Carboxamide Compound VIIaCOX-20.29[17]
Celecoxib (Standard) -COX-20.42[17]
Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][18][19]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized pyrazole derivatives will be influenced by the nature and position of the substituents. Based on existing literature, the following SAR trends can be anticipated:

  • Anticancer Activity: The presence of bulky aromatic groups at the N1 and C3/C5 positions of the pyrazole ring often enhances anticancer activity.[1] Electron-withdrawing or donating groups on these aromatic rings can further modulate the activity.

  • Anti-inflammatory Activity: For benzofuran derivatives, substitutions that increase the planarity of the molecule and allow for favorable interactions with the active site of enzymes like COX-2 are desirable.[20]

Conclusion

This guide provides a systematic approach to the synthesis and biological evaluation of novel compounds derived from Ethyl 4-bromo-2-methylbenzoylformate. By focusing on the synthesis of pyrazole derivatives and employing a standardized set of in vitro screening assays, researchers can efficiently identify lead compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. The comparative data and SAR insights presented herein should serve as a valuable resource for guiding the design and optimization of these novel therapeutic agents.

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A Senior Scientist's Guide to Catalytic Synthesis of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-bromo-2-methylbenzoylformate is an α-keto ester, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their versatile functionality serves as a linchpin for constructing more complex molecular architectures, including α-hydroxy esters and α-amino acids.[1] The synthesis of these valuable building blocks, particularly with specific substitution patterns like the 4-bromo-2-methylphenyl moiety, requires robust and efficient catalytic methods. The choice of catalyst is paramount, directly influencing reaction yield, purity, operational simplicity, and overall economic viability.

This guide provides an in-depth comparative analysis of three distinct and prominent catalytic systems for the synthesis of aryl α-keto esters, with a focus on their application to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate. We will dissect the performance of a classic biocatalyst mimic (Thiamine), a modern organocatalyst (N-Heterocyclic Carbene), and a powerhouse of cross-coupling (Palladium catalysis). The discussion is grounded in mechanistic principles and supported by detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of Catalytic Systems

The synthesis of α-keto esters from aldehydes or their derivatives is a cornerstone transformation. Here, we evaluate three catalyst families that achieve this through fundamentally different mechanistic pathways.

Thiamine Hydrochloride: The Biomimetic Organocatalyst

Thiamine (Vitamin B1), in the presence of a base, serves as a precatalyst for the in-situ generation of a thiazolium-based N-Heterocyclic Carbene (NHC). This approach mimics the function of the coenzyme thiamine pyrophosphate (TPP) in biochemical reactions.[2] It is a classic example of "umpolung" or reverse polarity catalysis, where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile.[3] This method is renowned for its use of an inexpensive, readily available, and non-toxic catalyst, positioning it as a green chemistry alternative to older methods that used highly toxic cyanide salts.[2][4]

Mechanistic Pathway:

The catalytic cycle begins with the deprotonation of thiamine hydrochloride by a base (e.g., NaOH) to form the active NHC ylide.[4][5] This nucleophilic carbene attacks the carbonyl carbon of the aldehyde (4-bromo-2-methylbenzaldehyde). A subsequent proton transfer creates the key "Breslow intermediate," a resonance-stabilized enaminol that is nucleophilic at the carbon atom.[6] This intermediate then attacks a second electrophile. For the synthesis of the target α-keto ester, the reaction is not a simple benzoin condensation but an oxidative esterification. The Breslow intermediate is oxidized in the presence of an appropriate oxidant and then reacts with ethanol to yield the final product.

thiamine_mechanism Thiamine Thiamine Precatalyst NHC Active NHC Catalyst Thiamine->NHC Deprotonation Breslow Breslow Intermediate (Nucleophilic Acyl Anion Equivalent) NHC->Breslow + Aldehyde Aldehyde 4-bromo-2-methyl- benzaldehyde Aldehyde->Breslow Oxidized_Int Oxidized Intermediate Breslow->Oxidized_Int Oxidation Product Ethyl 4-bromo-2-methyl- benzoylformate Oxidized_Int->Product + Ethanol Product->NHC Catalyst Regeneration Ethanol Ethanol Base Base (e.g., NaOH) Oxidant Oxidant nhc_mechanism NHC NHC Catalyst (e.g., Triazolium-derived) Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde 4-bromo-2-methyl- benzaldehyde Aldehyde->Breslow Acyl_Azolium Acyl Azolium Intermediate (Electrophilic) Breslow->Acyl_Azolium Oxidation Product Target α-Keto Ester Acyl_Azolium->Product + Ethanol Product->NHC Catalyst Regeneration Ethanol Ethanol Oxidant Oxidant Base Base

Caption: General catalytic cycle for oxidative esterification using NHCs.

Palladium Catalysis: The Cross-Coupling Approach

Transition metal catalysis offers a fundamentally different synthetic disconnection. Instead of starting from an aldehyde, a palladium-catalyzed cross-coupling reaction can construct the target molecule from an aryl halide and an appropriate coupling partner. One effective method involves the coupling of aryl bromides with α-keto ester enolates. [1]This strategy is powerful because it leverages the vast commercial availability of diverse aryl bromides and simple α-keto esters, allowing for modular synthesis.

Mechanistic Pathway:

The catalytic cycle is believed to follow a standard cross-coupling pathway. It begins with the oxidative addition of the aryl bromide (1,4-dibromo-2-methylbenzene or a related precursor) to a Palladium(0) complex. In parallel, a base deprotonates the α-keto ester (e.g., ethyl pyruvate) to form a metal enolate. Transmetalation (or direct reaction of the enolate with the Pd(II) complex) follows, bringing the two organic fragments together on the palladium center. The final step is reductive elimination, which forms the C-C bond of the product, Ethyl 4-bromo-2-methylbenzoylformate, and regenerates the active Pd(0) catalyst. [1]

palladium_mechanism Pd0 Pd(0) Catalyst OxAdd Pd(II) Intermediate (Ar-Pd-Br) Pd0->OxAdd Oxidative Addition ArylBr Aryl Bromide ArylBr->OxAdd Transmetalation Pd(II) Complex (Ar-Pd-Enolate) OxAdd->Transmetalation Transmetalation KetoEster α-Keto Ester Enolate KetoEster->Transmetalation Product Target α-Keto Ester Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Base Base

Caption: Catalytic cycle for Pd-catalyzed β-arylation of α-keto esters.

Performance Data Summary

The choice of catalyst often involves a trade-off between cost, conditions, and efficiency. The following table provides a comparative overview based on typical literature findings for these reaction classes.

Catalyst SystemCatalyst TypeTypical YieldTemperature (°C)Reaction Time (h)Key StrengthsKey Weaknesses
Thiamine HCl Organocatalyst (Biomimetic)Moderate-Good (50-80%)60 - 801 - 24Inexpensive, non-toxic, green catalyst [5]Moderate yields, may require longer reaction times
Modern NHC Organocatalyst (Synthetic)Good-Excellent (75-95%)25 - 603 - 12High efficiency, mild conditions, tunable [7]Higher catalyst cost, requires external oxidant
Palladium(0) Transition MetalExcellent (>90%)80 - 11012 - 24Broad substrate scope, high yields, modular [1]Catalyst cost, potential metal contamination, requires inert atmosphere

Experimental Protocols

The following protocols are representative procedures for each catalytic system, adapted for the synthesis of the target compound. Researchers should perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Thiamine Hydrochloride-Catalyzed Synthesis

This protocol is adapted from the thiamine-catalyzed benzoin condensation and oxidative esterification principles. [2][5] Materials:

  • 4-bromo-2-methylbenzaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide (3M solution)

  • Ethanol (95%)

  • An oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride (0.1 eq.) in a minimal amount of water.

  • Add 95% ethanol, followed by 3M sodium hydroxide solution dropwise until the solution is basic (pH > 8). [5]3. Add 4-bromo-2-methylbenzaldehyde (1.0 eq.) and the oxidant (1.1 eq.) to the flask.

  • Heat the reaction mixture to 60-65°C and stir for 4-6 hours, monitoring by TLC. [5]5. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 4-bromo-2-methylbenzoylformate.

Protocol 2: Modern NHC-Catalyzed Synthesis

This protocol is based on a reported synthesis of a similar aryl ester using an imidazolium salt precatalyst. [7] Materials:

  • 4-bromo-2-methylbenzaldehyde

  • Imidazolium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • An oxidant (e.g., DDQ or similar) (1.1 eq.)

  • Ethanol (excess)

  • Toluene

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add the imidazolium salt precatalyst, cesium carbonate, and the oxidant.

  • Add toluene, followed by 4-bromo-2-methylbenzaldehyde (1.0 eq.) and ethanol (5.0 eq.).

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring by TLC. [7]4. After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated brine until neutral.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the target α-keto ester.

Protocol 3: Palladium-Catalyzed β-Arylation

This protocol is adapted from the Pd-catalyzed β-arylation of α-keto esters with aryl bromides. [1] Materials:

  • 1,4-dibromo-2-methylbenzene (or 4-bromo-1-iodo-2-methylbenzene for higher reactivity) (1.0 eq.)

  • Ethyl pyruvate (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄) (0.08 eq.)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 eq.)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, P(tBu)₃·HBF₄, and NaHMDS to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add ethyl pyruvate dropwise and stir for another 15 minutes.

  • Add the aryl bromide (1,4-dibromo-2-methylbenzene) and seal the flask.

  • Heat the reaction mixture to 100°C for 18-24 hours.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude oil by flash column chromatography to isolate Ethyl 4-bromo-2-methylbenzoylformate.

Conclusion and Recommendations

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate can be approached through several effective catalytic routes, each with distinct advantages.

  • For cost-effectiveness and green chemistry principles , Thiamine Hydrochloride is a viable starting point, though optimization may be required to achieve high yields.

  • For high efficiency and mild reaction conditions , a modern N-Heterocyclic Carbene catalyst is the recommended choice, providing an excellent balance of reactivity and operational simplicity, albeit at a higher reagent cost.

  • For maximum modularity and substrate scope , Palladium-catalyzed cross-coupling is unparalleled. While it involves more stringent reaction conditions (inert atmosphere) and higher costs, it provides a powerful platform for accessing a wide array of analogs from different aryl halide building blocks.

The ultimate selection will depend on the specific project goals, including scale, budget, available equipment, and the desired level of process optimization. This guide serves as a foundational resource to aid researchers in navigating these choices and successfully implementing the synthesis of this valuable α-keto ester intermediate.

References
  • Chemistry Learner. (n.d.). Benzoin condensation: Definition, Mechanism, and Applications. [Link]

  • PierpaLab. (2025, April 10). Benzoin Condensation with Thiamine. [Link]

  • Chemistry LibreTexts. (2014, August 29). 17.7: Vitamin B1. [Link]

  • YouTube. (2018, September 3). Benzoin Condensation Reaction using Thiamine HCl. [Link]

  • Sciencemadness.org. (n.d.). Thiamine Catalyzed Benzoin Condensation. [Link]

  • PubMed. (n.d.). Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • National Institutes of Health. (n.d.). Palladium Catalyzed β-Arylation of α-Keto Esters. [Link]

  • Royal Society of Chemistry. (2022, May 9). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. [Link]

  • National Institutes of Health. (n.d.). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]

  • ScienceDirect. (n.d.). An efficient synthesis of aryl a-keto esters. [Link]

  • PubMed. (n.d.). Organocatalytic asymmetric direct alpha-alkynylation of cyclic beta-ketoesters. [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. (2006, August 7). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD. [Link]

  • ACS Publications. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • ACS Publications. (2022, July 15). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. [Link]

  • ResearchGate. (2020, August 6). Methods for the Synthesis of α-Keto Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • National Institutes of Health. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. [Link]

  • National Institutes of Health. (2017, November 3). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. [Link]

  • ACS Publications. (n.d.). Synthesis of .alpha.-keto esters via palladium-catalyzed double carbonylation. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. [Link]

  • ACS Publications. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]

  • Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. [Link]

  • ResearchGate. (2014, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • National Institutes of Health. (n.d.). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

A Comparative Guide to the Reaction Kinetics for the Formation of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, Ethyl 4-bromo-2-methylbenzoylformate is a valuable aryl α-keto ester intermediate. The efficiency of its synthesis is paramount for downstream applications. Understanding the reaction kinetics is not merely an academic exercise; it is the cornerstone of process optimization, enabling enhanced yield, purity, and scalability while ensuring operational safety.

This guide provides an in-depth analysis of the reaction kinetics for the formation of this key intermediate, comparing two distinct and powerful synthetic strategies: the classic Friedel-Crafts acylation and a modern catalytic oxidation approach. We will dissect the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their kinetic profiles to guide your selection of the most suitable method for your laboratory or production needs.

Method 1: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a foundational method for forming C-C bonds with aromatic rings.[1] In this context, it involves the reaction of an activated acylating agent with a substituted benzene derivative. For the synthesis of Ethyl 4-bromo-2-methylbenzoylformate, this translates to the acylation of 1-bromo-3-methylbenzene with ethyl oxalyl chloride, driven by a strong Lewis acid catalyst.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketoester. Due to the electron-withdrawing nature of the resulting carbonyl group, the product is less reactive than the starting material, which conveniently prevents multiple acylations.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction progression and completion.

  • Reactor Setup: A 250 mL, three-necked, round-bottom flask is flame-dried under a nitrogen atmosphere and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM, 100 mL) as the solvent. The suspension is cooled to 0°C in an ice bath.

  • Acyl Chloride Addition: Ethyl oxalyl chloride (1.1 equivalents) is dissolved in 20 mL of dry DCM and added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C. The formation of the acylium ion complex is observed.

  • Substrate Addition: 4-Bromo-2-methyltoluene (1.0 equivalent) dissolved in 30 mL of dry DCM is added dropwise via the dropping funnel over 30 minutes. The reaction temperature is maintained between 0-5°C.

  • Reaction Monitoring & Kinetics: The reaction is allowed to stir at 0-5°C. Aliquots (0.5 mL) are taken every 30 minutes. Each aliquot is quenched with ice-cold 1M HCl, extracted with ethyl acetate, and analyzed by GC-MS to determine the conversion of the starting material and the formation of the product. This data is used to plot concentration vs. time to determine the initial reaction rate.

  • Reaction Completion & Workup: After 4 hours (or once GC-MS analysis shows >98% conversion), the reaction mixture is slowly and carefully poured onto 200 g of crushed ice containing 20 mL of concentrated HCl.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Kinetic Profile and Influencing Factors

The rate of the Friedel-Crafts acylation is highly dependent on several factors:

  • Lewis Acid Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with it, rendering it inactive.[2] Increasing the molar ratio of AlCl₃ can accelerate the reaction but also increases cost and workup complexity.

  • Temperature: The reaction is typically run at low temperatures (0-5°C) to control selectivity and minimize potential side reactions. Increasing the temperature will increase the reaction rate but may lead to undesired byproducts.

  • Reagent Concentration: The reaction rate is dependent on the concentration of both the aromatic substrate and the acylium ion complex.

Method 2: Catalytic Oxidation of 2-Aryl-1-ethanol Precursor

Modern synthetic chemistry often favors catalytic methods for their efficiency, milder conditions, and improved atom economy.[3] An alternative route to Ethyl 4-bromo-2-methylbenzoylformate involves the selective oxidation of a precursor alcohol, such as ethyl 2-(4-bromo-2-methylphenyl)-2-hydroxyacetate. This approach avoids the use of harsh Lewis acids and stoichiometric reagents.

Various catalytic systems can achieve this transformation, often employing a transition metal catalyst and a terminal oxidant like molecular oxygen or a peroxide. These methods offer a greener and potentially more scalable alternative to classical approaches.[3][4]

Experimental Protocol: Catalytic Aerobic Oxidation
  • Reactor Setup: A 250 mL flask is equipped with a magnetic stirrer, a condenser, and a gas inlet tube connected to an oxygen balloon.

  • Reagent Charging: The flask is charged with ethyl 2-(4-bromo-2-methylphenyl)-2-hydroxyacetate (1.0 equivalent), a copper(I) catalyst (e.g., CuBr, 5 mol%), and a ligand (e.g., bipyridine, 10 mol%) in a suitable solvent like toluene (100 mL).

  • Reaction Initiation: The flask is purged with oxygen, and the oxygen balloon is affixed. The mixture is heated to 80°C with vigorous stirring.

  • Reaction Monitoring & Kinetics: The reaction progress is monitored by taking aliquots every hour, which are then analyzed by HPLC or GC-MS to quantify the disappearance of the starting alcohol and the appearance of the α-keto ester product. The rate can be determined under different catalyst loadings or temperatures.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Comparative Analysis: Friedel-Crafts vs. Catalytic Oxidation

The choice between these two synthetic routes depends on a balance of speed, cost, safety, and scale. Below is a comparative summary of their kinetic and practical characteristics.

FeatureFriedel-Crafts AcylationCatalytic Aerobic Oxidation
Reaction Rate Typically rapid, often complete within 2-6 hours at low temperatures.Generally slower, may require 8-24 hours at elevated temperatures.
Key Kinetic Drivers Stoichiometric Lewis acid concentration; Temperature.Catalyst loading; Ligand identity; O₂ pressure; Temperature.
Reagents & Conditions Stoichiometric AlCl₃ (corrosive, moisture-sensitive); Cryogenic temperatures (0°C); Anhydrous conditions required.Catalytic amounts of metal (e.g., Cu, Fe); Milder, often atmospheric pressure; Elevated temperatures (e.g., 80-100°C).[4]
Yield & Selectivity Generally high yields (>80%); Good regioselectivity; Low risk of rearrangement for acylium ions.[2]Good to excellent yields; Potential for over-oxidation to carboxylic acid if not controlled.
Scalability & Safety Challenging to scale due to large amounts of AlCl₃ and highly exothermic quenching step.More readily scalable; Avoids hazardous quenching; Uses air/O₂ as the ultimate oxidant.
Green Chemistry Aspect Poor atom economy; Generates significant acidic waste.High atom economy; Catalyst can potentially be recycled; Water is the primary byproduct.

Visualizing the Workflows

To better illustrate the practical differences, the following diagrams outline the experimental workflows for each method.

G cluster_0 Friedel-Crafts Acylation Workflow A 1. Flame-dry reactor under N₂ B 2. Charge AlCl₃ & DCM, cool to 0°C A->B C 3. Add Ethyl Oxalyl Chloride dropwise B->C D 4. Add Substrate (4-Br-2-Me-Toluene) C->D E 5. Monitor reaction by GC-MS (0-5°C) D->E F 6. Quench on ice/HCl E->F G 7. Extract, Wash, & Dry F->G H 8. Purify via Chromatography G->H

Caption: Experimental workflow for the Friedel-Crafts acylation method.

G cluster_1 Catalytic Oxidation Workflow I 1. Charge Reactor with Substrate, Catalyst, Solvent J 2. Purge with O₂ & Heat to 80°C I->J K 3. Monitor reaction by HPLC/GC-MS J->K L 4. Cool and filter to remove catalyst K->L M 5. Concentrate Solvent L->M N 6. Purify via Chromatography M->N

Caption: Experimental workflow for the Catalytic Oxidation method.

Conclusion and Recommendations

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate can be approached from multiple angles, each with a distinct kinetic profile and set of operational considerations.

  • The Friedel-Crafts Acylation method is a robust, well-established, and relatively fast reaction. It is an excellent choice for small to medium-scale laboratory synthesis where the primary goal is rapid access to the material and the challenges of handling stoichiometric, moisture-sensitive Lewis acids and exothermic workups are manageable.

  • The Catalytic Oxidation approach represents a more modern, greener, and scalable alternative. While potentially slower, its kinetic profile is governed by catalyst efficiency rather than stoichiometric reagents. This method is highly recommended for process development, large-scale synthesis, and applications where sustainability, operational safety, and waste reduction are critical priorities.

Ultimately, the optimal choice depends on the specific objectives of the researcher or organization. For rapid proof-of-concept synthesis, the classical Friedel-Crafts route remains highly valuable. For developing a long-term, sustainable manufacturing process, investing in the optimization of a catalytic oxidation pathway is the superior strategy.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Different synthetic approaches toward α-keto esters. (n.d.). ResearchGate. Retrieved from [Link]

  • The approaches to α‐keto esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (2020). L.S. College, Muzaffarpur. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl 4-bromo-2-methylbenzoylformate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Immediate Safety

Before handling, it is crucial to understand the inherent risks. Analogous compounds are classified as hazardous, and Ethyl 4-bromo-2-methylbenzoylformate should be treated with the same level of caution.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1] Discharge into the environment must be strictly avoided.[4]

Immediate First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Hazard Summary & PPE Requirements
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 4, estimated), Aquatic Hazard (Acute & Chronic)[1][2][3]
Primary Routes of Exposure Skin contact, eye contact, inhalation.[2][3]
Required PPE Chemical splash goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards), nitrile gloves, lab coat.[1]
Handling Environment Use only under a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste characterization. As a halogenated organic compound, Ethyl 4-bromo-2-methylbenzoylformate waste is classified as hazardous waste.

Why is it Hazardous Waste? Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is "listed" or exhibits specific "characteristics."

  • Listed Waste: Spent solvents containing halogenated organic compounds are often categorized under the "F-list" (wastes from non-specific sources).[5][6]

  • Regulatory Precedent: The EPA and state regulations maintain lists of halogenated organic compounds that are regulated, establishing a clear framework for chemicals with carbon-halogen bonds.[7][8]

The most critical step in pre-disposal is waste segregation . Commingling incompatible waste streams is a primary cause of laboratory accidents. The higher cost associated with disposing of halogenated waste provides a financial incentive, in addition to the safety imperative, for keeping it separate from non-halogenated solvent waste.[6]

Segregation Protocol:

  • Designate a specific, sealed waste container for "Halogenated Organic Waste."

  • Label the container clearly with "Hazardous Waste," the full chemical name "Ethyl 4-bromo-2-methylbenzoylformate," and the associated hazards (e.g., "Irritant," "Environmental Hazard").[9]

  • NEVER mix this waste with:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can cause violent, exothermic reactions.[3][10]

    • Strong Acids: Can lead to degradation and release of hazardous fumes.[3]

    • Non-halogenated Solvents (e.g., Acetone, Hexane, Ethanol): Prevents cross-contamination and simplifies the disposal process, which is often more costly and complex for halogenated streams.[6]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

For Minor Spills (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Document: Record the spill and cleanup procedure in the laboratory logbook.

For Major Spills (outside of a fume hood or large volume):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency services.

  • Secure: If safe to do so, shut off any potential ignition sources in the vicinity.

Step-by-Step Disposal Procedure

This workflow ensures compliance and safety from the point of generation to final removal by a certified hazardous waste contractor.

Step 1: Collection at the Source

  • Collect all waste containing Ethyl 4-bromo-2-methylbenzoylformate, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), into a chemically resistant, sealable container.[4][9]

  • The container must be kept closed except when adding waste.[6]

Step 2: Labeling and Accumulation

  • Ensure the waste container is accurately labeled as described in Section 2.

  • Store the sealed container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.

  • The storage location should be a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Step 3: Requesting Pickup

  • Once the container is full, or if the waste has been stored for a period approaching your institution's limit (e.g., 90 days), submit a chemical waste pickup request to your EHS department.

  • Do not pour any chemical waste down the drain.[4][6][9]

Step 4: Final Disposal

  • Your institution's EHS department will work with a licensed hazardous waste disposal company.

  • The primary disposal method for this type of compound is typically high-temperature incineration in a facility permitted to handle halogenated organic waste. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing Ethyl 4-bromo-2-methylbenzoylformate.

G cluster_0 Disposal Workflow A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize as Halogenated Hazardous Waste A->B C Segregate into a dedicated, labeled, and sealed container B->C D Store in Satellite Accumulation Area (Cool, Dry, Ventilated) C->D E Container Full or Time Limit Reached? D->E E->D No F Submit Waste Pickup Request to EHS E->F Yes G Transfer to Licensed Hazardous Waste Vendor F->G H Final Disposal (High-Temperature Incineration) G->H

Caption: Workflow for the safe disposal of Ethyl 4-bromo-2-methylbenzoylformate.

References

  • Safety Data Sheet for Ethyl 4-(bromomethyl)
  • Safety Data Sheet for Ethyl 4-bromo-2-(trifluoromethyl)
  • Safety Data Sheet for Ethyl 4-bromobenzo
  • Material Safety Data Sheet for ETHYL-4-BROMO BENZO
  • Safety Data Sheet for Ethyl 7-bromo-2,2-dimethylheptano
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. (2025). ACS Publications - Organic Process Research & Development. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Incompatible Chemicals. Utah State University Environmental Health and Safety. [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF. (2025). ResearchGate. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Table of Incompatible Chemicals. University of Maryland Baltimore Environmental Safety, Sustainability and Risk. [Link]

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Personal protective equipment for handling Ethyl 4-bromo-2-methylbenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling Ethyl 4-bromo-2-methylbenzoylformate

Precautionary Overview: Acknowledging the Unknowns

In the realm of drug discovery and chemical synthesis, we often encounter novel molecules whose toxicological profiles are yet to be fully elucidated. Ethyl 4-bromo-2-methylbenzoylformate falls into this category. Therefore, a conservative approach to safety is not just recommended, but essential. Our protocol is built on the principle of mitigating risks by assuming hazards based on the compound's constituent chemical functionalities.

When handling any new chemical entity, a thorough risk assessment is the first critical step.[1][2][3] This involves evaluating the potential hazards, assessing the likelihood and routes of exposure, and implementing robust control measures.[1][2][3] For novel compounds, it's prudent to assume the substance is more hazardous than its known analogues.[4][5]

Hazard Identification: A Structural Analysis

The potential hazards of Ethyl 4-bromo-2-methylbenzoylformate can be inferred from its key structural features: the aromatic ketone, the bromine substituent, and the ethyl ester group.

Structural Feature Potential Hazards
Aromatic Ketone Aromatic ketones can be irritants to the skin, eyes, and respiratory tract.[6][7][8] Some ketones are flammable and can form explosive mixtures with air.[7] Inhalation of high concentrations of ketone vapors may lead to central nervous system effects such as dizziness and drowsiness.[6]
Brominated Aromatic Compound Brominated organic compounds can be irritating to the skin, eyes, and mucous membranes.[9][10] Inhalation may cause respiratory issues.[10] Some organobromine compounds have been associated with long-term health and environmental concerns.[11] During combustion, they may produce toxic by-products.[12]
Ethyl Ester While many simple esters have low toxicity, they can be irritants. The overall toxicity is largely determined by the other functional groups present in the molecule.

Given these potential risks, it is crucial to handle Ethyl 4-bromo-2-methylbenzoylformate with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when working with this compound.[13][14][15][16]

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and potential vapors.[7][8]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact and provide a barrier.[13][17]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin absorption and irritation.[4] Always check glove compatibility charts for specific solvents if used.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when working outside of a certified chemical fume hood or if aerosolization is possible.

This tiered approach to PPE ensures comprehensive protection against the various potential routes of exposure.[16]

Operational Plan: Safe Handling and Storage

A systematic workflow is essential to minimize exposure and prevent accidents.

Engineering Controls
  • Chemical Fume Hood: All handling of Ethyl 4-bromo-2-methylbenzoylformate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Use a dedicated spatula and weighing boat. Handle the compound gently to avoid creating dust or aerosols.

  • Dissolution: If preparing a solution, add the solvent to the compound slowly. Keep the container covered as much as possible.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable materials in the designated halogenated organic waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[18]

Storage
  • Store Ethyl 4-bromo-2-methylbenzoylformate in a tightly sealed, clearly labeled container.[4]

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Store in secondary containment to prevent the spread of material in case of a leak.[4]

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, it should be treated as a major incident until assessed otherwise.[4]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills within a fume hood, use an absorbent material that does not react with the compound.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, which should also be collected as hazardous waste.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, Ethyl 4-bromo-2-methylbenzoylformate and any materials contaminated with it must be disposed of as halogenated organic waste.[19][20]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste.[19][20]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.[19]

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all contents.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[21][22] Do not pour any amount down the drain.

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling Ethyl 4-bromo-2-methylbenzoylformate.

Handling_Workflow Workflow for Handling Ethyl 4-bromo-2-methylbenzoylformate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment (Assume Hazardous) Don_PPE Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Compound Prepare_Hood->Weigh_Transfer Reaction_Setup Perform Experimental Work Weigh_Transfer->Reaction_Setup Spill Spill Occurs Weigh_Transfer->Spill Exposure Exposure Occurs Weigh_Transfer->Exposure Decontaminate Decontaminate Equipment Reaction_Setup->Decontaminate Reaction_Setup->Spill Reaction_Setup->Exposure Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste via EHS Segregate_Waste->Dispose Remove_PPE Remove PPE and Wash Hands Dispose->Remove_PPE Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Caption: A flowchart outlining the safe handling, cleanup, and emergency procedures for Ethyl 4-bromo-2-methylbenzoylformate.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with novel compounds like Ethyl 4-bromo-2-methylbenzoylformate, ensuring both personal safety and the integrity of their research.

References

  • SafetySkills. (2022, January 18). Acetone Safety Precautions. Retrieved from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Retrieved from [Link]

  • Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are?. r/Chempros. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of Risk Assessment. In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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